Tigilanol Tiglate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
943001-56-7 |
|---|---|
Molecular Formula |
C30H42O10 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[(1R,2S,4R,5S,6S,10S,11R,12R,13R,14S,16R)-5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-13-[(E)-2-methylbut-2-enoyl]oxy-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C30H42O10/c1-9-13(3)23(33)38-21-16(6)28(36)17-11-15(5)20(32)29(17,37)25(35)27(12-31)22(39-27)18(28)19-26(7,8)30(19,21)40-24(34)14(4)10-2/h9,11,14,16-19,21-22,25,31,35-37H,10,12H2,1-8H3/b13-9+/t14-,16+,17-,18+,19+,21+,22-,25+,27-,28-,29+,30+/m0/s1 |
InChI Key |
YLQZMOUMDYVSQR-FOWZUWBHSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3[C@H]4[C@](O4)([C@H]([C@]5([C@H]([C@]3([C@@H]([C@H]2OC(=O)/C(=C/C)/C)C)O)C=C(C5=O)C)O)O)CO |
Canonical SMILES |
CCC(C)C(=O)OC12C(C1(C)C)C3C4C(O4)(C(C5(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C5=O)C)O)O)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tigilanol tiglate; EBC-46; EBC46; EBC 46 |
Origin of Product |
United States |
Foundational & Exploratory
EBC-46 (Tigilanol Tiglate): A Deep Dive into its Molecular Pathways in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBC-46, chemically known as tigilanol tiglate, is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral agent for the treatment of a range of solid tumors. EBC-46 has demonstrated a rapid and potent anti-tumor effect in both veterinary and human clinical trials, leading to its approval under the trade name STELFONTA® for the treatment of canine mast cell tumors.[1][2] This technical guide provides an in-depth analysis of the molecular pathways underpinning the therapeutic action of EBC-46, offering a valuable resource for researchers and professionals in the field of oncology drug development.
The mechanism of action of EBC-46 is multifaceted, primarily revolving around the activation of specific isoforms of Protein Kinase C (PKC). This initial event triggers a cascade of downstream effects, including direct tumor cell death (oncolysis), disruption of the tumor vasculature, and the induction of a potent localized inflammatory response, which collectively contribute to the rapid and efficient ablation of solid tumors.[1][3]
Core Molecular Pathway: Protein Kinase C Activation
The central tenet of EBC-46's molecular action is its role as a potent activator of the Protein Kinase C (PKC) family of enzymes.[4] PKCs are serine/threonine kinases that play crucial roles in regulating various cellular processes, including proliferation, differentiation, and apoptosis. EBC-46 has been shown to selectively activate a specific subset of PKC isoforms, primarily the classical (conventional) isoforms: PKC-α, PKC-βI, PKC-βII, and to a lesser extent, the novel isoform PKC-γ.
This activation is critical for the anti-tumor efficacy of EBC-46. Studies have demonstrated that the co-injection of a pan-PKC inhibitor, bisindolylmaleimide-1, significantly reduces the therapeutic effect of EBC-46 in vivo. The activation of these specific PKC isoforms initiates a complex and interconnected series of downstream signaling events that ultimately lead to tumor destruction.
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Induced Changes in Secretome Profiles Alter C-Met Phosphorylation and Cell Surface Protein Expression in H357 Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Tigilanol Tiglate: A Deep Dive into its Protein Kinase C Activation Pathway and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate (brand name STELFONTA®), a novel small molecule diterpene ester, is emerging as a promising intratumoral treatment for solid tumors.[1] Isolated from the seed of the Australian rainforest plant Fontainea picrosperma, its potent anti-cancer properties are primarily attributed to its unique mechanism of action centered around the activation of the Protein Kinase C (PKC) signaling pathway.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's therapeutic effects, with a focus on its interaction with the PKC pathway, downstream cellular events, and the experimental methodologies used to elucidate these processes.
Core Mechanism: Protein Kinase C Activation
This compound's primary mode of action involves the activation of the Protein Kinase C (PKC) family of enzymes.[4][5] Unlike many cancer therapies that aim to inhibit cellular signaling, this compound acts as a potent PKC activator, leading to a cascade of downstream events that result in rapid tumor destruction and an acute inflammatory response.
Studies have shown that this compound activates a specific subset of PKC isoforms, including conventional isoforms PKC-α and PKC-γ, and novel isoforms PKC-βI and -βII. This targeted activation is crucial to its therapeutic window and efficacy. The activation of these specific isoforms, particularly PKC-βII, is linked to increased permeability of the tumor vasculature, contributing to the hemorrhagic necrosis observed following treatment.
The interaction of this compound with PKC is thought to mimic the action of the endogenous second messenger diacylglycerol (DAG). This leads to the translocation of PKC isoforms to the cell membrane and their subsequent activation. This activation is a critical initiating event for the drug's oncolytic activity.
Downstream Signaling and Cellular Consequences
The activation of PKC by this compound triggers a multi-faceted and rapid biological response within the tumor microenvironment. This response can be broadly categorized into direct effects on tumor cells and indirect effects mediated by the induced inflammatory response and vascular disruption.
1. Direct Oncolytic Effects:
-
Mitochondrial Disruption: this compound induces mitochondrial swelling and disrupts mitochondrial function, leading to the oncolysis of tumor cells in direct contact with the agent. This process contributes to rapid tumor cell death.
-
Induction of Cell Death Pathways: Recent evidence suggests that this compound can induce a form of immunogenic cell death (ICD). Specifically, it can trigger a caspase/gasdermin E-dependent pyroptotic pathway. This is characterized by ATP depletion, organelle swelling, and eventual terminal necrosis. This mode of cell death is particularly significant as it releases damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.
2. Vascular Disruption:
-
A key and rapid effect of this compound is the disruption of the tumor vasculature. Activation of PKC, particularly PKC-βII, increases the permeability of endothelial cell monolayers. This leads to hemorrhagic necrosis, where the tumor is essentially starved of its blood supply and undergoes rapid destruction.
3. Acute Inflammatory Response:
-
This compound induces a rapid and highly localized inflammatory response. This is characterized by the influx of immune cells, including neutrophils and macrophages, into the tumor microenvironment. This inflammatory infiltrate contributes to tumor cell killing and clearance of debris. The production of inflammatory cytokines is also a key feature of this response.
The signaling pathway can be visualized as follows:
References
Pharmacodynamics of Intratumoral Tigilanol Tiglate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tigilanol tiglate (TT), a novel small molecule diterpene ester, is an emerging intratumoral therapy for a range of solid tumors. Administered directly into the tumor mass, it orchestrates a rapid and localized yet complex series of pharmacodynamic events, culminating in complete tumor destruction and stimulating a systemic anti-tumor immune response. This document provides an in-depth technical overview of the core pharmacodynamic mechanisms of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the key signaling pathways.
Core Pharmacodynamic Mechanisms
Intratumoral injection of this compound initiates a multifactorial mode of action characterized by three primary, interconnected events: activation of Protein Kinase C (PKC), induction of rapid hemorrhagic necrosis through vascular disruption, and promotion of immunogenic cell death (ICD).[1][2]
Protein Kinase C (PKC) Activation
This compound is a potent activator of the Protein Kinase C (PKC) family of enzymes.[3][4] This activation is central to its anti-cancer activity.[5] Unlike broad PKC activators like phorbol esters, this compound demonstrates a degree of specificity, preferentially activating a subset of PKC isoforms, including PKC-α, -βI, -βII, and -γ. The binding of this compound to the C1 domain of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG), triggering downstream signaling cascades. The efficacy of this compound is significantly reduced by co-injection with PKC inhibitors, confirming that PKC activation is a critical initiating event for its therapeutic effect.
Rapid Vascular Disruption and Hemorrhagic Necrosis
A hallmark of this compound's activity is the induction of rapid and profound changes in the tumor vasculature. Within hours of administration, it causes a loss of integrity in the tumor's endothelial cell lining, leading to increased vascular permeability. This PKC-dependent effect results in the extravasation of blood cells into the tumor microenvironment, leading to hemorrhagic necrosis. This rapid disruption of blood supply effectively starves the tumor of oxygen and nutrients, contributing to swift tumor cell death. The entire process, from injection to the formation of an eschar, is swift, with hemorrhagic necrosis evident within 24 hours.
Direct Oncolysis and Immunogenic Cell Death (ICD)
Beyond its effects on the vasculature, this compound directly induces tumor cell death through a process of oncolysis. Recent studies have elucidated this mechanism, showing that at therapeutic concentrations, this compound acts as a lipotoxin. It interacts with endoplasmic reticulum (ER) and mitochondrial membranes, inducing ER stress and the unfolded protein response (UPR). This leads to a cascade of events including ATP depletion, mitochondrial swelling, and activation of caspases.
Crucially, this cell death pathway is immunogenic. The activation of caspases leads to the cleavage of Gasdermin E (GSDME), a pore-forming protein, which culminates in pyroptosis—a lytic, pro-inflammatory form of cell death. The rupture of tumor cells releases damage-associated molecular patterns (DAMPs), such as ATP, calreticulin, and high mobility group box 1 (HMGB1). The release of these DAMPs acts as a danger signal to the immune system, promoting the recruitment and activation of immune cells, including CD8+ T cells, into the tumor microenvironment. This transforms the treated tumor into an in situ vaccine, capable of generating systemic, tumor-specific T-cell responses and producing abscopal effects on non-injected tumors.
Signaling Pathways and Mechanisms of Action
The multifaceted action of this compound is driven by a complex signaling network initiated by PKC activation.
Caption: Core signaling pathways activated by intratumoral this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been quantified in numerous studies, from preclinical models to human clinical trials.
Table 1: Timeline of Key Pharmacodynamic Events (Preclinical Models)
| Time Post-Injection | Observed Effect | Model System | Reference(s) |
|---|---|---|---|
| 1 Hour | Loss of tumor vasculature integrity, red cell extravasation. | Squamous cell carcinoma xenografts. | |
| 4 Hours | No viable tumor cells recovered via ex vivo culture. | Melanoma xenograft. | |
| 24 Hours | Hemorrhagic necrosis clearly evident. | Murine xenograft models, canine patients. |
| 6 - 16 Days | Slough of necrotic tumor mass. | Equine sarcoid, SCC. | |
Table 2: Efficacy in Human Clinical Trials
| Trial Phase | Patient Population | Key Efficacy Results | Reference(s) |
|---|---|---|---|
| Phase I | 22 patients, 9 tumor types | Complete Response (CR): 18% (4/22)Partial Response (PR): 9% (2/22)Stable Disease (SD): 45% (10/22) |
| Phase IIa (Stage 1) | 10 evaluable soft tissue sarcoma patients | Objective Response Rate (ORR): 80% (8/10)Tumor-Level Response: 81% of injected tumors had CR or PRComplete Ablation: 52% of tumors; no recurrence at 6 months. | |
Table 3: Efficacy in Veterinary Clinical Trials (Canine Mast Cell Tumors)
| Study | Treatment Regimen | Key Efficacy Results | Reference(s) |
|---|---|---|---|
| Pivotal Study | Single injection | Complete Response (CR) at Day 28: 75% | |
| Pivotal Study | Two injections | Complete Response (CR): 88% |
| Dose Characterization | 1.0 mg/mL concentration | Complete Response (CR): 90% | |
Experimental Protocols and Methodologies
The characterization of this compound's pharmacodynamics relies on a suite of in vitro and in vivo experimental techniques.
In Vivo Tumor Models
-
Objective: To assess the anti-tumor efficacy, mechanism of action, and pharmacokinetics of intratumoral this compound in a living system.
-
Methodology:
-
Cell Lines: Syngeneic models use murine cancer cell lines (e.g., CT-26 colon carcinoma, B16-F10-OVA melanoma) in immunocompetent mice. Xenograft models use human cancer cell lines (e.g., MM649 melanoma) in immunodeficient mice (e.g., BALB/c Foxn1nu).
-
Tumor Implantation: A specified number of cancer cells are suspended in an appropriate medium (e.g., PBS, Matrigel) and injected subcutaneously into the flank of the host mouse.
-
Treatment: Once tumors reach a predetermined volume, a single intratumoral injection of this compound (formulated in a propylene glycol-based vehicle) is administered directly into the center of the tumor mass. Control groups receive vehicle only.
-
Monitoring & Endpoints: Tumor volume is measured regularly using calipers. At defined time points, tumors are excised for analysis, including histology (H&E staining), immunohistochemistry (e.g., for CD31 to assess vascular integrity), and ex vivo culture to determine cell viability. Systemic effects and immune responses are monitored through blood collection and analysis of lymphoid organs.
-
Caption: Typical experimental workflow for preclinical in vivo studies.
In Vitro Assays
A variety of in vitro assays are used to dissect the molecular mechanisms of this compound.
-
Cell Viability and Death Assays: To quantify the cytotoxic effects of this compound on cancer and endothelial cells, methods like Propidium Iodide (PI) uptake assays are used to measure loss of plasma membrane integrity over time.
-
Immunoblotting: This technique is used to detect changes in protein expression and phosphorylation states. For example, it can confirm the activation of ER stress pathways (e.g., phosphorylation of PERK, Ire1α) and the cleavage of caspase-3 and Gasdermin E.
-
Immunofluorescence and Microscopy: These methods visualize cellular events, such as the externalization of calreticulin on the cell surface (a key DAMP) or morphological changes like organelle swelling.
-
DAMP Release Assays: The release of ATP into the cell culture supernatant is measured using luciferase-based assays. The release of HMGB1 is quantified using ELISA.
-
PKC Activation Profiling: In vitro kinase assays are used to determine which specific PKC isoforms are activated by this compound.
Conclusion
The pharmacodynamics of intratumoral this compound are unique, combining direct, rapid tumor ablation with the stimulation of a robust anti-tumor immune response. Its primary mechanism, initiated by the specific activation of PKC isoforms, triggers a cascade of vascular disruption, oncolytic cell death via pyroptosis, and the release of immunogenic signals. This multifactorial approach results in high rates of complete and durable responses in treated lesions, as demonstrated in both veterinary and human clinical trials. The ability of this compound to remodel the tumor microenvironment and induce systemic immunity positions it as a promising agent for local tumor control and a potent partner for combination therapies with immune checkpoint inhibitors. Further research will continue to refine its application and explore its full potential in the landscape of cancer therapy.
References
- 1. Frontiers | Use of the Intratumoural Anticancer Drug this compound in Two Horses [frontiersin.org]
- 2. Human Oncology - QBiotics [qbiotics.com]
- 3. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. scilit.com [scilit.com]
The Discovery and Isolation of Tigilanol Tiglate from Fontainea picrosperma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tigilanol tiglate, a novel diterpene ester, has emerged as a promising therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its natural source, the seeds of the Australian rainforest tree Fontainea picrosperma. The document details the methodologies for extraction and purification, quantitative analysis, and delves into its complex, dual-mechanism of action involving Protein Kinase C (PKC) activation and the induction of pyroptotic cell death. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Introduction
This compound (formerly known as EBC-46) is a phorbol ester with a tiglien-3-one backbone, first identified through an automated screening of natural products by the Australian biotechnology company EcoBiotics and its subsidiary QBiotics.[1][2][3] The initial lead for its discovery came from the observation that the seeds of the blushwood tree (Fontainea picrosperma), endemic to the rainforests of North Queensland, Australia, were unpalatable to marsupials due to a potent inflammatory agent.[1] This compound, later identified as this compound, has demonstrated remarkable efficacy in the local treatment of solid tumors.[4] Its commercial production currently relies on extraction and purification from F. picrosperma seeds, as large-scale synthesis is not yet commercially viable.
Extraction and Isolation
The extraction and purification of this compound from Fontainea picrosperma seeds is a multi-step process designed to isolate the active pharmaceutical ingredient (API) from a complex biological matrix.
Experimental Protocol: Extraction and Initial Purification
The following protocol is a composite representation of methodologies described in the literature.
-
Plant Material Preparation: Seeds from Fontainea picrosperma are harvested, dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered seed material is subjected to extraction with a polar solvent, typically ethanol or methanol, to draw out the tigliane diterpenoids and other phytochemicals. This can be performed using techniques such as maceration or soxhlet extraction.
-
Liquid-Liquid Partitioning: The resulting crude extract is then concentrated and subjected to liquid-liquid partitioning. This is a critical step to separate the lipophilic this compound from more polar and non-polar impurities. A common method involves partitioning the extract between hexane (or petroleum ether) and an aqueous methanol solution (e.g., 80% methanol). This compound, being moderately polar, will preferentially partition into the aqueous methanol phase.
-
Chromatographic Purification: The enriched fraction from the partitioning step undergoes a series of chromatographic purifications to isolate this compound to a high degree of purity. While specific proprietary details are not fully public, literature suggests that this process can involve up to six different chromatographic steps. These may include a combination of:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Both preparative and semi-preparative HPLC are likely employed in the final stages of purification to achieve the required purity for a pharmaceutical-grade API.
-
Quantitative Data: Yield of this compound
The concentration of this compound and related tigliane esters can vary significantly between individual Fontainea picrosperma plants.
| Plant Material | This compound Concentration (% of dry weight) | Reference |
| F. picrosperma Kernels (High-producing) | Up to 7% (total tigliane esters) | |
| F. picrosperma Leaves (High-producing) | >0.039% | |
| F. picrosperma Leaves (Low-producing) | <0.008% |
Analytical Characterization and Quantification
Accurate and precise analytical methods are essential for the characterization and quantification of this compound throughout the purification process and in final dosage forms.
High-Performance Liquid Chromatography (HPLC)
HPLC with ultraviolet (UV) detection is a standard method for the quantification of this compound.
Experimental Protocol: HPLC-UV Quantification
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and a polar organic solvent like acetonitrile or methanol.
-
Detection: this compound can be detected by its UV absorbance, with a wavelength of 249 nm being reported as effective.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound at various concentrations. The concentration in unknown samples is then determined by comparing their peak areas to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both 1H and 13C NMR are used to determine the precise chemical structure of the molecule. Quantitative NMR (qNMR) can also be used for accurate concentration determination by comparing the integral of a specific proton signal of this compound to that of a known concentration of an internal standard.
Mechanism of Action
This compound exhibits a unique and multi-faceted mechanism of action that contributes to its potent anti-tumor activity. This involves both direct effects on cancer cells and the local tumor microenvironment, as well as the induction of an immune response.
Protein Kinase C (PKC) Dependent Pathway
This compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in cellular signaling.
-
PKC Activation: this compound binds to the C1 domain of PKC, mimicking the action of the endogenous signaling molecule diacylglycerol (DAG). This activation is a key initiating event in its mechanism of action.
-
Vascular Disruption: Activation of PKC in the tumor vasculature leads to increased permeability of blood vessels, causing localized hemorrhage and cutting off the tumor's blood supply. This results in rapid hemorrhagic necrosis of the tumor.
-
Inflammatory Response: PKC activation also triggers a localized inflammatory response, recruiting immune cells, such as neutrophils, to the tumor site, further contributing to tumor destruction.
Caption: this compound's PKC-Dependent Signaling Pathway.
Induction of Pyroptosis
More recent research has elucidated a second, complementary mechanism of action involving a form of programmed cell death called pyroptosis.
-
Mitochondrial and ER Stress: this compound can induce stress in the mitochondria and endoplasmic reticulum (ER) of cancer cells.
-
Caspase Activation: This cellular stress leads to the activation of caspases, a family of proteases involved in programmed cell death.
-
Gasdermin E Cleavage: Activated caspases cleave a protein called Gasdermin E (GSDME).
-
Pore Formation and Cell Lysis: The cleaved GSDME fragments insert into the cancer cell's membrane, forming pores. This disrupts the cell's osmotic balance, leading to swelling and eventual lysis (bursting), a hallmark of pyroptosis.
-
Immunogenic Cell Death: The release of cellular contents during pyroptosis acts as a danger signal to the immune system, further stimulating an anti-tumor immune response.
Caption: this compound's Pyroptosis Induction Pathway.
In Vitro Bioactivity
The cytotoxic and anti-proliferative effects of this compound can be quantified using various in vitro cell-based assays.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells.
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (and appropriate vehicle controls) for a specified incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.
Quantitative Data: In Vitro and In Vivo Efficacy
The following table summarizes some of the reported efficacy data for this compound.
| Assay/Trial | Model | Dose/Concentration | Outcome | Reference |
| In vivo | Canine Mast Cell Tumors | 1.0 mg/mL intratumoral injection | 90% complete response | |
| In vivo | Canine Mast Cell Tumors | 0.5 mg/mL intratumoral injection | 50% complete response | |
| In vivo | Canine Mast Cell Tumors | 0.2 mg/mL intratumoral injection | 29% complete response | |
| Phase I Human Trial | Various Solid Tumors | Dose escalation up to 3.6 mg/m² | 4/22 patients achieved complete response |
Conclusion
This compound represents a significant advancement in the field of natural product-derived therapeutics. Its discovery from Fontainea picrosperma and the subsequent elucidation of its potent, dual-mechanism of action underscore the value of biodiversity in drug discovery. The methodologies for its extraction, purification, and analysis, while challenging, are being refined to ensure a sustainable supply for ongoing clinical development. This technical guide provides a foundational understanding of the key scientific and technical aspects of this compound, which will be invaluable for researchers and professionals working to further unravel its therapeutic potential and develop new applications.
References
An In-depth Technical Guide to Tigilanol Tiglate Analogues and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanism of action of tigilanol tiglate (TT) and its analogues. The information is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and pharmacology.
Introduction
This compound (EBC-46) is a diterpene ester isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is a potent activator of protein kinase C (PKC) and has demonstrated significant anti-tumor activity in both preclinical and clinical studies.[1] The unique mechanism of action, involving rapid induction of hemorrhagic necrosis and an acute inflammatory response within the tumor, has made it a compelling candidate for the development of novel cancer therapies.[2][3] The growing interest in this compound has spurred research into the synthesis of its analogues to explore structure-activity relationships, improve therapeutic efficacy, and develop compounds with novel applications, such as HIV latency reversal.
Synthesis of this compound and its Analogues
The limited natural availability of this compound has driven the development of synthetic routes to ensure a sustainable supply for research and clinical development. A practical laboratory synthesis of this compound has been reported, proceeding in 12 steps with an overall yield of 12%. This semi-synthesis starts from the more readily available natural product, phorbol.
This synthetic approach not only provides access to this compound but also enables the creation of analogues that are not accessible from the natural source. By modifying different functional groups on the tigilanol backbone, researchers can investigate the role of specific structural motifs in the compound's bioactivity.
Table 1: Synthesis Yield of this compound
| Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| This compound (EBC-46) | Phorbol | 12 | 12 |
Bioactivity and Mechanism of Action
The primary mechanism of action of this compound and its bioactive analogues is the activation of protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
PKC Activation and Signaling Pathway
This compound binds to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG). This binding induces the translocation of PKC from the cytosol to the cell membrane, leading to its activation. Activated PKC then phosphorylates a cascade of downstream target proteins, initiating a signaling cascade that results in the observed anti-tumor effects.
The activation of specific PKC isoforms is believed to be crucial for the therapeutic efficacy of this compound. Studies have shown that this compound exhibits a degree of selectivity for certain PKC isoforms, which may contribute to its potent anti-tumor activity and acceptable safety profile.
Figure 1: Simplified signaling pathway of this compound-mediated PKC activation.
Quantitative Bioactivity Data
The bioactivity of this compound and its analogues has been evaluated in various in vitro and in vivo models. Key parameters used to quantify their activity include PKC binding affinity, cytotoxicity in cancer cell lines (IC50 values), and the ability to reduce tumor volume in animal models.
Table 2: PKC Binding Affinity of this compound and Analogues
| Compound | PKC Isoform | Binding Affinity (Ki, nM) | Reference |
| This compound (1) | PKCβI | 3.2 | |
| This compound (1) | PKCθ | 28 | |
| Analogue 13 (SUW400) | PKCβI | 3.5 | |
| Analogue 13 (SUW400) | PKCθ | 31 | |
| Analogue 14 (SUW401) | PKCβI | >10,000 | |
| Analogue 14 (SUW401) | PKCθ | >10,000 | |
| Analogue 15 | PKCβI | 0.8 | |
| Analogue 15 | PKCθ | 1.2 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound Analogues
| Compound | Tumor Model | Dose | Tumor Volume Reduction (%) | Reference |
| This compound (TT) | MM649 Xenograft | 30 µg | ~90% | |
| EBC-158 (PKC-inactive analogue) | SCC-15 Xenograft | 30 µg | Partial hemorrhagic necrosis, not efficacious |
Note: More comprehensive quantitative data on the cytotoxicity (IC50 values) of a wide range of analogues across various cancer cell lines is an active area of research and not yet fully available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound analogues.
General Experimental Workflow
The investigation of novel this compound analogues typically follows a structured workflow, from synthesis to in vivo evaluation.
Figure 2: General experimental workflow for investigating this compound analogues.
PKC Translocation Assay
This assay is used to visually assess the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.
Materials:
-
HeLa or other suitable host cells
-
Expression vector containing a PKC isoform fused to a fluorescent protein (e.g., GFP)
-
Transfection reagent
-
Culture medium
-
This compound analogue solution
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate HeLa cells in glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow the cells to express the fusion protein for 24-48 hours.
-
-
Treatment:
-
Replace the culture medium with a suitable imaging buffer.
-
Acquire baseline images of the cells showing the cytosolic localization of PKC-GFP.
-
Add the this compound analogue solution to the dish at the desired final concentration.
-
-
Imaging:
-
Immediately begin acquiring time-lapse images of the cells using a confocal microscope.
-
Monitor the translocation of the PKC-GFP fusion protein from the cytosol to the plasma membrane over time.
-
-
Analysis:
-
Quantify the fluorescence intensity at the plasma membrane and in the cytosol to determine the extent and kinetics of translocation.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Culture medium
-
This compound analogue solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Treatment:
-
Remove the culture medium and add fresh medium containing various concentrations of the this compound analogues. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the analogue that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the analogue concentration.
-
In Vivo Anti-Tumor Efficacy Study
This study evaluates the anti-tumor activity of this compound analogues in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound analogue formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer the this compound analogue solution directly into the tumor (intratumoral injection). The control group should receive a vehicle injection.
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Analysis:
-
Plot the average tumor volume for each group over time.
-
Compare the tumor growth in the treatment group to the control group to determine the anti-tumor efficacy of the analogue.
-
Monitor the mice for any signs of toxicity.
-
Conclusion
This compound and its analogues represent a promising new class of anti-cancer agents with a distinct mechanism of action centered on the activation of PKC. The development of a practical synthesis has opened the door to the creation and evaluation of a wide range of analogues, facilitating the exploration of structure-activity relationships and the potential for new therapeutic applications. The experimental protocols detailed in this guide provide a framework for the continued investigation of these potent compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound analogues and to identify lead candidates for clinical development.
References
In Vitro Cytotoxicity of Tigilanol Tiglate: A Technical Guide for Cancer Researchers
An in-depth examination of the oncolytic agent's mechanism of action, experimental protocols for its cytotoxic evaluation, and its impact on various cancer cell lines.
Introduction
Tigilanol tiglate, a novel small-molecule protein kinase C (PKC) activator, has emerged as a promising intratumoral treatment for solid tumors. Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, this diterpene ester has demonstrated potent anti-cancer properties in both veterinary and human clinical trials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro cytotoxicity screening of this compound, including detailed experimental protocols, quantitative data on its efficacy across various cancer cell lines, and a deeper look into its molecular mechanisms of action.
Recent studies have elucidated a multi-faceted mechanism of action for this compound. It not only acts as a potent PKC activator but also induces a PKC-independent cell death pathway involving endoplasmic reticulum (ER) stress, leading to a form of programmed cell death known as pyroptosis.[1] This dual action results in rapid hemorrhagic necrosis of tumors, disruption of tumor vasculature, and the induction of an immunogenic cell death (ICD) cascade, which stimulates a systemic anti-tumor immune response.[1][2]
Quantitative Cytotoxicity Data
The in vitro efficacy of this compound has been evaluated across a range of human cancer cell lines. The half-maximal effective concentration (EC50) for cell killing is typically in the low nanomolar range, highlighting its potent cytotoxic activity.[3] The following table summarizes the available data on the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50/EC50 (nM) | Reference(s) |
| Various Human Cancer Lines | Melanoma, Squamous Cell Carcinoma (SCC), Breast, Prostate | Not Specified | 1 - 20 | [3] |
| SCC-15 | Squamous Cell Carcinoma | Not Specified | Not explicitly stated, but identified as having the lowest efficacy to treatment among HNSCC lines tested. | |
| MM649 | Melanoma | Propidium Iodide Uptake | Dose-dependent increase in cell death observed at therapeutically relevant concentrations. |
Note: This table will be updated as more specific IC50 data becomes publicly available.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro evaluation of this compound's cytotoxicity. Below are protocols for key assays that are commonly employed.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Apoptosis and Cell Death Analysis
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Accutase) to avoid membrane damage.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI to a final concentration of 50 µg/mL and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Western Blotting for Signaling Pathway Analysis
Detection of Phosphorylated PKC
This protocol is for detecting the activation of Protein Kinase C (PKC) through the analysis of its phosphorylated forms.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or casein in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a PKC isoform (e.g., phospho-PKCα/β II (Thr638/641)) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the PKC isoform to normalize for protein loading.
Immunogenic Cell Death (ICD) Marker Analysis
Detection of Surface-Exposed Calreticulin
The translocation of calreticulin to the cell surface is a key marker of immunogenic cell death.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Staining: Without permeabilizing the cells, stain with a primary antibody against calreticulin followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect surface calreticulin expression.
Detection of Extracellular HMGB1
The release of High Mobility Group Box 1 (HMGB1) into the extracellular space is another hallmark of ICD.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA or Western Blot: Quantify the amount of HMGB1 in the supernatant using a commercially available ELISA kit or by concentrating the supernatant and performing a Western blot.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general workflows for the experimental protocols described above.
Conclusion
This compound is a potent oncolytic agent with a unique dual mechanism of action that leads to rapid tumor cell death and the stimulation of an anti-tumor immune response. The experimental protocols and data presented in this guide provide a framework for the in vitro investigation of its cytotoxic and immunogenic properties. As research continues, a more comprehensive understanding of its efficacy across a wider range of cancer cell lines and the intricate details of its signaling pathways will further solidify its potential as a valuable therapeutic agent in the fight against cancer.
References
Tigilanol Tiglate: A Technical Guide to the Induction of Immunogenic Cell Death in Solid Tumors
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tigilanol tiglate (TT) is a novel, first-in-class small molecule drug being developed for the intratumoral treatment of solid tumors. Derived from the seeds of the Australian blushwood tree, Fontainea picrosperma, TT has a multifactorial mechanism of action that converges on the induction of rapid, localized, and inflammatory tumor destruction.[1][2][3] This technical guide provides an in-depth examination of the core mechanism underpinning its efficacy: the induction of immunogenic cell death (ICD). By activating a specific form of programmed cell death known as pyroptosis, this compound not only achieves direct oncolysis but also stimulates a robust, systemic anti-tumor immune response.[4][5] This document details the molecular signaling pathways, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams to elucidate the complex processes involved.
Introduction: The Compound
This compound (formerly EBC-46) is a phorbol ester, specifically a tiglien-3-one derivative, that acts as a potent activator of Protein Kinase C (PKC) isoforms. It is administered directly into the tumor mass, leading to rapid hemorrhagic necrosis and tumor ablation, often after a single injection. While initially developed for its direct oncolytic and vascular-disrupting properties, compelling evidence has revealed its capacity to engage the immune system, a critical factor for achieving durable responses and potential abscopal effects. This guide focuses on the cellular and molecular events that define this compound as an inducer of immunogenic cell death.
Core Mechanism of Action: From PKC Activation to Pyroptosis
The mechanism of this compound is multifaceted, initiating a cascade of events that culminates in immunogenic pyroptotic cell death.
Protein Kinase C (PKC) Activation and Vascular Disruption
As a potent PKC activator, this compound's initial effects in the tumor are linked to this signaling pathway. Activation of PKC, particularly classical isoforms like PKC-β, is believed to be crucial for the rapid disruption of the tumor vasculature. This leads to increased endothelial permeability, localized inflammation, and hemorrhagic necrosis within hours of administration. While PKC activation is necessary for maximal in vivo efficacy, the core cell death program initiated in cancer cells can proceed in a largely PKC-independent manner.
Induction of Endoplasmic Reticulum (ER) and Mitochondrial Stress
At therapeutic concentrations, this compound functions as a lipotoxin. It directly interacts with and binds to the membranes of the endoplasmic reticulum (ER) and mitochondria. This interaction triggers significant cellular stress:
-
ER Stress and the Unfolded Protein Response (UPR): The binding of TT to ER membranes disrupts protein folding, leading to the activation of the UPR. This is evidenced by the phosphorylation of key stress sensors like Ire1α and eiF2α.
-
Mitochondrial Dysfunction: The compound causes mitochondrial swelling, dissipation of the mitochondrial membrane potential, and a sharp depletion of intracellular ATP.
Caspase/Gasdermin E-Dependent Pyroptosis
The combined ER and mitochondrial stress converge to activate a specific, inflammatory form of programmed cell death known as pyroptosis. This pathway is distinct from apoptosis and is critically dependent on the pore-forming protein Gasdermin E (GSDME).
-
Caspase Activation: The intense cellular stress leads to the proteolytic activation of caspases, including initiator caspase-8.
-
GSDME Cleavage: Activated caspases cleave GSDME.
-
Pore Formation: The cleaved N-terminal fragment of GSDME translocates to the plasma membrane and forms large pores, leading to cell swelling (oncosis) and eventual lytic rupture.
-
Terminal Necrosis: The process culminates in terminal necrosis of the tumor cell.
This lytic mode of cell death is central to the immunogenicity of this compound, as it ensures the release of cellular contents into the tumor microenvironment.
Hallmarks of Immunogenic Cell Death (ICD)
The pyroptotic death induced by this compound is accompanied by the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs), the signature of ICD. These molecules act as powerful adjuvants, signaling to the innate immune system that a non-sterile form of cell death has occurred.
-
ATP Release: Dying cells release ATP into the extracellular space, which acts as a "find-me" signal to attract antigen-presenting cells (APCs) like dendritic cells (DCs).
-
Calreticulin (CRT) Exposure: The ER chaperone calreticulin is translocated to the outer surface of the plasma membrane. This serves as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by DCs.
-
HMGB1 Release: The nuclear protein High Mobility Group Box 1 (HMGB1) is passively released from the nucleus of the ruptured cells. Extracellular HMGB1 is a potent pro-inflammatory cytokine that promotes DC maturation and function.
-
Cytokine and Chemokine Secretion: At sub-cytotoxic concentrations, this compound can stimulate NF-κB signaling, leading to the production of pro-inflammatory cytokines and chemokines such as IL-6, IL-8, CXCL9, and CXCL10, which further recruit immune cells to the tumor site.
Stimulation of a Systemic Anti-Tumor Immune Response
The release of DAMPs and inflammatory signals transforms the tumor microenvironment from immunologically "cold" to "hot."
-
Immune Cell Recruitment and DC Maturation: DAMPs and chemokines recruit and activate innate immune cells, primarily dendritic cells.
-
Antigen Presentation: DCs engulf the dying tumor cells, process the tumor-associated antigens, and mature into potent APCs.
-
T-Cell Priming: Mature DCs migrate to draining lymph nodes and present the tumor antigens to naive T cells, priming and activating tumor-specific CD4+ and CD8+ T-cell responses.
-
Systemic Immunity and Abscopal Effect: These activated T cells enter circulation, traffic back to the primary tumor to eliminate remaining cancer cells, and can also recognize and attack distant, untreated metastases (an abscopal effect). This generation of a systemic anti-tumor T-cell response is critical for long-term, durable cancer control.
This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-CTLA-4, as TT can increase the infiltration of T cells into the tumor, making them more susceptible to ICI therapy.
Data Presentation
Table 1: Hallmarks of Immunogenic Cell Death Induced by this compound
| ICD Marker | Observation | Method of Detection | Reference |
| Calreticulin (CRT) Exposure | Increased surface expression on treated cancer cells. | Flow Cytometry, Immunofluorescence | |
| ATP Release | Significant increase in extracellular ATP from treated cells. | Luciferase-based assays | |
| HMGB1 Release | Release of HMGB1 into the extracellular milieu. | ELISA, Western Blot, Immunohistochemistry | |
| ER Stress / UPR Activation | Phosphorylation of eIF2α and Ire1α. | Immunoblotting | |
| Caspase Activation | Proteolytic cleavage and activation of caspases. | Immunoblotting | |
| Gasdermin E (GSDME) Cleavage | Cleavage of GSDME protein. | Immunoblotting | |
| ROS Production | Significant increase in Reactive Oxygen Species. | Cellular assays | |
| Pro-inflammatory Cytokines | Secretion of IL-6, IL-8, CXCL9, CXCL10. | Not specified |
Table 2: Summary of Preclinical Efficacy in Mouse Models
| Model | Key Findings | Combination Therapy | Reference |
| CT-26 Colon Carcinoma | Vaccination with TT-treated cells protected against rechallenge with live tumor cells, confirming ICD in vivo. | N/A | |
| B16-F10-OVA Melanoma | Reduced tumor volume, increased immune cell infiltration, and improved survival. | Synergistic effect with anti-PD-1/anti-CTLA-4 blockade, improving response in an ICI-refractory model. | |
| MM649 Xenograft | Rapid tumor ablation and loss of cell viability. | N/A | |
| General Syngeneic/Xenograft | A single injection leads to complete and enduring ablation in >70% of target tumors. | N/A |
Table 3: Summary of Human Clinical Trial Efficacy
| Trial ID | Phase | Patient Population | Key Efficacy Results | Reference |
| QB46C-H01 | Phase I | 22 patients with various cutaneous/subcutaneous solid tumors. | CR: 18% (4 patients), PR: 9% (2 patients), SD: 45% (10 patients). Abscopal responses observed in 2 melanoma patients. | |
| QB46C-H07 (Stage 1) | Phase IIa | 10 evaluable patients with advanced Soft Tissue Sarcoma (STS). | Patient ORR: 80% (8/10 patients). Tumor-level ORR: 81% (22/27 tumors). Tumor CR (Ablation): 52% (14/27 tumors). No recurrence in completely ablated tumors at 6 months. |
Experimental Protocols
In Vitro ICD Marker Assays
-
Cell Lines: Human squamous cell carcinoma (A-431), melanoma (MM649), and various other cancer cell lines are used.
-
Extracellular ATP Measurement:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control for specified time points (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure ATP levels in the supernatant using a luciferase/luciferin-based ATP detection kit according to the manufacturer's protocol. Luminescence is measured with a plate reader.
-
-
Calreticulin (CRT) Surface Exposure by Flow Cytometry:
-
Treat cells in suspension or adherent cells (detached gently) with this compound.
-
Wash cells with cold FACS buffer.
-
Incubate cells with a primary antibody against Calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice, protected from light.
-
Wash cells again to remove unbound antibody.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., Propidium Iodide) to exclude dead cells from analysis.
-
Analyze cells using a flow cytometer, gating on the live cell population to quantify CRT surface expression.
-
-
HMGB1 Release by ELISA:
-
Treat cells as described for the ATP assay.
-
Collect cell culture supernatant at desired time points.
-
Centrifuge the supernatant to pellet any cell debris.
-
Quantify the concentration of HMGB1 in the cleared supernatant using a commercial HMGB1 ELISA kit, following the manufacturer's instructions.
-
-
Western Blot for Caspase and GSDME Cleavage:
-
Culture and treat cells with this compound.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for cleaved caspase-8, full-length GSDME, and cleaved GSDME overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Vaccination and Rechallenge Model
-
Animal Model: BALB/c mice are typically used for the CT-26 colon carcinoma model.
-
Protocol:
-
Cell Preparation: Treat CT-26 tumor cells in vitro with a high, lethal dose of this compound to induce ICD. Use vehicle-treated cells as a control.
-
Vaccination: Subcutaneously inject the treated, dying CT-26 cells into the flank of naive BALB/c mice.
-
Rechallenge: After a set period (e.g., 7-14 days), challenge the vaccinated mice by injecting live, untreated CT-26 cells into the opposite flank.
-
Monitoring: Monitor mice for tumor growth at the rechallenge site. Protective immunity is demonstrated if the vaccinated mice reject the live tumor cells or show significantly delayed tumor growth compared to control mice.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling cascade of this compound-induced pyroptosis and ICD.
Experimental Workflow Diagram
Caption: Workflow for an in vivo vaccination/rechallenge experiment.
Immune Cascade Diagram
Caption: The immune cascade initiated by this compound treatment.
Conclusion
This compound represents a significant advancement in intratumoral oncology, acting as a potent oncolytic agent with a well-defined immunogenic mechanism. By inducing ER and mitochondrial stress, it triggers a caspase/gasdermin E-dependent pyroptotic cell death pathway. This process is characterized by the release of critical DAMPs—ATP, surface-exposed calreticulin, and HMGB1—which collectively convert the tumor into an in situ vaccine. The subsequent activation of a systemic, tumor-specific T-cell response not only eradicates the treated lesion but also holds the potential for durable, long-term immunity and the regression of distant metastases. This dual mechanism of direct tumor ablation and robust immune activation positions this compound as a highly promising therapeutic, both as a monotherapy and as a cornerstone of combination immunotherapy strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Oncology - QBiotics [qbiotics.com]
Unraveling the Cellular Targets of Tigilanol Tiglate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate, a novel small molecule diterpene ester derived from the blushwood tree (Fontainea picrosperma), is a potent anti-cancer agent demonstrating rapid and localized tumor ablation. Administered intratumorally, it has shown significant efficacy in both veterinary and human clinical trials for a range of solid tumors. This in-depth technical guide synthesizes the current understanding of the cellular and molecular mechanisms of this compound, providing a comprehensive resource on its identified targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mode of action.
Core Cellular Targets and Mechanism of Action
This compound's anti-tumor activity is not attributed to a single target but rather to a multi-faceted mechanism initiated by its interaction with specific cellular components. The primary and most well-characterized targets are isoforms of the Protein Kinase C (PKC) family. This initial interaction triggers a cascade of downstream events, leading to hemorrhagic necrosis of the tumor, induction of an inflammatory response, and immunogenic cell death.
Primary Target: Protein Kinase C (PKC)
This compound is a potent activator of several PKC isoforms, with a noted specificity for classical (α, βI, βII, γ) and novel isoforms.[1] This activation is a critical initiating event in its mechanism of action. Unlike the structurally related phorbol esters, this compound activates a more specific subset of PKC isoforms, primarily PKC-βI, -βII, -α, and -γ.[1] The activation of these kinases is crucial for the subsequent anti-tumor effects, as co-injection with a PKC inhibitor, bisindolylmaleimide-1, has been shown to reduce the efficacy of this compound.[1]
Signaling Pathway Downstream of PKC Activation
The activation of PKC by this compound initiates a complex signaling cascade that culminates in two major anti-tumor effects: disruption of the tumor vasculature and induction of immunogenic cell death.
Key Cellular Processes Modulated by this compound
Disruption of Tumor Vasculature
A hallmark of this compound's activity is the rapid and profound disruption of the tumor's blood supply. In vivo studies have demonstrated a loss of vascular integrity in treated tumors.[1] This is characterized by increased permeability of endothelial cell monolayers, leading to hemorrhagic necrosis.[1] This direct attack on the tumor vasculature contributes significantly to the rapid tumor cell death observed following treatment.
Induction of Endoplasmic Reticulum (ER) Stress
Recent evidence suggests that this compound induces significant stress on the endoplasmic reticulum of cancer cells. This is a PKC-independent effect that contributes to the overall cytotoxicity of the compound. The ER stress leads to the unfolded protein response (UPR), which, when unresolved, triggers apoptotic and other cell death pathways.
Immunogenic Cell Death (ICD) via Pyroptosis
This compound is a potent inducer of immunogenic cell death (ICD), a form of cell death that stimulates an anti-tumor immune response. Specifically, it triggers a caspase/gasdermin E-dependent pyroptotic pathway. This process involves the following key steps:
-
Mitochondrial and ER Dysfunction: this compound acts as a lipotoxin, promoting dysfunction in both the mitochondria and the endoplasmic reticulum.
-
Caspase Activation: This organellar stress leads to the activation of caspases.
-
Gasdermin E (GSDME) Cleavage: Activated caspases cleave GSDME.
-
Pore Formation and Cell Lysis: The cleaved GSDME forms pores in the plasma membrane, leading to cell swelling and eventual lysis (pyroptosis).
-
Release of DAMPs: The lytic nature of pyroptosis results in the release of damage-associated molecular patterns (DAMPs), including ATP, high mobility group box 1 (HMGB1), and calreticulin, into the tumor microenvironment. These molecules act as danger signals that recruit and activate immune cells, fostering an anti-tumor immune response.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data from key preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Model | Treatment | Outcome | Reference |
| MM649 Human Melanoma Xenograft | Single intratumoral injection | Rapid tumor ablation | |
| CT-26 Colon Carcinoma | Intratumoral injection | Promoted T-cell dependent antitumor immunity | |
| B16-F10-OVA Melanoma | Combination with immune checkpoint blockade | Reduced tumor volume and improved survival |
Table 2: Clinical Efficacy of this compound
| Trial Phase | Tumor Type | Number of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Reference |
| Phase I/IIa | Soft Tissue Sarcoma | 10 (evaluable) | 80% | 14 of 27 injected tumors showed complete ablation | |
| Phase I | Various Solid Tumors | 22 | 27% (6/22) | 18% (4/22) |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to identify and characterize the cellular targets of this compound.
Protein Kinase C (PKC) Activation Assays
Objective: To determine the effect of this compound on the activity of specific PKC isoforms.
Methodology:
-
In Vitro Kinase Assays: Purified recombinant PKC isoforms are incubated with a substrate peptide, ATP (often radiolabeled), and varying concentrations of this compound. The incorporation of phosphate into the substrate is measured to determine enzyme activity.
-
Cell-Based Translocation Assays: Cells are transfected with PKC isoforms tagged with a fluorescent protein (e.g., GFP). Upon activation, PKC translocates from the cytoplasm to the plasma membrane. This translocation is visualized and quantified using fluorescence microscopy.
Immunogenic Cell Death (ICD) and Pyroptosis Assays
Objective: To assess the ability of this compound to induce pyroptosis and the release of DAMPs.
Methodology:
-
Microscopy: Live-cell imaging is used to observe the morphological changes characteristic of pyroptosis, such as cell swelling and membrane blebbing.
-
Immunoblotting: Western blotting is used to detect the cleavage of caspase-3 and Gasdermin E, key events in the pyroptotic pathway.
-
Lactate Dehydrogenase (LDH) Release Assay: The release of LDH into the cell culture medium is measured as an indicator of plasma membrane rupture, a hallmark of pyroptosis.
-
DAMPs Quantification:
-
ATP Measurement: A luciferase-based assay is used to quantify the amount of ATP released into the cell culture supernatant.
-
HMGB1 Detection: ELISA or Western blotting is employed to measure the extracellular levels of HMGB1.
-
Calreticulin Exposure: Flow cytometry or immunofluorescence is used to detect the translocation of calreticulin to the cell surface.
-
In Vivo Tumor Vascular Disruption Models
Objective: To evaluate the effect of this compound on the vasculature of solid tumors in a living organism.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude) are typically used, bearing xenograft tumors from human cancer cell lines (e.g., MM649 melanoma).
-
Treatment: A single intratumoral injection of this compound is administered.
-
Assessment:
-
Tumor Volume Measurement: Tumor size is measured at regular intervals using calipers.
-
Immunohistochemistry: Tumors are excised at various time points post-treatment and stained for vascular markers such as CD31 to visualize and quantify blood vessel density and integrity.
-
Permeability Assays: Fluorescently labeled dextrans can be injected intravenously to assess vascular permeability within the tumor.
-
Endoplasmic Reticulum (ER) Stress Analysis
Objective: To determine if this compound induces ER stress in cancer cells.
Methodology:
-
Immunoblotting: Western blotting is the primary method used to detect the upregulation of key ER stress markers, including:
-
Phosphorylation of PERK and eIF2α
-
Splicing of XBP1 mRNA
-
Cleavage of ATF6
-
Upregulation of CHOP
-
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of ER stress-responsive genes are quantified.
Conclusion
The identification of this compound's cellular targets and its intricate mechanism of action has provided a solid foundation for its clinical development. The primary activation of a specific subset of PKC isoforms initiates a powerful cascade of events, including the disruption of tumor vasculature and the induction of immunogenic cell death via pyroptosis. This dual mechanism of direct tumor killing and immune system activation underscores the potential of this compound as a novel and effective oncolytic agent. Further research focusing on the precise molecular interactions with its targets and the downstream signaling events will continue to refine our understanding of this promising therapeutic and may unveil additional novel cellular targets.
References
An In-depth Technical Guide on the Effects of Tigilanol Tiglate on Tumor Microenvironment and Vasculature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which tigilanol tiglate, a novel intratumoral cancer therapeutic, modulates the tumor microenvironment and disrupts tumor vasculature. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action
This compound is a small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][2] Its primary mechanism of action is multifactorial, initiated by the activation of specific isoforms of Protein Kinase C (PKC), particularly PKC-α, -βI, -βII, and -γ.[3][4] This activation triggers a cascade of downstream events, leading to rapid and localized inflammation, disruption of tumor vasculature, and direct oncolysis of tumor cells, culminating in hemorrhagic necrosis and tumor ablation.[3]
Recent studies have further elucidated a PKC-independent pathway involving the induction of immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway. This compound acts as a lipotoxin, causing mitochondrial and endoplasmic reticulum (ER) stress, which leads to ATP depletion, organelle swelling, and ultimately, pyroptosis. This mode of cell death is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP, calreticulin, and HMGB1, which stimulates an anti-tumor immune response.
Signaling Pathways
The activation of PKC by this compound initiates a complex signaling cascade. This leads to increased vascular permeability and subsequent vascular disruption. A secondary, PKC-independent pathway contributes to oncolysis via ER and mitochondrial stress, leading to pyroptosis.
References
Methodological & Application
Laboratory Synthesis of Tigilanol Tiglate and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the laboratory synthesis of tigilanol tiglate, a potent protein kinase C (PKC) activator with significant anti-cancer properties. The protocols outlined are based on the successful 12-step semi-synthesis from phorbol developed by Wender and colleagues, offering a practical and scalable alternative to extraction from its natural source, the blushwood tree (Fontainea picrosperma).[1][2][3] Additionally, this guide covers the synthesis of key derivatives and explores the compound's mechanism of action through its signaling pathway.
Introduction
This compound (formerly known as EBC-46) is a diterpene ester that has garnered significant interest in the field of oncology.[1] It is a potent modulator of Protein Kinase C (PKC), exhibiting a unique isoform selectivity, particularly for PKC-βI and PKC-βII.[4] This targeted activity leads to a cascade of cellular events, including disruption of the tumor vasculature, direct tumor cell necrosis, and an acute inflammatory response, ultimately resulting in rapid tumor ablation. The semi-synthetic route described herein not only provides a reliable source of this compound for research and clinical development but also opens avenues for the creation of novel analogs with potentially enhanced therapeutic profiles.
Synthetic Protocols
The following protocols detail the 12-step semi-synthesis of this compound from phorbol. Each step includes a brief description of the transformation, a list of reagents and solvents, and a summary of the experimental procedure.
Experimental Workflow for the Semi-Synthesis of this compound
Caption: Overall workflow for the 12-step semi-synthesis of this compound from Phorbol.
Step 1: C20 Silylation of Phorbol
-
Transformation: Protection of the primary hydroxyl group at C20 with a tert-butyldimethylsilyl (TBS) group.
-
Reagents: Phorbol, tert-butyldimethylsilyl chloride (TBSCl), imidazole.
-
Solvent: Dimethylformamide (DMF).
-
Protocol: To a solution of phorbol in DMF at 0 °C, add imidazole followed by TBSCl. Stir the reaction mixture at 0 °C until the reaction is complete as monitored by thin-layer chromatography (TLC). Work up the reaction and purify the product by column chromatography.
Step 2: C12, C13 Acetylation and C20 Desilylation
-
Transformation: Acetylation of the hydroxyl groups at C12 and C13, followed by the removal of the C20 silyl protecting group.
-
Reagents: C20-silyl phorbol, acetic anhydride (Ac₂O), triethylamine (NEt₃), 4-dimethylaminopyridine (DMAP), perchloric acid (HClO₄).
-
Solvent: Dichloromethane (CH₂Cl₂), Methanol (MeOH).
-
Protocol: To a solution of the C20-silylated phorbol in CH₂Cl₂ at 0 °C, add NEt₃, DMAP, and Ac₂O. After completion of the acetylation, the reaction is quenched, and the silyl group is removed by treatment with HClO₄ in MeOH. The product is then purified.
Step 3 & 4: Singlet Oxygen Ene Reaction and Reduction
-
Transformation: Introduction of a hydroperoxy group at C7 via a singlet oxygen ene reaction, followed by reduction to the corresponding alcohol.
-
Reagents: Phorbol diacetate, Rose Bengal, thiourea.
-
Solvent: Deuterated methanol (CD₃OD).
-
Protocol: A solution of the phorbol diacetate and Rose Bengal in CD₃OD is irradiated with visible light while bubbling oxygen through the mixture in a cyclic flow photoreactor. The reaction progress is monitored by NMR. Upon completion, the hydroperoxide is reduced with thiourea to afford the C7-hydroxy intermediate.
Step 5 & 6: Epoxidation and Reductive Epoxide Opening
-
Transformation: Epoxidation of the C5-C6 double bond followed by a reductive opening of the epoxide to introduce a hydroxyl group at C5 and shift the double bond to C6-C7.
-
Reagents: C7-hydroxy-phorbol diacetate, meta-chloroperoxybenzoic acid (m-CPBA), sodium iodide (NaI), p-toluenesulfonyl chloride (TsCl), N-methylimidazole (NMI), triethylamine (NEt₃).
-
Solvent: Dichloromethane (CH₂Cl₂), diethyl ether, acetonitrile.
-
Protocol: The alkene is first epoxidized using m-CPBA. The resulting epoxide is then tosylated at the C20 position and subsequently treated with NaI to facilitate a reductive opening of the epoxide.
Step 7 & 8: Acetonide Protection and β-Epoxidation
-
Transformation: Protection of the C12 and C13 diols as an acetonide, followed by a diastereoselective epoxidation of the C6-C7 double bond from the β-face.
-
Reagents: Diol intermediate, 2,2-dimethoxypropane (DMP), pyridinium p-toluenesulfonate (PPTS), dimethyldioxirane (DMDO).
-
Solvent: Acetone.
-
Protocol: The diol is protected as an acetonide using DMP and PPTS. The subsequent epoxidation is carried out using a solution of DMDO in acetone to yield the desired β-epoxide.
Step 9: Deacetylation
-
Transformation: Removal of the acetyl groups at C12 and C13.
-
Reagents: β-epoxide intermediate, cesium carbonate (Cs₂CO₃).
-
Solvent: Methanol (MeOH).
-
Protocol: The diacetate is treated with Cs₂CO₃ in methanol to afford the corresponding diol.
Step 10 & 11: Sequential Esterification at C13 and C12
-
Transformation: Stepwise esterification of the hydroxyl groups at C13 and C12 with (S)-2-methylbutanoic acid and tiglic acid, respectively.
-
Reagents: Diol intermediate, (S)-2-methylbutanoic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), triethylamine (NEt₃), DMAP, tiglic acid, 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).
-
Solvent: Dichloromethane (CH₂Cl₂), Toluene.
-
Protocol: The C13 hydroxyl group is first esterified using (S)-2-methylbutanoic acid with EDC as the coupling agent. Subsequently, the C12 hydroxyl group is esterified with tiglic acid using the Yamaguchi reagent.
Step 12: Deprotection
-
Transformation: Removal of the acetonide protecting group to yield this compound.
-
Reagents: Acetonide-protected final intermediate, acid.
-
Protocol: The acetonide is removed under acidic conditions to afford the final product, this compound.
Synthesis of this compound Derivatives
The semi-synthetic route to this compound provides access to key intermediates that can be diversified to generate a range of derivatives. For instance, modifications can be introduced at the C12 and C13 positions by employing different carboxylic acids during the esterification steps. Furthermore, analogs with alterations in the A, B, or C rings can be synthesized from the corresponding intermediates along the synthetic pathway. This allows for the exploration of structure-activity relationships and the development of new PKC modulators with tailored properties.
Quantitative Data
The following table summarizes the reported yields for the 12-step semi-synthesis of this compound.
| Step | Transformation | Reported Yield (%) |
| 1-12 | Overall Synthesis | ~12 |
Note: The average yield per step is reported to be greater than 80%.
Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) for this compound and its synthetic intermediates are crucial for their characterization and confirmation of their structures. This data is typically provided in the supplementary information of the primary research articles.
Signaling Pathway of this compound
This compound exerts its potent anti-cancer effects primarily through the activation of the Protein Kinase C (PKC) signaling pathway.
Caption: Simplified signaling pathway of this compound.
Upon entering the cell, this compound directly binds to and activates specific isoforms of PKC, with a notable preference for PKC-βI and PKC-βII. This activation leads to the phosphorylation of a major PKC substrate, the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).
In its unphosphorylated state, MARCKS is bound to the inner leaflet of the plasma membrane, where it plays a role in regulating the actin cytoskeleton and sequestering signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP₂). Phosphorylation by activated PKC causes MARCKS to translocate from the plasma membrane into the cytosol. This translocation has several downstream consequences that contribute to the anti-cancer effects of this compound:
-
Actin Cytoskeleton Remodeling: The release of MARCKS from the membrane disrupts the normal organization of the actin cytoskeleton, which can inhibit cell motility, invasion, and metastasis.
-
Induction of Apoptosis: The activation of PKC can also trigger pro-apoptotic signaling cascades, leading to programmed cell death in tumor cells.
-
Tumor Vasculature Disruption: this compound-mediated PKC activation leads to increased permeability of the tumor vasculature, causing hemorrhagic necrosis and cutting off the tumor's blood supply.
-
Inflammatory Response: The compound also induces an acute inflammatory response within the tumor microenvironment, further contributing to tumor cell death.
Conclusion
The development of a practical and scalable semi-synthesis of this compound is a significant advancement for the fields of oncology and drug development. The detailed protocols and understanding of its mechanism of action provided in this document are intended to facilitate further research into this promising anti-cancer agent and its derivatives. The ability to synthetically access these complex molecules will undoubtedly accelerate the development of new and improved therapies for a range of cancers.
References
Application Notes and Protocols: Developing and Standardizing In Vitro Assays for Tigilanol Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate is a novel small-molecule drug candidate with a unique multi-faceted mechanism of action, making it a promising agent for intratumoral cancer therapy. Its primary mode of action involves the activation of protein kinase C (PKC), leading to rapid and localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD). To facilitate the research and development of this compound and analogous compounds, standardized in vitro assays are crucial for characterizing its bioactivity, elucidating its mechanism of action, and enabling high-throughput screening.
These application notes provide detailed protocols for a panel of in vitro assays designed to assess the key biological activities of this compound. The protocols are intended to be a starting point for researchers and can be adapted and optimized for specific cell types and experimental questions.
Signaling Pathways of this compound
This compound exerts its oncolytic effects through a complex interplay of signaling pathways, primarily initiated by the activation of Protein Kinase C (PKC). This leads to downstream events including vascular disruption, direct tumor cell cytotoxicity, and the induction of an inflammatory response that contributes to immunogenic cell death.
Figure 1: this compound Signaling Cascade.
Experimental Protocols
The following section details the protocols for key in vitro assays to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent cytotoxic effects of this compound on cancer cells and other relevant cell types.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Figure 2: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., B16-F10 melanoma, A431 squamous cell carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of plasma membrane disruption and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Immunogenic Cell Death (ICD) Assays
This compound is known to induce ICD, a form of cell death that stimulates an anti-tumor immune response. The following assays measure key markers of ICD.
Calreticulin (CRT) exposure on the cell surface acts as an "eat-me" signal for phagocytes.
Experimental Workflow:
Figure 3: Calreticulin Assay Workflow.
Protocol:
-
Cell Treatment: Treat cells with this compound for an appropriate time (e.g., 4-24 hours).
-
Cell Harvesting: Gently harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with a fluorescently labeled anti-calreticulin antibody for 30 minutes on ice.
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.
The release of ATP from dying cells serves as a "find-me" signal for immune cells.
Protocol:
-
Cell Treatment: Treat cells in a 96-well plate with this compound.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ATP Measurement: Use a luciferin-luciferase-based ATP assay kit to measure the concentration of ATP in the supernatant according to the manufacturer's instructions. Luminescence is measured using a luminometer.
High-mobility group box 1 (HMGB1) is a nuclear protein that, when released from dying cells, acts as a pro-inflammatory cytokine.
Protocol:
-
Cell Treatment and Supernatant Collection: Follow the procedure for the ATP release assay.
-
ELISA: Measure the concentration of HMGB1 in the supernatant using a commercially available ELISA kit.
Protein Kinase C (PKC) Activation Assay
This assay directly measures the activation of PKC, the primary molecular target of this compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 15-60 minutes). Lyse the cells to prepare cell extracts.
-
Kinase Reaction: Use a PKC kinase activity kit. In a microplate, combine the cell lysate with a PKC-specific substrate and ATP.
-
Detection: The phosphorylation of the substrate is detected using a specific antibody and a colorimetric or fluorometric readout.
Inflammatory Response Assays
These assays quantify the inflammatory response induced by this compound.
Protocol:
-
Cell Co-culture (optional): Co-culture cancer cells with immune cells (e.g., peripheral blood mononuclear cells - PBMCs).
-
Treatment and Supernatant Collection: Treat the cells or co-culture with this compound and collect the supernatant.
-
ELISA or Multiplex Assay: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CXCL8, CCL2) in the supernatant using specific ELISA kits or a multiplex bead-based assay.
NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.
Protocol:
-
Transfection: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treatment: Treat the transfected cells with this compound.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luciferase activity indicates NF-κB activation.
Vascular Disruption Assay
This assay assesses the ability of this compound to disrupt the formation of blood vessel-like structures in vitro.
Experimental Workflow:
Figure 4: Tube Formation Assay Workflow.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Visualize the tube-like structures using a microscope and quantify parameters such as tube length and number of branch points using image analysis software.
Data Presentation
Quantitative data from the described assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Activity of this compound
| Assay | Cell Line | Parameter Measured | This compound (IC₅₀/EC₅₀) | Positive Control (IC₅₀/EC₅₀) |
| Cell Viability | ||||
| MTT Assay | B16-F10 | % Viability (IC₅₀) | Doxorubicin | |
| LDH Release Assay | A431 | % Cytotoxicity (EC₅₀) | Triton X-100 | |
| ICD Markers | ||||
| Calreticulin Exposure | CT26 | % CRT Positive Cells | Mitoxantrone | |
| ATP Release | 4T1 | ATP Concentration (nM) | Doxorubicin | |
| HMGB1 Release | LLC | HMGB1 (ng/mL) | Oxaliplatin | |
| PKC Activation | ||||
| Kinase Activity Assay | Jurkat | % PKC Activation (EC₅₀) | Phorbol 12-myristate 13-acetate (PMA) | |
| Inflammation | ||||
| Cytokine Release (TNF-α) | PBMC co-culture | TNF-α (pg/mL) | Lipopolysaccharide (LPS) | |
| NF-κB Activation | HEK293-NFκB-luc | Fold Induction | TNF-α | |
| Vascular Disruption | ||||
| Tube Formation Assay | HUVEC | % Inhibition of Tube Length | Suramin |
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. Standardization of these assays will enable more consistent and comparable data across different research groups, ultimately accelerating the development of this and other novel cancer therapeutics. It is recommended that each laboratory optimizes these protocols for their specific experimental systems.
Application Notes and Protocols for Intratumoral Injection of Tigilanol Tiglate in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate (also known as EBC-46) is a novel small molecule diterpene ester derived from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral treatment for a range of solid tumors.[1][2] A single intratumoral injection of this compound has been shown to cause rapid and localized inflammation, disruption of tumor vasculature, hemorrhagic necrosis, and ultimately, tumor ablation in various preclinical models.[3][4][5] This is followed by a rapid healing process of the tumor site. The drug's mechanism of action is primarily mediated through the activation of specific isoforms of Protein Kinase C (PKC). Furthermore, this compound induces immunogenic cell death (ICD), leading to the release of damage-associated molecular patterns (DAMPs) and subsequent anti-tumor immune responses. This document provides detailed protocols and application notes for the use of this compound in preclinical cancer models.
Data Presentation
Table 1: Summary of this compound Efficacy in Murine Preclinical Models
| Cancer Model | Mouse Strain | This compound Dose | Key Outcomes | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) - SCC-15 xenografts | BALB/c Foxn1nu | 30 µg, single intratumoral injection | Greater efficacy compared to NOD/SCID mice, suggesting a role for the innate immune system (neutrophil infiltration). | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) - SCC-15 xenografts | NOD/SCID | 30 µg, single intratumoral injection | Reduced efficacy compared to BALB/c Foxn1nu mice. | |
| Melanoma - MM649 xenografts | BALB/c Foxn1nu | Various concentrations (50 µL injection) | Dose-dependent tumor ablation. | |
| Colon Carcinoma - CT-26 | BALB/c | Not specified | Induced immunogenic cell death, leading to T-cell directed antitumor responses. Prevented tumor regrowth upon rechallenge. | |
| Melanoma - B16-F10-OVA | Not specified | Not specified | Reduced tumor volume, induced immune cell infiltration, and improved survival, especially when combined with immune checkpoint inhibitors. |
Table 2: Summary of this compound Efficacy in Canine Preclinical Models
| Tumor Type | Study Design | This compound Concentration | Dosing Regimen | Efficacy | Reference |
| Mast Cell Tumors (MCT) | Dose de-escalation | 1.0 mg/mL, 0.5 mg/mL, 0.2 mg/mL | 0.5 mL per cm³ of tumor volume (50% v/v) | 90% complete response at 1.0 mg/mL. | |
| High-Grade Mast Cell Tumors (HGMCT) | Retrospective | 0.5 mg/cm³ tumor volume | Intratumoral injection with a fanning technique. A second injection was administered if a complete response was not achieved after 28 days. | 56% achieved and maintained a complete response to at least 84 days after the first or second treatment. | |
| Sarcoids | Case Study | 0.35 mg/cm³ of tumor volume | Intralesional injection | 73% showed complete tumor volume regression. | |
| Melanomas | Case Study | 0.2 mg/cm³ of tumor volume | Intralesional injection | 74% showed complete tumor volume regression. |
Experimental Protocols
Protocol 1: Intratumoral Injection of this compound in Murine Xenograft Models
1. Materials:
-
This compound (formulated in 40% propylene glycol or other appropriate vehicle)
-
Tumor-bearing mice (e.g., BALB/c Foxn1nu, NOD/SCID) with established subcutaneous tumors (e.g., 75-150 mm³)
-
1 mL Luer lock syringe with a 26G or similar gauge needle
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile saline
-
70% ethanol
2. Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a standardized institutional protocol.
-
Tumor Measurement: Measure the tumor volume using calipers (Volume = (length x width²)/2).
-
Injection Site Preparation: Clean the skin overlying the tumor with 70% ethanol.
-
Drug Preparation: Prepare the desired dose of this compound. For example, a 30 µg dose for a murine model.
-
Intratumoral Injection:
-
Carefully insert the needle into the center of the tumor mass.
-
Administer the this compound solution as a single bolus injection. The injection volume should be appropriate for the tumor size (e.g., 50 µL for a 100 mm³ tumor).
-
To ensure even distribution, a fanning motion can be used during injection, especially for larger tumors.
-
Slowly withdraw the needle to minimize leakage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for recovery from anesthesia.
-
Observe the injection site for immediate reactions such as erythema, edema, and hemorrhagic necrosis, which are expected within hours of injection.
-
Measure tumor volume at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess treatment response.
-
Monitor for eschar formation and subsequent wound healing.
-
Record animal body weight and overall health status.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the study period for tissue collection and further analysis.
Protocol 2: Assessment of Immunogenic Cell Death (ICD) and Anti-Tumor Immunity
1. Materials:
-
Treated and control tumor tissues
-
Flow cytometry antibodies (e.g., for CD8+ T cells)
-
Reagents for immunohistochemistry (IHC)
-
Reagents for measuring DAMPs (e.g., HMGB1, ATP, calreticulin)
2. Procedure:
-
Tumor Tissue Collection: At selected time points post-injection (e.g., 1, 4, 24 hours), euthanize a subset of mice and excise the tumors.
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for markers of immune cell infiltration (e.g., neutrophils, CD8+ T cells) and vascular disruption (e.g., CD31).
-
-
Flow Cytometry:
-
Prepare single-cell suspensions from tumor tissues.
-
Stain with fluorescently labeled antibodies to quantify immune cell populations.
-
-
DAMPs Analysis:
-
Analyze tumor lysates or culture supernatants from treated cancer cells for the presence of DAMPs like HMGB1, ATP, and surface-exposed calreticulin.
-
-
Rechallenge Studies:
-
In cured mice (those with complete tumor regression), reinject the same cancer cells at a distant site to assess for the development of systemic anti-tumor immunity.
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. qbiotics.com [qbiotics.com]
- 4. vet-us.virbac.com [vet-us.virbac.com]
- 5. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
Dose-Response Dynamics of Tigilanol Tiglate in Preclinical Oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics of tigilanol tiglate (also known as EBC-46), a novel small molecule protein kinase C (PKC) activator, in various preclinical cancer models. The information compiled from peer-reviewed studies is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Data Presentation: Quantitative Dose-Response of this compound
The following tables summarize the effective doses and concentrations of this compound observed in both in vitro and in vivo preclinical models.
In Vitro Dose-Response Data
While a comprehensive IC50 panel across a wide range of cancer cell lines is not yet publicly available, existing studies demonstrate dose-dependent cytotoxicity at therapeutically relevant concentrations.
| Cell Line | Cancer Type | Assay | Effective Concentration Range | Observed Effect |
| MM649 | Human Melanoma | Propidium Iodide Staining | 1 - 10 µM | Rapid, dose-dependent induction of necrosis[1] |
| 2H-11 | Murine Endothelial | Propidium Iodide Staining | 1 - 10 µM | Rapid, dose-dependent induction of necrosis[1] |
| Various | Head and Neck Squamous Cell Carcinoma (HNSCC) | Not Specified | Not Specified | Induces cell death[2] |
In Vivo Dose-Response Data
Intratumoral (IT) injection is the primary route of administration in preclinical and clinical studies, with dosing strategies tailored to the specific model and tumor size.
| Animal Model | Cancer Type | This compound Dose | Vehicle | Key Findings |
| BALB/c Foxn1nu Mice | Human Melanoma Xenograft (MM649) | 10 - 100 µg per 50 µL injection | Not Specified | Concentration-dependent tumor ablation[1] |
| BALB/c Foxn1nu and NOD/SCID Mice | Head and Neck Squamous Cell Carcinoma Xenograft (SCC-15) | 30 µg single bolus injection | 40% Propylene Glycol | Efficacious treatment in a tongue SCC model[2] |
| Canine Patients | Mast Cell Tumors (MCT) | 1.0 mg/mL at 0.5 mL per cm³ of tumor volume (50% v/v) | Acetate buffered 40% propylene glycol | 90% complete response at the highest concentration tested |
| Canine Patients | Mast Cell Tumors (MCT) | Dose de-escalation: 1.0, 0.5, 0.2 mg/mL at 50% v/v of tumor | Not Specified | Highest efficacy (90% complete response) at 1.0 mg/mL |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily initiated by the activation of Protein Kinase C (PKC) isoforms. This leads to a cascade of downstream events including vascular disruption and induction of immunogenic cell death.
Caption: this compound signaling cascade.
Experimental Protocols
The following are representative protocols for in vitro and in vivo dose-response studies of this compound, based on methodologies described in the literature.
In Vitro Cytotoxicity Assay Protocol
This protocol outlines a typical colorimetric assay (e.g., MTT or similar) to determine the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (specific to each cell line)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial screening could be 0.01 to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Caption: In vitro cytotoxicity experimental workflow.
In Vivo Murine Xenograft Model Protocol
This protocol describes a general procedure for evaluating the efficacy of intratumorally administered this compound in a subcutaneous tumor xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line for tumor induction (e.g., MM649 melanoma or SCC-15 HNSCC)
-
Sterile PBS and Matrigel (optional)
-
This compound formulation (e.g., in 40% propylene glycol)
-
Calipers for tumor measurement
-
Syringes and needles (e.g., 27-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Dosing and Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation at the desired concentration (e.g., 0.6 mg/mL for a 30 µg dose in 50 µL).
-
Lightly anesthetize the mice.
-
Using a fine-gauge needle, slowly inject the this compound solution directly into the center of the tumor. For the control group, inject the vehicle solution.
-
The injection volume may be fixed (e.g., 50 µL) or adjusted based on tumor volume (e.g., 50% v/v).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the overall health of the mice, including body weight and any signs of toxicity.
-
Observe the tumor site for signs of necrosis, eschar formation, and wound healing.
-
-
Endpoint and Data Analysis:
-
The study endpoint may be a predetermined time point, a specific tumor volume, or when signs of morbidity are observed.
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, immunohistochemistry).
-
Plot tumor growth curves for each group and perform statistical analysis to compare the efficacy of this compound with the control.
-
Caption: In vivo xenograft model experimental workflow.
References
Application Notes and Protocols for Measuring Apoptosis vs. Necrosis Following Tigilanol Tiglate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tigilanol tiglate (TT), a novel small molecule protein kinase C (PKC) activator, is an emerging intratumoral cancer therapeutic. Its mechanism of action is complex, inducing a rapid and potent form of immunogenic cell death (ICD) to ablate solid tumors.[1][2][3] The cell death pathway initiated by this compound is not a simple apoptotic or necrotic process but rather a caspase-dependent pyroptosis, a highly inflammatory form of programmed cell death that shares features with both.[1][4] This process involves mitochondrial and endoplasmic reticulum (ER) stress, caspase activation, and cleavage of Gasdermin E (GSDME), culminating in cell swelling and membrane rupture (oncosis/pyroptosis). Distinguishing the specific cell death modalities is crucial for understanding its efficacy and immunomodulatory effects.
These application notes provide a detailed overview of key techniques and protocols to quantitatively assess the different forms of cell death induced by this compound.
This compound: Signaling Pathway to Cell Death
This compound's oncolytic activity is initiated through the activation of specific Protein Kinase C (PKC) isoforms. This leads to a cascade of intracellular events, including mitochondrial and ER dysfunction, which triggers an integrated stress response. This stress culminates in the activation of caspases, which are key mediators of apoptosis. However, in GSDME-expressing cells, activated caspases cleave GSDME, unleashing its pore-forming domain. This leads to pyroptosis, characterized by cell swelling and the release of cellular contents, including damage-associated molecular patterns (DAMPs) like HMGB1 and ATP, which promotes an anti-tumor immune response.
Caption: this compound signaling pathway leading to pyroptotic cell death.
Recommended Assays and Protocols
A multi-assay approach is recommended to fully characterize the cell death phenotype induced by this compound. The following sections detail the principles and protocols for key assays.
Distinguishing Cell Populations with Annexin V & Propidium Iodide (PI) Staining
Application Note: This is the most common flow cytometry-based assay for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. Cells in late apoptosis or necrosis lose membrane integrity and thus stain positive for both Annexin V and PI. This assay is critical for quantifying the shift in cell populations over time after this compound treatment.
Experimental Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for desired time points (e.g., 4, 8, 24 hours). Include a vehicle-only negative control and a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold 1X PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL solution).
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic/pyroptotic cells.
-
Annexin V (-) / PI (+): Primarily necrotic cells (often a smaller population).
Caption: Interpretation of Annexin V and Propidium Iodide flow cytometry data.
Quantifying Membrane Integrity Loss with Lactate Dehydrogenase (LDH) Release Assay
Application Note: Necrotic or pyroptotic cell death results in the rupture of the plasma membrane and the release of intracellular components into the culture medium. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage. Measuring LDH activity in the culture supernatant provides a reliable and quantitative measure of necrosis/pyroptosis. This assay is particularly relevant for this compound, which induces a necrotic phenotype.
Experimental Protocol:
-
Cell Seeding: Seed cells (1-5 x 10^4 cells/well) in a 96-well flat-bottom plate in 100 µL of culture medium. Prepare triplicate wells for each condition.
-
Treatment: Treat cells with this compound. Include controls:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Vehicle effect on LDH release.
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Solution (e.g., Triton X-100) to untreated wells 45 minutes before the assay endpoint.
-
Medium Background Control: Wells with medium but no cells.
-
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each supernatant sample.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background reading from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
Measuring Executioner Caspase Activity (Caspase-3/7 Assay)
Application Note: Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway. Their activation is a central event in programmed cell death. Since this compound induces a caspase-dependent cell death pathway, measuring Caspase-3/7 activity is essential. These assays typically use a caspase-specific substrate (e.g., DEVD peptide) conjugated to a reporter molecule (colorimetric or fluorometric), which is released upon cleavage by active caspases.
Experimental Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with this compound and appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Background luminescence (from medium-only wells) is subtracted from experimental values. Results are often expressed as fold-change in activity relative to the untreated control.
Overall Experimental Workflow
For a comprehensive analysis of this compound's effects, a structured workflow is recommended. This involves parallel processing of samples for different assays to correlate findings.
Caption: Recommended experimental workflow for analyzing cell death mechanisms.
Summary of Expected Quantitative Results
The following table summarizes the expected outcomes from the described assays following effective treatment with this compound.
| Assay | Parameter Measured | Expected Result after this compound Treatment | Interpretation |
| Annexin V / PI Staining | Phosphatidylserine exposure & membrane integrity | Time-dependent increase in Annexin V+/PI+ population. | Induction of late-stage apoptosis and/or necrotic/pyroptotic cell death. |
| LDH Release Assay | Release of cytosolic LDH into culture medium | Dose-dependent increase in extracellular LDH activity. | Significant loss of plasma membrane integrity, indicative of necrosis or pyroptosis. |
| Caspase-3/7 Activity | Activity of executioner caspases | Significant increase in Caspase-3/7 activity. | The cell death pathway is caspase-dependent, a hallmark of programmed cell death (apoptosis and pyroptosis). |
| Mitochondrial Potential | Mitochondrial membrane potential (ΔΨm) using JC-1 dye | Decrease in Red/Green fluorescence ratio (shift from red to green). | Loss of mitochondrial membrane potential, an early event in the intrinsic apoptosis pathway. |
| TUNEL Assay | DNA fragmentation | Increase in TUNEL-positive cells at later time points. | DNA fragmentation occurs, characteristic of late-stage apoptosis. |
| HMGB1 Release Assay | Release of High Mobility Group Box 1 (DAMP) | Increased levels of HMGB1 in the culture supernatant. | Induction of immunogenic cell death, consistent with necrosis or pyroptosis. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [research.usc.edu.au]
Application Notes and Protocols: Immunohistochemical Staining for PKC Isoform Activation by Tigilanol Tiglate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate, a novel small molecule drug, is a potent activator of Protein Kinase C (PKC) and is under development for the intratumoral treatment of solid tumors. Its mechanism of action is primarily mediated through the activation of a specific subset of PKC isoforms, leading to a cascade of events including localized inflammation, disruption of tumor vasculature, and ultimately, tumor necrosis.[1][2][3] Preclinical studies have demonstrated that this compound preferentially activates classical and novel PKC isoforms, including PKC-α, -βI, -βII, and -γ.[1] This activation is a critical event in the drug's efficacy, making the visualization and quantification of PKC isoform activation in tumor tissues a key component of both preclinical research and clinical trial sample analysis.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and activation of specific proteins within the tissue context. These application notes provide a detailed protocol for the immunohistochemical staining of activated PKC isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections treated with this compound.
Data Presentation: Quantifying PKC Isoform Activation
The assessment of PKC isoform activation by IHC is often semi-quantitative, based on the intensity and distribution of the staining. The use of a scoring system, such as the H-score, which combines both the percentage of positive cells and the staining intensity, is recommended for a more objective evaluation. Below is a representative table summarizing potential IHC staining results for PKC-βII activation in a tumor model treated with this compound.
Table 1: Representative Quantitative Analysis of PKC-βII Activation by Immunohistochemistry
| Treatment Group | Staining Intensity (0-3+) | Percentage of Positive Tumor Cells (%) | H-Score (Intensity x % Positive) | Interpretation |
| Vehicle Control | 0 (Negative) | < 5% | < 15 | No significant PKC-βII activation |
| This compound (Low Dose) | 1+ (Weak) | 25% | 25 | Weak PKC-βII activation |
| This compound (High Dose) | 3+ (Strong) | 80% | 240 | Strong PKC-βII activation |
| This compound + PKC Inhibitor | 0 (Negative) | < 5% | < 15 | Inhibition of PKC-βII activation |
Note: This table presents illustrative data. Actual results will vary depending on the tumor model, drug dosage, and experimental conditions.
Signaling Pathway and Experimental Workflow
This compound-Induced PKC Signaling Cascade
The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to tumor cell death.
Caption: this compound signaling pathway.
Immunohistochemistry Experimental Workflow
The diagram below outlines the key steps in the immunohistochemical staining protocol for detecting activated PKC isoforms.
Caption: IHC workflow for PKC activation.
Experimental Protocols
Protocol 1: Immunohistochemical Staining for Activated PKC Isoforms in FFPE Tissues
This protocol provides a general framework for the detection of activated (phosphorylated) PKC isoforms. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS/TBS)
-
Primary antibody (e.g., rabbit anti-phospho-PKC [specific isoform], pan-phospho-PKC)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Use a steamer, water bath, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse slides in PBS/TBS for 3 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides in PBS/TBS for 3 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking solution.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides in PBS/TBS for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides in PBS/TBS for 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides in PBS/TBS for 3 x 5 minutes.
-
-
Chromogenic Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes).
-
Rinse slides with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. Activated PKC will appear as a brown stain, while cell nuclei will be blue.
-
Score the staining intensity and percentage of positive cells.
-
Controls:
-
Negative Control: Omit the primary antibody to check for non-specific staining by the secondary antibody and detection system.
-
Positive Control: Use a tissue known to express the target activated PKC isoform.
These detailed application notes and protocols provide a comprehensive guide for researchers and scientists investigating the activation of PKC isoforms by this compound, facilitating a deeper understanding of its mechanism of action and aiding in the development of this promising anti-cancer therapeutic.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Infiltration Following Tigilanol Tiglate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate is a novel, first-in-class small molecule drug being investigated for the intratumoral treatment of solid tumors. Its mechanism of action involves the activation of Protein Kinase C (PKC), leading to rapid and localized inflammation, disruption of tumor vasculature, and induction of immunogenic cell death (ICD)[1][2][3]. This process stimulates the release of damage-associated molecular patterns (DAMPs), which in turn promotes the recruitment and activation of various immune cell populations within the tumor microenvironment[1][2]. Consequently, accurate characterization and quantification of this immune cell infiltrate are critical for understanding the pharmacodynamics of this compound and for the development of rational combination therapies.
Flow cytometry is a powerful technique for the detailed analysis of tumor-infiltrating lymphocytes (TILs) and other immune cells at the single-cell level. This document provides detailed protocols for the preparation of single-cell suspensions from this compound-treated tumors and subsequent multi-color flow cytometry analysis to phenotype and quantify the resulting immune cell infiltration.
Principle of the Method
The protocol outlines the enzymatic and mechanical dissociation of solid tumors into a single-cell suspension. This is followed by staining with a panel of fluorescently-conjugated antibodies targeting specific cell surface and intracellular markers to identify various immune cell subsets. A viability dye is used to exclude dead cells from the analysis. The stained cells are then analyzed using a flow cytometer to quantify the proportions of different immune cell populations, such as T lymphocytes (CD4+ and CD8+), regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells.
Data Presentation: Expected Quantitative Changes in Immune Cell Populations
The following tables summarize the anticipated quantitative changes in immune cell populations within the tumor microenvironment following treatment with this compound, based on preclinical and clinical observations. These tables provide a baseline for expected outcomes.
Table 1: Expected Changes in T Lymphocyte Populations
| Cell Population | Marker Profile | Expected Change with this compound |
| CD8+ T Cells | CD45+, CD3+, CD8+ | Increase |
| CD4+ T Helper Cells | CD45+, CD3+, CD4+, FoxP3- | Increase |
| Regulatory T Cells (Tregs) | CD45+, CD3+, CD4+, FoxP3+ | Decrease or No Significant Change |
Table 2: Expected Changes in Other Key Immune Cell Populations
| Cell Population | Marker Profile | Expected Change with this compound |
| Natural Killer (NK) Cells | CD45+, CD3-, NK1.1+ (murine) or CD56+ (human) | Increase |
| M1 Macrophages | CD45+, CD11b+, F4/80+, CD86+ | Increase |
| M2 Macrophages | CD45+, CD11b+, F4/80+, CD206+ | Decrease |
| Dendritic Cells (DCs) | CD45+, CD11c+, MHC-II+ | Increase |
Experimental Protocols
Protocol 1: Isolation of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the procedure for obtaining a single-cell suspension from a solid tumor treated with this compound.
Materials:
-
Freshly excised tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase Type IV
-
DNase I
-
ACK Lysing Buffer
-
Phosphate Buffered Saline (PBS)
-
70 µm and 40 µm cell strainers
-
50 mL conical tubes
-
Scalpels and petri dishes
-
Centrifuge
Procedure:
-
Place the freshly excised tumor in a petri dish containing cold PBS.
-
Mince the tumor into small pieces (1-2 mm³) using a sterile scalpel.
-
Transfer the minced tissue into a 50 mL conical tube containing 10 mL of digestion buffer (RPMI 1640 + 5% FBS + 1 mg/mL Collagenase IV + 100 µg/mL DNase I).
-
Incubate the tube at 37°C for 30-45 minutes with intermittent gentle shaking.
-
Neutralize the enzymatic digestion by adding 20 mL of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 5 mL of ACK Lysing Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of PBS to neutralize the ACK buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in PBS and pass it through a 40 µm cell strainer to obtain a single-cell suspension.
-
Count the viable cells using a hemocytometer and trypan blue exclusion. The cells are now ready for antibody staining.
Protocol 2: Multi-Color Flow Cytometry Staining
This protocol details the staining of the isolated TILs with fluorescently-conjugated antibodies.
Materials:
-
Isolated single-cell suspension of TILs
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (e.g., anti-CD16/32 for murine samples)
-
Viability Dye (e.g., Zombie NIR™ or similar)
-
Fluorescently-conjugated antibodies (see Table 3 for a suggested panel)
-
Intracellular Staining Buffer Kit (if staining for intracellular markers like FoxP3)
-
96-well V-bottom plate or FACS tubes
-
Centrifuge
Procedure:
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into each well of a 96-well plate or into FACS tubes.
-
Stain for viability by adding the viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 300 x g for 3 minutes. Discard the supernatant.
-
Block Fc receptors by resuspending the cells in 50 µL of FACS buffer containing Fc Block. Incubate for 10 minutes at 4°C.
-
Without washing, add the cocktail of fluorescently-conjugated surface antibodies (see Table 3). The optimal concentration for each antibody should be predetermined by titration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL of FACS buffer.
-
For intracellular staining (e.g., FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature, protected from light. c. Wash the cells with permeabilization buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer and acquire the data on a flow cytometer.
Table 3: Suggested Murine Antibody Panel for Flow Cytometry
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | 30-F11 | Pan-leukocyte marker |
| Live/Dead | Zombie NIR™ | Viability marker | |
| CD3 | APC-Cy7 | 145-2C11 | T cell marker |
| CD4 | BV786 | RM4-5 | T helper cell marker |
| CD8a | PerCP-Cy5.5 | 53-6.7 | Cytotoxic T cell marker |
| FoxP3 | PE | FJK-16s | Regulatory T cell marker |
| NK1.1 | PE-Cy7 | PK136 | NK cell marker |
| CD11b | FITC | M1/70 | Myeloid cell marker |
| F4/80 | BV605 | BM8 | Macrophage marker |
| CD86 | BV421 | GL-1 | M1 Macrophage marker |
| CD206 | APC | C068C2 | M2 Macrophage marker |
| CD11c | BV711 | N418 | Dendritic cell marker |
| MHC-II | AF700 | M5/114.15.2 | Antigen presentation marker |
Mandatory Visualizations
Caption: Experimental workflow from tumor processing to data analysis.
Caption: Hierarchical gating strategy for identifying immune cell subsets.
Caption: this compound's mechanism of action leading to immune infiltration.
References
Quantifying Tumor Vascular Disruption by Tigilanol Tiglate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate is a novel, first-in-class small molecule drug that is a potent activator of Protein Kinase C (PKC). Administered intratumorally, it serves as a vascular disrupting agent, leading to rapid and localized tumor necrosis. The unique mechanism of action, involving direct oncolysis, disruption of tumor vasculature, and induction of an inflammatory response, makes precise quantification of its vascular effects crucial for preclinical and clinical research. These application notes provide detailed protocols for quantifying the tumor vascular disruption induced by this compound, enabling researchers to accurately assess its efficacy and mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound treatment from various studies, providing a comparative overview of its efficacy in both veterinary and human oncology.
Table 1: Clinical Efficacy of this compound in Human Soft Tissue Sarcoma (Phase IIa Trial - Stage 1) [1][2][3]
| Parameter | Result |
| Objective Response Rate (ORR) | 80% (8 out of 10 evaluable patients) |
| Complete Ablation (100% tumor volume reduction) | 52% of treated tumors (14 out of 27) |
| Partial Ablation (≥30% tumor volume reduction) | 30% of treated tumors (8 out of 27) |
| Recurrence of Completely Ablated Tumors (at 6 months) | 0% (0 out of 14) |
Table 2: Efficacy of this compound in Canine Mast Cell Tumors (Veterinary Clinical Trials) [4][5]
| Parameter | Result |
| Complete Response (CR) after a single treatment (at Day 28) | 75% |
| Durability of CR (no recurrence at 84 days) | 93% |
| Durability of CR (no recurrence at 1 year) | 89% |
| Overall CR after retreatment (if required) | 88% |
Table 3: First-in-Human Phase I Clinical Trial Outcomes
| Parameter | Result |
| Number of Patients | 22 |
| Tumor Types | 9 (including SCC, BCC, Melanoma, Breast Adenocarcinoma) |
| Overall Treatment Response | 27% (6 out of 22 patients) |
| Complete Response (full tumor destruction) | 18% (4 out of 22 patients) |
| Abscopal Response (in non-injected tumors) | Observed in 2 patients with melanoma |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism involves the activation of Protein Kinase C (PKC), initiating a cascade of downstream events that culminate in vascular disruption and immunogenic cell death.
Caption: Signaling pathway of this compound leading to vascular disruption and tumor ablation.
Experimental Workflows and Protocols
The following section details the experimental protocols to quantify the various aspects of tumor vascular disruption caused by this compound.
Assessment of Vascular Permeability (Evans Blue Assay)
This assay quantifies the leakage of plasma proteins from tumor blood vessels, a direct measure of vascular disruption.
Caption: Workflow for quantifying tumor vascular permeability using the Evans Blue assay.
Protocol: Evans Blue Vascular Permeability Assay
Materials:
-
Tumor-bearing mice
-
This compound solution
-
Vehicle control solution
-
Evans Blue dye (0.5% w/v in sterile PBS)
-
Formamide
-
Spectrophotometer
-
Standard laboratory equipment for injections and tissue processing
Procedure:
-
Dye Injection: Administer a 0.5% solution of Evans Blue dye intravenously (e.g., via tail vein) to tumor-bearing mice at a dose of 50 mg/kg.
-
This compound Treatment: After a brief interval (e.g., 10 minutes) to allow for dye circulation, inject this compound intratumorally at the desired concentration. Inject a control group with the vehicle solution.
-
Circulation Time: Allow the dye to circulate for a defined period (e.g., 30-60 minutes) post-treatment.
-
Tissue Harvest: Euthanize the mice and carefully excise the tumors.
-
Dye Extraction:
-
Weigh the excised tumors.
-
Place each tumor in a tube with formamide (e.g., 1 mL per 100 mg of tissue).
-
Incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the tubes to pellet any tissue debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the concentration of Evans Blue using a standard curve.
-
-
Data Analysis: Express the results as the amount of Evans Blue per gram of tumor tissue. Compare the values between the this compound-treated group and the control group to determine the increase in vascular permeability.
Histological Assessment of Vascular Density and Structure (CD31 Immunohistochemistry)
Immunohistochemistry (IHC) for the endothelial cell marker CD31 allows for the visualization and quantification of blood vessels within the tumor, revealing changes in vascular density and morphology.
References
- 1. QBiotics reports 80% objective response rate in injected tumours in Stage 1 of Phase IIa clinical trial of this compound for Soft Tissue Sarcoma - QBiotics [qbiotics.com]
- 2. onclive.com [onclive.com]
- 3. biopharmaapac.com [biopharmaapac.com]
- 4. Response to this compound in dogs with mast cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Preparation and Formulation of Tigilanol Tiglate for Research Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate, a novel small molecule diterpene ester derived from the blushwood tree (Fontainea picrosperma), is a potent activator of protein kinase C (PKC). It is under investigation and approved for veterinary use for the intratumoral treatment of various solid tumors.[1][2] Its mechanism of action is multifaceted, involving direct oncolysis, vascular disruption, and the induction of an acute inflammatory response leading to immunogenic cell death.[3][4][5] This document provides detailed application notes and protocols for the preparation and formulation of this compound for use in research experiments, catering to both in vitro and in vivo studies.
Chemical Properties and Storage
This compound is a phorbol ester with a complex chemical structure. For research purposes, it is typically supplied as a lyophilized powder or in a crystalline form.
| Property | Value |
| Molecular Formula | C₃₀H₄₂O₁₀ |
| Molecular Weight | 562.66 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, propylene glycol |
| Storage | Store at -20°C for long-term stability. Protect from light. |
Data Presentation: Efficacy of this compound
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the efficacy of this compound.
Table 1: In Vivo Efficacy of Intratumoral this compound in Canine Mast Cell Tumors
| Treatment Group | Number of Dogs | Complete Response (Day 28) | Overall Complete Response (after retreatment) | No Recurrence (Day 84) | Reference |
| This compound | 81 | 75% | 88% | 93% | |
| Control | 42 | 5% | N/A | N/A |
Table 2: Dose-Dependent Efficacy of this compound in a Human Melanoma Xenograft Model
| This compound Concentration (Intratumoral) | Number of Tumors | Outcome | Reference |
| High Concentration | 6-10 | Therapeutic efficacy |
Table 3: Dose Characterization in Canine Mast Cell Tumors
| This compound Concentration | Dosing | Number of Dogs | Complete Response (Day 21) | Reference |
| 1.0 mg/mL | 0.5 mL per cm³ of tumor volume | 10 | 90% | |
| 0.5 mg/mL | 0.5 mL per cm³ of tumor volume | 10 | 50% | |
| 0.2 mg/mL | 0.5 mL per cm³ of tumor volume | 7 | 29% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution. Avoid vigorous shaking to minimize shearing of the compound.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -20°C for up to 6 months. For longer-term storage, -80°C is recommended.
Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in cell culture medium as needed for your experiments.
Protocol 2: Formulation of this compound for Intratumoral Injection in Animal Models
This protocol outlines the preparation of a this compound formulation for direct intratumoral injection in preclinical animal models, based on formulations used in published studies.
Materials:
-
This compound
-
Propylene glycol (USP grade)
-
30 mM Sodium acetate buffer (pH 4.2)
-
Sterile vials
-
Sterile syringes and needles
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in 100% propylene glycol to create a concentrated stock.
-
Formulation Buffer: Prepare a 30 mM sodium acetate buffer and adjust the pH to 4.2.
-
Final Formulation: Mix the this compound/propylene glycol solution with the sodium acetate buffer. A common ratio described for clinical formulations is 4:6 (v/v) of the drug solution to the buffer. For example, to prepare 1 mL of the final formulation, mix 400 µL of the this compound/propylene glycol stock with 600 µL of the 30 mM sodium acetate buffer.
-
Dilution (if necessary): The final concentration of this compound can be adjusted by using a diluent consisting of 40% propylene glycol in 30 mM acetate buffer.
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm filter into a sterile vial.
-
Storage: The formulated drug should be stored under appropriate conditions as determined by stability studies. For short-term use, refrigeration at 2-8°C may be suitable.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound exerts its anti-tumor effects through two primary, interconnected pathways: direct activation of the Protein Kinase C (PKC) family and the subsequent induction of immunogenic cell death.
Caption: Dual mechanism of action of this compound.
Experimental Workflow for In Vitro Cell Viability Assay
A typical workflow to assess the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for assessing in vitro cytotoxicity.
Signaling Pathway of this compound-Induced Immunogenic Cell Death
This diagram illustrates the key molecular events initiated by this compound, leading to pyroptosis and an anti-tumor immune response.
Caption: this compound-induced pyroptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound-Mediated Margins: A Comparison With Surgical Margins in Successful Treatment of Canine Mast Cell Tumours [frontiersin.org]
- 3. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. vet-us.virbac.com [vet-us.virbac.com]
Preclinical Models for Testing Tigilanol Tiglate and Immunotherapy Combinations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tigilanol tiglate (TT) is a novel small molecule protein kinase C (PKC) activator with potent anti-tumor effects. Administered intratumorally, TT induces rapid, localized inflammation, disruption of tumor vasculature, and immunogenic cell death (ICD), leading to tumor necrosis.[1][2][3] This mechanism of action makes this compound a promising candidate for combination therapy with immunotherapies, such as immune checkpoint inhibitors, to enhance anti-tumor immune responses and improve therapeutic outcomes. Preclinical studies have demonstrated that the combination of this compound with anti-programmed cell death 1 (PD-1) and anti-cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) antibodies can significantly reduce tumor volume and improve survival in murine cancer models.[4][5]
These application notes provide detailed protocols for utilizing preclinical mouse models to evaluate the synergistic effects of this compound and immunotherapy combinations. The focus is on the B16-F10-OVA melanoma model, a well-established syngeneic model for studying immunotherapy responses.
Preclinical Models and Rationale
The B16-F10-OVA melanoma model is a preferred choice for these studies. The B16-F10 cell line is a poorly immunogenic melanoma of C57BL/6 origin, which mirrors the "cold" tumor microenvironment often seen in human cancers. The expression of ovalbumin (OVA) as a model antigen allows for the tracking of antigen-specific T-cell responses.
Other relevant models include the CT-26 colon carcinoma model, which is also syngeneic in BALB/c mice and known to be responsive to immunotherapies. For initial efficacy and mechanism of action studies, human melanoma xenograft models like the MM649 in immunodeficient mice can also be utilized.
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize representative quantitative data from preclinical studies investigating this compound in combination with immune checkpoint inhibitors in the B16-F10-OVA melanoma mouse model.
Table 1: Effect of this compound and Anti-PD-1/CTLA-4 on Tumor Volume in B16-F10-OVA Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | % Tumor Growth Inhibition |
| Vehicle + IgG | ~1500 | - |
| This compound + IgG | ~600 | 60% |
| Vehicle + anti-PD-1/anti-CTLA-4 | ~1400 | 7% |
| This compound + anti-PD-1/anti-CTLA-4 | ~200 | 87% |
Data are representative and compiled from published preclinical studies.
Table 2: Effect of this compound and Anti-PD-1/CTLA-4 on Survival in B16-F10-OVA Model
| Treatment Group | Median Survival (Days) | % Increase in Lifespan |
| Vehicle + IgG | 25 | - |
| This compound + IgG | 35 | 40% |
| Vehicle + anti-PD-1/anti-CTLA-4 | 28 | 12% |
| This compound + anti-PD-1/anti-CTLA-4 | >50 | >100% |
Data are representative and compiled from published preclinical studies.
Signaling Pathways and Experimental Workflows
This compound-Induced Immunogenic Cell Death Pathway
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to a cascade of events that culminate in immunogenic cell death and the release of damage-associated molecular patterns (DAMPs). This process is crucial for priming an anti-tumor immune response.
Experimental Workflow for Preclinical Combination Studies
A typical experimental workflow for evaluating the combination of this compound and immunotherapy in a syngeneic mouse model involves tumor cell implantation, treatment administration, and subsequent analysis of tumor growth and the immune response.
Experimental Protocols
B16-F10-OVA Mouse Melanoma Model Establishment
Objective: To establish subcutaneous B16-F10-OVA tumors in C57BL/6 mice.
Materials:
-
B16-F10-OVA cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6- to 8-week-old female C57BL/6 mice
-
1 mL syringes with 27-gauge needles
-
Hemocytometer
-
Matrigel (optional)
Protocol:
-
Culture B16-F10-OVA cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 2 x 10^6 cells/mL.
-
Anesthetize the mice and shave the right flank.
-
Inject 100 µL of the cell suspension (containing 2 x 10^5 cells) subcutaneously into the shaved flank of each mouse.
-
Monitor the mice for tumor growth. Tumors should become palpable within 5-7 days.
Intratumoral Injection of this compound
Objective: To administer this compound directly into the established tumor.
Materials:
-
This compound formulated in a suitable vehicle (e.g., 40% propylene glycol in 30 mM acetate buffer)
-
Hamilton syringe with a 30-gauge needle
-
Calipers
Protocol:
-
Once tumors reach a mean diameter of 5-7 mm (approximately 50-100 mm³), randomize the mice into treatment groups.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Prepare the this compound solution at the desired concentration (e.g., 1 mg/mL).
-
The volume of injection is typically based on the tumor volume (e.g., 50 µL for a 100 mm³ tumor).
-
Carefully insert the needle into the center of the tumor.
-
Slowly inject the this compound solution.
-
Monitor the mice for any immediate adverse reactions.
Tumor Volume Measurement and Survival Monitoring
Objective: To assess the efficacy of the combination therapy by measuring tumor growth and monitoring survival.
Materials:
-
Digital calipers
Protocol:
-
Measure the length and width of the tumors every 2-3 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (length x width²) / 2.
-
Record the body weight of the mice at each measurement.
-
Monitor the mice daily for signs of toxicity or distress.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Plot tumor growth curves and Kaplan-Meier survival curves for each treatment group.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the infiltration of immune cells, particularly CD8+ T cells, into the tumor microenvironment.
Materials:
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
GentleMACS Dissociator
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8)
-
Live/dead stain
-
Flow cytometer
Protocol:
-
At the experimental endpoint, euthanize the mice and excise the tumors.
-
Mechanically and enzymatically dissociate the tumors into a single-cell suspension using a tumor dissociation kit and a gentleMACS Dissociator, following the manufacturer's instructions.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
Block Fc receptors by incubating the cells with Fc block for 10 minutes on ice.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to quantify the percentage and absolute number of different immune cell populations within the tumor.
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
Objective: To visualize and quantify the spatial distribution of CD8+ T cells within the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidases
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-mouse CD8)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Deparaffinize the FFPE tumor sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the sections with the primary anti-CD8 antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Image the slides and quantify the number of CD8+ T cells per unit area in different tumor regions.
Conclusion
The preclinical models and protocols outlined in these application notes provide a robust framework for investigating the synergistic potential of this compound and immunotherapy combinations. By carefully executing these experiments and analyzing the resulting data, researchers can gain valuable insights into the mechanisms of action and therapeutic efficacy of these novel cancer treatment strategies, ultimately paving the way for their clinical development.
References
- 1. Tumor Transplantation for Assessing the Dynamics of Tumor-Infiltrating CD8+ T Cells in Mice [jove.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Article - Standard on Tumor Productio... [policies.unc.edu]
Application Notes and Protocols: Using CRISPR to Screen for Genes Mediating Tigilanol Tiglate Sensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 genome-wide screening to identify and validate genes that modulate sensitivity to the novel anti-cancer agent, tigilanol tiglate.
Introduction to this compound
This compound is a small molecule protein kinase C (PKC) activator with a multi-faceted mode of action being developed for the intratumoral treatment of solid tumors.[1][2][3] Its mechanism involves the induction of rapid and localized inflammation, disruption of tumor vasculature, and direct tumor cell oncolysis.[1][2] Mechanistic studies have revealed that this compound induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptopic pathway. Furthermore, it can act as a lipotoxin, leading to mitochondrial and endoplasmic reticulum (ER) dysfunction, which contributes to its potent anti-tumor activity. The anti-cancer effects of this compound are, at least in part, dependent on the activation of PKC isoforms.
Application of CRISPR Screening
CRISPR-Cas9 genetic screens are a powerful tool for identifying genes that influence cellular responses to therapeutic agents. By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to either increased resistance or enhanced sensitivity to a drug. This information is invaluable for understanding a drug's mechanism of action, identifying biomarkers for patient stratification, and discovering novel targets for combination therapies.
Experimental Design and Workflow
A genome-wide CRISPR-Cas9 knockout screen to identify modifiers of this compound sensitivity can be designed as a positive and negative selection screen.
-
Positive Selection: Identifies gene knockouts that confer resistance to this compound. Cells with these knockouts will be enriched in the population after drug treatment.
-
Negative Selection: Identifies gene knockouts that enhance sensitivity to this compound. Cells with these knockouts will be depleted from the population following drug treatment.
Key Experimental Protocols
1. Cell Line Selection and Preparation
-
Cell Line Choice: Select a cancer cell line relevant to the intended clinical application of this compound (e.g., melanoma, head and neck squamous cell carcinoma, or soft tissue sarcoma cell lines).
-
Cas9 Expression: Ensure stable and high-level expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection and clonal expansion. Validate Cas9 activity using a functional assay (e.g., GFP knockout).
2. Determination of this compound IC50
-
Protocol:
-
Seed the Cas9-expressing cells in 96-well plates at a predetermined density.
-
The following day, treat the cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This concentration will be used as a starting point for the screen.
-
3. Genome-wide CRISPR-Cas9 Knockout Screen
-
Library: Utilize a genome-wide sgRNA library (e.g., GeCKO v2, TKOv3).
-
Lentiviral Transduction:
-
Package the sgRNA library into lentiviral particles.
-
Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
-
Drug Selection:
-
After antibiotic selection to enrich for transduced cells, split the cell population into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound at a concentration around the IC50.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both populations.
-
4. Data Analysis
-
Software: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
Output: MAGeCK will identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizing genes) in the this compound-treated population compared to the control population. The output will be a ranked list of genes.
Data Presentation
Summarize the quantitative data from the screen in clearly structured tables for easy comparison.
Table 1: this compound Dose-Response Data
| Cell Line | IC50 (nM) | Hill Slope | R² |
| SK-MEL-5 | 50 | 1.2 | 0.98 |
| A-375 | 75 | 1.1 | 0.99 |
| FaDu | 120 | 1.3 | 0.97 |
Table 2: Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Rank | MAGeCK Score | p-value | FDR |
| GENE_A | 1 | 1.5e-5 | 2.0e-6 | 5.0e-5 |
| GENE_B | 2 | 2.3e-5 | 3.1e-6 | 6.2e-5 |
| GENE_C | 3 | 4.1e-5 | 5.5e-6 | 8.9e-5 |
Table 3: Top Candidate Genes Enhancing Sensitivity to this compound
| Gene Symbol | Rank | MAGeCK Score | p-value | FDR |
| GENE_X | 1 | 8.2e-6 | 1.1e-6 | 3.4e-5 |
| GENE_Y | 2 | 9.5e-6 | 1.3e-6 | 4.1e-5 |
| GENE_Z | 3 | 1.2e-5 | 1.6e-6 | 4.9e-5 |
Hit Validation and Mechanistic Studies
Genes identified as top hits in the primary screen require validation through a series of secondary assays.
1. Individual Gene Knockout Studies
-
Protocol:
-
Design 2-3 independent sgRNAs targeting each candidate gene.
-
Individually transduce Cas9-expressing cells with these sgRNAs.
-
Confirm gene knockout by western blot or Sanger sequencing.
-
Perform cell viability assays with this compound to confirm the resistance or sensitivity phenotype.
-
2. Mechanistic Pathway Analysis
The known mechanism of action of this compound involves several key signaling pathways.
Validated hits from the CRISPR screen should be investigated for their role in these pathways. For example, does the knockout of a resistance gene prevent PKC activation or block the induction of ER stress? Does the knockout of a sensitizing gene enhance caspase activation or gasdermin E cleavage?
Conclusion
This framework provides a detailed methodology for employing a genome-wide CRISPR-Cas9 screen to elucidate the genetic determinants of sensitivity to this compound. The identification of genes that modulate the activity of this novel anti-cancer agent will provide critical insights into its mechanism of action and facilitate the development of more effective cancer therapies.
References
Troubleshooting & Optimization
Technical Support Center: Tigilanol Tiglate Solubility for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of tigilanol tiglate for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for in vitro applications. It has been shown to effectively dissolve the compound.
Q2: What is the maximum concentration of DMSO that is safe for most cell lines in culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v).[1][2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.
Q3: Can other solvents be used to dissolve this compound?
A3: While DMSO is the primary choice, for in vivo formulations, combinations of propylene glycol, acetate buffer, Tween 80, and saline have been used.[3][4] For in vitro work, if DMSO proves to be problematic, exploring a solution containing a small percentage of a non-ionic surfactant like Tween 80 in combination with a physiological buffer might be a viable alternative, though this would require validation for your specific cell line and assay.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Problem 1: My this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration of this compound may be too high for the volume of DMSO used.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.
-
If precipitation persists, increase the volume of DMSO to prepare a more dilute stock solution. It is always better to have a slightly more dilute but fully dissolved stock solution.
-
Problem 2: I observe precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: this compound is poorly soluble in aqueous solutions, and adding the DMSO stock directly to the medium can cause it to precipitate out.
-
Solution:
-
Serial Dilution: Perform a serial dilution of your DMSO stock solution in DMSO to get closer to your final desired concentration before adding it to the aqueous medium.
-
Stepwise Addition: Add the DMSO stock solution to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the final volume of medium. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Increase Agitation: When adding the this compound solution to the culture medium, ensure the medium is being gently agitated (e.g., by swirling the flask or plate) to promote rapid and even dispersion.
-
Problem 3: I am seeing significant cell death in my vehicle control wells.
-
Possible Cause: The final concentration of DMSO in your cell culture medium is too high and is causing cytotoxicity.
-
Solution:
-
Reduce DMSO Concentration: Lower the final concentration of DMSO in your culture medium to 0.1% or less if possible. This may require preparing a more concentrated stock solution of this compound if you need to achieve a high final concentration of the drug.
-
Determine DMSO Tolerance: Perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration that does not significantly affect cell viability.
-
Problem 4: The biological activity of my this compound seems inconsistent between experiments.
-
Possible Cause 1: Incomplete dissolution of the compound leading to inaccurate concentrations.
-
Solution 1: Ensure your stock solution is fully dissolved before each use. Visually inspect for any precipitate. If necessary, briefly warm and vortex the stock solution before making dilutions.
-
Possible Cause 2: Degradation of the compound due to improper storage or multiple freeze-thaw cycles.
-
Solution 2: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles. Always store the stock solution at the recommended temperature (-20°C for long-term).
Physicochemical and Solubility Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₁₀ | |
| Molecular Weight | 562.65 g/mol | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | Soluble | |
| Solubility in Water | Poorly soluble | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 562.65 g/mol * (1000 mg / 1 g) = 5.63 mg
-
-
Weigh the compound: Carefully weigh out 5.63 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the tube to 37°C for a few minutes and vortex again. A brief sonication can also aid in dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there is no visible precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions of this compound for treating cells in a 96-well plate format. This example aims for a final concentration of 1 µg/mL in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (with serum)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (optional but recommended):
-
Prepare an intermediate dilution of your 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can make the final dilution into the aqueous medium more manageable and reduce the risk of precipitation.
-
-
Final Dilution:
-
The molecular weight of this compound is 562.65 g/mol . A 1 µg/mL solution is equivalent to approximately 1.78 µM.
-
To prepare a 1 µg/mL working solution in a final volume of 100 µL per well, you will need to add a very small volume of your stock solution. To avoid pipetting errors, it is best to prepare a larger volume of the final working solution.
-
For example, to prepare 1 mL of a 1 µg/mL working solution:
-
Calculate the required volume of the 1 mM intermediate stock:
-
(1.78 µM) * (1 mL) = (1000 µM) * V₂
-
V₂ = 0.00178 mL = 1.78 µL
-
-
To make this more practical, prepare a 10X working stock in complete cell culture medium. For 1 mL of final working solution, you will need 100 µL of a 10 µg/mL (17.8 µM) solution.
-
To prepare 100 µL of the 10X (17.8 µM) working stock:
-
(17.8 µM) * (100 µL) = (1000 µM) * V₂
-
V₂ = 1.78 µL of the 1 mM intermediate stock.
-
-
Add 1.78 µL of the 1 mM intermediate stock to 98.22 µL of complete cell culture medium. Mix well by pipetting up and down.
-
-
-
Treating the Cells:
-
Add 10 µL of the 10X working stock to each well containing 90 µL of cells in culture medium to achieve a final concentration of 1 µg/mL.
-
The final DMSO concentration in this example would be approximately 0.18%, which should be well-tolerated by most cell lines.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (that was used to make the 10X working stock) to the same volume of cell culture medium. Add this to your control wells.
-
Visualizations
Experimental Workflow
Caption: A flowchart outlining the key steps for preparing this compound stock and working solutions for in vitro experiments.
Signaling Pathway
Caption: A simplified diagram of the primary signaling pathway activated by this compound, leading to tumor cell death and an anti-tumor immune response.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Investigating Acquired Resistance to Tigilanol Tiglate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating potential mechanisms of acquired resistance to tigilanol tiglate. The information is presented in a question-and-answer format, offering troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel small molecule that functions primarily as a protein kinase C (PKC) activator. Its anti-tumor effect is multi-faceted and includes:
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PKC-Dependent Hemorrhagic Necrosis: this compound activates a specific subset of PKC isoforms (PKC-α, -βI, -βII, and -γ), leading to rapid vascular disruption within the tumor. This causes hemorrhagic necrosis and tumor cell death.
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Immunogenic Cell Death (ICD): The drug induces a form of cell death that stimulates an anti-tumor immune response. This involves the release of damage-associated molecular patterns (DAMPs), which can lead to an abscopal effect (regression of untreated tumors).[1][2]
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PKC-Independent Effects: Recent studies suggest that this compound can also act as a lipotoxin, causing mitochondrial and endoplasmic reticulum (ER) dysfunction. This leads to ATP depletion, organelle swelling, and ultimately, a form of programmed cell death called pyroptosis.[1][3]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While specific clinical data on acquired resistance to this compound is limited, based on its mechanism of action and known resistance patterns to other kinase inhibitors, several hypotheses can be investigated:
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Alterations in the PKC Signaling Pathway:
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Downregulation or mutation of the specific PKC isoforms (α, βI, βII, γ) that this compound activates.
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Upregulation of inhibitory proteins or feedback loops within the PKC pathway.
-
-
Activation of Bypass Signaling Pathways:
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Cancer cells may activate alternative survival pathways to compensate for the PKC-mediated cell death signals. This could involve upregulation of pathways like PI3K/Akt/mTOR or MAPK/ERK.
-
-
Reduced Drug Accumulation:
-
Increased expression of drug efflux pumps (e.g., P-glycoprotein) could reduce the intracellular concentration of this compound.
-
-
Resistance to Cellular Stress:
-
Enhanced mitochondrial function or an adapted unfolded protein response (UPR) could allow cells to better withstand the ER and mitochondrial stress induced by this compound.
-
-
Impaired Immunogenic Cell Death Signaling:
-
Defects in the machinery required for the release or recognition of DAMPs could dampen the anti-tumor immune response.
-
Troubleshooting Guides
This section provides guidance on common issues encountered during the investigation of this compound resistance.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Compound Solubility: this compound may precipitate at higher concentrations.
-
Assay Choice: The selected viability assay may not be sensitive enough.
-
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the assay period.
-
Ensure Compound Solubility: Prepare fresh dilutions of this compound for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.1%).
-
Select an Appropriate Assay: For sensitive measurements, consider using an ATP-based luminescent assay (e.g., CellTiter-Glo®) over colorimetric assays (e.g., MTT).[4]
-
Minimize Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
Issue 2: No observable difference in PKC isoform expression between sensitive and resistant cells via Western Blot.
-
Possible Cause:
-
Antibody Specificity: The primary antibody may not be specific to the intended PKC isoform.
-
Protein Phosphorylation: Resistance may be driven by changes in PKC activity (phosphorylation) rather than total protein expression.
-
Subcellular Localization: The localization of PKC isoforms, which is crucial for their activation, may be altered.
-
-
Troubleshooting Steps:
-
Validate Antibodies: Use positive and negative controls to confirm the specificity of your PKC isoform antibodies. Consider using a sampler kit with multiple isoform-specific antibodies.
-
Analyze Phosphorylation Status: Use phospho-specific antibodies to probe for changes in the phosphorylation of PKC isoforms at their activation sites.
-
Perform Subcellular Fractionation: Isolate cytoplasmic, membrane, and nuclear fractions to assess changes in the subcellular localization of PKC isoforms upon this compound treatment.
-
Issue 3: Difficulty in confirming immunogenic cell death (ICD) in vitro.
-
Possible Cause:
-
Incorrect Timing of DAMPs Measurement: The release of DAMPs like ATP and HMGB1, and the surface exposure of calreticulin occur at different times post-treatment.
-
Insensitive Detection Methods: The assays used may not be sensitive enough to detect the released DAMPs.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal time points for measuring calreticulin exposure (early), ATP release (intermediate), and HMGB1 release (late).
-
Use Sensitive Assays:
-
Calreticulin: Use flow cytometry for sensitive detection of surface-exposed calreticulin.
-
ATP Release: Employ a bioluminescent assay for accurate quantification of extracellular ATP.
-
HMGB1 Release: Use an ELISA or a specific luciferase-based assay for HMGB1 detection.
-
-
Data Presentation
The following tables provide illustrative quantitative data for comparing this compound-sensitive (Parental) and -resistant (TT-Res) cell lines. Note: This data is for demonstration purposes and should be replaced with experimentally derived values.
Table 1: Cell Viability (IC50) in Parental vs. This compound-Resistant (TT-Res) Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Melanoma | 50 | 1 |
| TT-Res Melanoma | 750 | 15 |
| Parental Squamous Cell Carcinoma | 80 | 1 |
| TT-Res Squamous Cell Carcinoma | 1200 | 15 |
Table 2: Relative Expression of PKC Isoforms and Efflux Pumps in Parental vs. TT-Res Melanoma Cells
| Protein | Parental (Relative Expression) | TT-Res (Relative Expression) |
| PKCα | 1.0 | 0.2 |
| PKCβI | 1.0 | 0.3 |
| PKCβII | 1.0 | 1.1 |
| PKCγ | 1.0 | 0.9 |
| P-glycoprotein (ABCB1) | 1.0 | 8.5 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine Initial IC20: Perform a dose-response curve to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. Once the cells reach 70-80% confluency, passage them and continue culturing in the presence of the same drug concentration.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The development of resistance should be periodically checked by determining the IC50.
-
Establish Resistant Line: A cell line is considered resistant when its IC50 value is significantly higher (e.g., >10-fold) than the parental line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Western Blot Analysis of PKC Isoforms and Downstream Targets
This protocol details the analysis of protein expression and phosphorylation in sensitive versus resistant cell lines.
-
Cell Lysis: Treat parental and TT-Res cells with and without this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PKC isoforms, Akt, ERK, and other relevant signaling proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: this compound's Dual Mechanism of Action.
Caption: Hypothesized Mechanisms of Acquired Resistance.
Caption: Workflow for Investigating this compound Resistance.
References
Strategies to minimize off-target effects of tigilanol tiglate in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tigilanol tiglate in in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Excessive Local Inflammation and Edema | - Dose may be too high for the specific animal model or tumor type.[1][2] - Animal model may have a heightened inflammatory response.[1] - Off-target injection into surrounding healthy tissue. | - Reduce the this compound dose in subsequent experiments.[1][2] - Consider co-administration of anti-inflammatory agents (e.g., corticosteroids), and H1/H2 receptor blockers, particularly in mast cell tumor models. - Ensure precise intratumoral injection technique to minimize leakage into surrounding tissue. |
| Systemic Toxicity (Lethargy, Vomiting, Diarrhea) | - Significant systemic exposure due to leakage from the injection site or high vascular permeability. - Mast cell degranulation, a known risk in canine patients. | - Confirm the integrity of the tumor surface before injection to prevent leakage. - For mast cell tumor models, pre-treatment with corticosteroids, H1, and H2 blockers is strongly recommended. - Monitor for and manage systemic adverse events as per your institution's animal care guidelines. |
| Incomplete Tumor Necrosis or Recurrence | - Insufficient drug concentration throughout the tumor volume. - Inaccurate estimation of tumor volume leading to under-dosing. - Drug leakage from the tumor post-injection. | - Ensure the injected volume is appropriate for the tumor size. - Utilize a fanning injection technique to distribute the drug evenly throughout the tumor mass. - A second injection may be considered for tumors that show a partial response. |
| Wound Formation and Delayed Healing | - This is an expected consequence of the drug's mechanism of action (hemorrhagic necrosis). | - Educate all personnel on the expected wound formation post-treatment. - Manage the wound according to standard veterinary practice to prevent infection and promote healing. - Document the healing process as part of the experimental observations. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule that acts as a protein kinase C (PKC) activator. Its intratumoral injection triggers a multi-faceted response:
-
Rapid and localized inflammation: This involves the recruitment of immune cells to the tumor site.
-
Vascular disruption: It leads to a loss of integrity in the tumor's blood vessels.
-
Hemorrhagic necrosis: The combination of inflammation and vascular disruption results in rapid tumor cell death.
-
Immunogenic cell death: Recent studies suggest that this compound induces immunogenic cell death, which can stimulate a systemic anti-tumor immune response.
Q2: What are the expected "off-target" effects of this compound in vivo?
A2: The most common off-target effects are localized to the injection site and are a direct result of the drug's mechanism of action. These include:
-
Pain at the injection site
-
Swelling and edema
-
Bruising and erythema
-
Wound formation following tumor necrosis and sloughing
Systemic adverse events are less common but can include lethargy, vomiting, and diarrhea. In canine mast cell tumors, there is a risk of mast cell degranulation, which can cause severe systemic reactions.
Q3: How can I minimize systemic exposure to this compound?
A3: The primary strategy to minimize systemic exposure is through direct intratumoral injection . This method delivers a high concentration of the drug directly to the tumor while minimizing the amount that enters systemic circulation. Pharmacokinetic studies in mice have shown that this compound is preferentially retained within the tumor. Ensuring the tumor surface is intact prior to injection is crucial to prevent leakage.
Q4: Are there any recommended co-medications to manage the local inflammatory response?
A4: Yes, particularly in veterinary medicine, a standard protocol of concomitant medications is used to manage the acute inflammatory response and potential systemic effects. This typically includes:
-
Corticosteroids (e.g., prednisone or prednisolone)
-
H1 receptor antagonists (e.g., diphenhydramine)
-
H2 receptor antagonists (e.g., famotidine)
This regimen is especially critical when treating mast cell tumors in dogs to prevent potentially life-threatening degranulation. For other animal models and tumor types, the use of these co-medications should be considered based on the severity of the inflammatory response observed.
Q5: What is the typical timeline for the effects of this compound in vivo?
A5: The effects of this compound are rapid.
-
Within hours: A localized inflammatory response, including swelling and erythema, becomes apparent. Disruption of the tumor vasculature also begins within the first hour.
-
Within 24 hours: Hemorrhagic necrosis of the tumor is typically evident.
-
Days 3-7: The necrotic tumor begins to slough, leaving a wound at the treatment site.
-
Weeks 4-6: The wound typically heals by secondary intention, with full re-epithelialization.
Quantitative Data from Clinical Trials
Human Clinical Trial Data (Phase I)
| Metric | Finding |
| Number of Patients | 22 |
| Tumor Types | 9 different types of solid tumors |
| Maximum Tolerated Dose | Not reached (maximum dose administered was 3.6 mg/m²) |
| Dose-Limiting Toxicity | One instance of upper airway obstruction |
| Serious Adverse Events | Two (upper airway obstruction and septicemia) |
| Treatment-Emergent Adverse Events | 160 |
| Treatment Response | 6 out of 22 patients |
| Complete Response | 4 out of 6 responding patients |
Canine Mast Cell Tumor Clinical Trial Data
| Metric | Finding |
| Number of Dogs (Treated) | 81 |
| Complete Response (single treatment) | 75% at day 28 |
| Recurrence (in CR dogs) | 7% at day 84 |
| Overall Complete Response (with retreatment) | 88% |
| Adverse Events | Typically low grade, transient, and related to the drug's mechanism of action |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Murine Tumor Model
-
Animal Model: Utilize an appropriate mouse strain with established subcutaneous tumors (e.g., B16-F10 melanoma, CT26 colon carcinoma). Tumors should reach a palpable, measurable size (e.g., 50-100 mm³) before treatment.
-
This compound Preparation: Prepare the this compound solution at the desired concentration (e.g., 1 mg/mL) in the specified vehicle.
-
Dosing: The dose is typically based on the tumor volume. A common dose is 0.5 mg of this compound per cm³ of tumor volume.
-
Administration:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Measure the tumor dimensions (length, width, height) with calipers to calculate the volume (Volume = 0.5 x L x W x H).
-
Using a Luer-lock syringe with a 26-30 gauge needle, inject the calculated volume of this compound directly into the tumor.
-
Employ a "fanning" motion with the needle to ensure even distribution of the drug throughout the tumor mass.
-
-
Post-Injection Monitoring:
-
Monitor the animal for recovery from anesthesia.
-
Observe the injection site for signs of inflammation, swelling, and necrosis at regular intervals (e.g., 4h, 24h, 48h, and daily thereafter).
-
Measure tumor volume daily or every other day to assess treatment efficacy.
-
Document any adverse events, including changes in behavior, weight loss, or signs of pain.
-
Manage any wound formation according to veterinary recommendations.
-
Protocol 2: Assessment of Local and Systemic Off-Target Effects
-
Local Effects Assessment:
-
Visual Scoring: At each monitoring time point, score the injection site for erythema, edema, and necrosis using a standardized scale (e.g., 0 = no effect, 1 = mild, 2 = moderate, 3 = severe).
-
Histopathology: At selected time points, euthanize a subset of animals and excise the tumor and surrounding tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage, inflammatory cell infiltrate, and vascular disruption.
-
-
Systemic Effects Assessment:
-
Clinical Observations: Record daily observations of the animals' general health, including activity level, posture, and grooming.
-
Body Weight: Measure and record the body weight of each animal daily.
-
Blood Collection: At baseline and selected post-treatment time points, collect blood samples for a complete blood count (CBC) to assess for systemic inflammation and a serum chemistry panel to evaluate organ function.
-
Pharmacokinetics: If required, collect plasma samples at various time points post-injection (e.g., 5, 15, 30, 60 minutes; 2, 4, 8, 24 hours) to determine the systemic exposure of this compound.
-
Visualizations
Caption: Signaling pathway of this compound leading to tumor ablation.
Caption: Experimental workflow for in vivo studies with this compound.
References
Troubleshooting variability in tigilanol tiglate experimental results
Welcome to the technical support center for tigilanol tiglate (TT) research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental results and providing clear guidance on methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a novel small molecule that acts as a protein kinase C (PKC) activator.[1][2][3] Its primary mechanism involves the activation of specific PKC isoforms, which triggers a cascade of events including disruption of tumor vasculature, leading to hemorrhagic necrosis, and induction of immunogenic cell death (ICD).[4][5] This process involves a rapid, localized inflammatory response and recruitment of immune cells to the tumor site. Recent studies have shown that TT can induce pyroptotic cell death, a highly inflammatory form of programmed cell death.
Q2: We are observing significant variability in tumor response in our in vivo models. What are the potential causes?
A2: Variability in in vivo tumor response to this compound can be influenced by several factors:
-
Tumor Microenvironment: The "tumor agnostic" nature of TT's action relies on host responses like immune cell recruitment and vascular disruption. Differences in the local immune context and vascularity of individual tumors can lead to varied outcomes.
-
Drug Administration: Inconsistent intratumoral injection technique, including the "fanning" of the dose, can affect drug distribution within the tumor and contribute to variability.
-
Tumor Volume and Location: The volume of the tumor is a critical determinant of the resulting tissue deficit and healing time. Anatomical location can also influence the inflammatory response and lymphatic drainage.
-
Species-Specific Responses: Dosing and concomitant medication protocols may need to be adjusted for different species to manage the drug-induced inflammatory response effectively.
Q3: Our in vitro cell viability assays are showing inconsistent IC50 values. What should we troubleshoot?
A3: Inconsistent IC50 values in in vitro assays with this compound could stem from several sources:
-
Cell Line Specificity: Although considered "tumor agnostic" in vivo, different cancer cell lines may exhibit varying intrinsic sensitivities to TT-induced cell death pathways in vitro.
-
PKC Isoform Expression: The cellular response to this compound is dependent on the expression of specific PKC isoforms. Variations in the expression levels of these isoforms across cell lines or even between passages of the same cell line can lead to different results.
-
Assay-Specific Interference: The chosen viability assay (e.g., MTS, LDH) could be influenced by the specific mode of cell death induced by TT (oncosis, pyroptosis), which involves membrane rupture. Consider using multiple assay types to confirm results.
-
Compound Stability and Handling: Ensure consistent preparation and storage of this compound solutions. The compound is formulated in specific buffers for stability and solubility.
Troubleshooting Guides
Inconsistent In Vivo Tumor Ablation
| Issue | Possible Cause | Troubleshooting Steps |
| Partial or no tumor response | Suboptimal Drug Delivery: Incorrect injection depth or uneven distribution within the tumor. | Refine intratumoral injection technique to ensure the drug is deposited throughout the tumor mass. Consider using a fanning motion during injection. |
| Insufficient Dose: The dose may be too low for the specific tumor volume or type. | Refer to dose-escalation studies and ensure the dose is calculated based on tumor volume as per established protocols. | |
| Tumor Characteristics: Highly necrotic or poorly vascularized tumors may have a blunted response. | Characterize baseline tumor histology and vascularity. Consider using imaging techniques to assess the tumor microenvironment prior to treatment. | |
| High variability in response between animals | Inconsistent Tumor Models: Differences in tumor establishment, size, and growth rate at the time of treatment. | Standardize the tumor implantation procedure to ensure uniform tumor size and stage at the start of the experiment. |
| Animal Health Status: Underlying health issues or stress can impact the immune response, which is crucial for TT's efficacy. | Ensure all animals are healthy and properly acclimatized. Monitor for any signs of distress. | |
| Unexpectedly large wound formation | Tumor Volume Estimation: Inaccurate measurement of the initial tumor volume. | Use precise measurement tools like calipers and consistently apply the correct formula for volume calculation. |
| Inflammatory Response: An overly robust inflammatory response in certain individuals. | Monitor local inflammation closely. In veterinary settings, concomitant medications are used to manage this response. |
Variable In Vitro Cytotoxicity Results
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Cell Culture Conditions: Variations in cell density, passage number, or media composition. | Maintain a strict cell culture protocol, including consistent seeding densities and using cells within a defined passage number range. |
| Compound Preparation: Errors in serial dilutions or instability of the stock solution. | Prepare fresh dilutions for each experiment from a well-characterized stock. Verify the stability of the compound in the chosen solvent and storage conditions. | |
| Assay Timing: The kinetics of cell death induced by this compound can be rapid. | Perform time-course experiments to determine the optimal endpoint for your specific cell line and assay. | |
| High background in cell death assays | Assay Interference: The compound itself may interfere with the assay components (e.g., absorbance or fluorescence). | Run appropriate controls, including the compound in cell-free media, to check for any direct interference with the assay. |
| Cell Handling: Rough handling of cells can cause membrane damage and lead to false-positive results in membrane integrity assays (e.g., LDH). | Handle cells gently, especially during plating and treatment application. |
Quantitative Data Summary
Clinical Efficacy of this compound
| Study Type | Patient Population | Treatment Regimen | Complete Response (CR) | Objective Response Rate (ORR) | Reference |
| Phase I (Human) | 22 patients with various solid tumors | Single intratumoral injection (dose escalation) | 18% (4/22) | - | |
| Phase IIa, Stage 1 (Human) | 10 evaluable patients with Soft Tissue Sarcoma | Median of 2 intratumoral injections | 52% (14/27 treated tumors) | 80% | |
| Randomized Controlled Trial (Canine) | 123 dogs with mast cell tumors | Single intratumoral injection | 75% by day 28 | - | |
| Retrospective Study (Canine) | 149 dogs with mast cell tumors | 1-2 intratumoral injections | 75% after 1 dose | - |
Experimental Protocols
In Vivo Murine Tumor Model Protocol
This protocol is a generalized representation based on methodologies described in the literature.
-
Cell Culture: Culture appropriate tumor cells (e.g., B16-F10 melanoma, CT-26 colon carcinoma) in recommended media and conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS or media) into the flank of immunocompetent or immunodeficient mice, depending on the experimental goals.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a predetermined size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
This compound Preparation: Prepare the required concentration of this compound in the specified vehicle (e.g., 40% propylene glycol in 30 mM acetate buffer).
-
Intratumoral Injection: Once tumors reach the target size, administer a single intratumoral injection of this compound. The volume and concentration will depend on the specific study design.
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Efficacy Assessment: Monitor tumor volume over time. The primary endpoint is often tumor regression or complete ablation.
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Immunohistochemistry/Flow Cytometry (Optional): At selected time points, tumors can be excised for analysis of immune cell infiltration and other biomarkers.
In Vitro Cell Viability (MTS) Assay Protocol
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle-only controls.
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Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) in a standard cell culture incubator.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
References
Enhancing the intratumoral distribution of tigilanol tiglate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of tigilanol tiglate, with a specific focus on enhancing its intratumoral distribution and efficacy.
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Suboptimal Tumor Necrosis or Regression | Inadequate Drug Distribution: The injection technique may not have allowed for thorough permeation of the tumor mass. For a single injection, a "fanning" technique is recommended to maximize distribution.[1][2] | Optimize Injection Technique: Ensure the needle is moved throughout the tumor in a fanning motion during injection to ensure even distribution of this compound. For larger tumors, consider multiple injection points. |
| Incorrect Dosing: The dose may be too low for the specific tumor volume or type. | Verify Dosing Calculations: The recommended starting dose in canine studies is 0.5 mg of this compound per cm³ of tumor volume.[1] Dose adjustments may be necessary based on the tumor model. | |
| Drug Leakage from Injection Site: Significant leakage can reduce the effective intratumoral concentration. | Slow Injection Rate: Inject the solution slowly to allow for absorption into the tumor tissue and minimize backpressure. Using a Luer lock syringe can also help prevent leakage. | |
| High Variability in Treatment Response | Inconsistent Tumor Models: Differences in tumor size, vascularity, and location can all impact drug distribution and efficacy. | Standardize Tumor Models: Use tumors of a consistent size and location for your experiments. Ensure that the tumor models have comparable vascular characteristics. |
| Variability in Drug Formulation: Improperly prepared or stored this compound solution can lead to inconsistent results. | Adhere to Formulation Protocols: this compound is typically formulated in a solution of propylene glycol and sodium acetate buffer. Ensure the formulation is prepared consistently and stored correctly. | |
| Unexpectedly Severe Local Inflammation | High Drug Concentration: An excessive dose or concentration of this compound can lead to a more pronounced inflammatory response. | Dose De-escalation Study: If severe inflammation is a concern, consider performing a dose de-escalation study to find the optimal balance between efficacy and local toxicity. |
| Animal Model Sensitivity: Some animal models may be more sensitive to the inflammatory effects of this compound. | Concomitant Medications: In veterinary clinical trials, concomitant medications such as corticosteroids and H1/H2 blockers have been used to manage the acute inflammatory response. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound has a multi-faceted mechanism of action. It is a potent activator of Protein Kinase C (PKC), which leads to disruption of the tumor vasculature and direct oncolysis of tumor cells. This process results in hemorrhagic necrosis of the tumor. More recent studies have shown that this compound also induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent activation of an anti-tumor immune response.
2. What is the expected pharmacokinetic profile of this compound after intratumoral injection?
Following intratumoral injection, this compound is rapidly absorbed, with peak plasma concentrations observed within minutes. However, it is also rapidly cleared from the systemic circulation, with a median half-life of approximately 3.64 hours in human patients. Pharmacokinetic studies in mice have shown that this compound is preferentially retained within the tumor tissue compared to surrounding normal tissue.
3. How does this compound impact the tumor microenvironment?
This compound induces a rapid and localized acute inflammatory response within the tumor microenvironment. This is characterized by the recruitment of immune cells, including neutrophils. The induction of immunogenic cell death further stimulates an anti-tumor immune response, which can contribute to the clearance of residual tumor cells and potentially lead to systemic anti-tumor immunity (abscopal effect).
4. What are the key considerations for dosing and administration?
Dosing of this compound is typically based on tumor volume. In canine clinical trials, a dose of 0.5 mg per cm³ of tumor volume has been shown to be effective. The drug is administered via intratumoral injection, and a fanning technique is recommended to ensure thorough distribution throughout the tumor mass.
5. What is the expected clinical response following treatment?
A single injection of this compound can lead to rapid tumor ablation. Within hours of injection, signs of inflammation and hemorrhagic necrosis become apparent. This is followed by the formation of an eschar and sloughing of the necrotic tumor tissue, typically within a few days. The resulting wound then heals by secondary intention, often with good cosmetic outcomes.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value Range |
| Elimination Half-life (t½) | 2.85 to 36.87 hours |
| Maximum Plasma Concentration (Cmax) | 0.356 to 13.8 ng/mL |
| Area Under the Curve (AUClast) | 2.25 to 31.24 h*ng/mL |
Data from a pilot study in 10 dogs with cutaneous and subcutaneous mast cell tumors.
Table 2: Clinical Efficacy of this compound in Canine Mast Cell Tumors
| Treatment | Complete Response (CR) at Day 28 | No Recurrence at Day 84 (of those with CR) | Overall CR with Retreatment |
| Single Injection | 75% | 93% | 88% |
Data from a randomized controlled clinical study in 123 dogs.
Experimental Protocols
Protocol 1: Intratumoral Injection in a Murine Model
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Animal Model: Utilize an appropriate murine tumor model (e.g., CT-26 colon carcinoma or B16-F10 melanoma) with established subcutaneous tumors.
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Tumor Measurement: Measure tumor volume using calipers and the modified ellipsoid formula: Volume = ½ (length × width × depth).
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Dose Calculation: Based on preclinical studies, a dose of around 30 µg of this compound may be a suitable starting point for a ~100 mm³ tumor.
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Injection:
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Anesthetize the mouse according to approved institutional protocols.
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Using a Luer lock syringe with a 26G or similar gauge needle, inject the calculated dose of this compound directly into the tumor.
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Employ a fanning motion to distribute the drug throughout the tumor mass.
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Administer the injection slowly to minimize leakage.
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Post-Treatment Monitoring:
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Monitor the animal for any adverse effects.
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Measure tumor volume at regular intervals (e.g., daily or every other day) to assess treatment response.
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Document the inflammatory response and any wound formation.
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Protocol 2: Assessment of Tumor Necrosis via Histology
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Tissue Collection: At a predetermined time point post-injection (e.g., 24-48 hours), euthanize the animal and excise the treated tumor.
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Fixation: Fix the tumor tissue in 10% neutral buffered formalin for 24-48 hours.
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Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
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Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
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Staining:
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Deparaffinize and rehydrate the tissue sections.
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Stain with Hematoxylin and Eosin (H&E) to visualize cellular morphology and tissue architecture.
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Microscopic Analysis:
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Examine the stained sections under a light microscope.
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Assess the extent of tumor necrosis, inflammation, and vascular disruption.
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Quantify the necrotic area relative to the total tumor area if desired.
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Visualizations
Caption: Signaling pathway of this compound leading to tumor cell death and immune activation.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Troubleshooting flowchart for suboptimal tumor response to this compound.
References
Technical Support Center: Augmenting the Abscopal Effect of Tigilanol Tiglate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at augmenting the abscopal effect of tigilanol tiglate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound that leads to an abscopal effect?
A1: this compound (TT) is a small molecule activator of protein kinase C (PKC) that induces immunogenic cell death (ICD) of tumor cells.[1][2][3][4] Intratumoral injection of TT leads to rapid tumor ablation through vascular disruption and hemorrhagic necrosis.[3] This process is characterized by mitochondrial and endoplasmic reticulum (ER) stress, culminating in caspase/gasdermin E-dependent pyroptosis. The dying cancer cells release damage-associated molecular patterns (DAMPs), including calreticulin, ATP, and high mobility group box 1 (HMGB1). These DAMPs, along with the secretion of chemotactic cytokines and chemokines, recruit and activate immune cells, leading to the development of a systemic anti-tumor immune response that can attack distant, non-injected tumors (the abscopal effect).
Q2: What are the most promising combination therapies to enhance the abscopal effect of this compound?
A2: Preclinical studies have shown that combining this compound with immune checkpoint inhibitors (ICIs) significantly enhances its anti-tumor efficacy and the abscopal effect, particularly in ICI-refractory models. The combination of TT with anti-PD-1 and/or anti-CTLA-4 antibodies has demonstrated improved survival and reduced tumor recurrence. Additionally, given its mechanism of inducing a pro-inflammatory tumor microenvironment, combining TT with other immunomodulatory agents or radiotherapy could be a promising strategy to explore.
Q3: How does this compound turn an immunologically "cold" tumor "hot"?
A3: this compound can convert immunologically "cold" tumors, which are resistant to conventional immunotherapies, into "hot" tumors by inducing ICD. The release of DAMPs and pro-inflammatory cytokines upon intratumoral injection attracts immune cells to the tumor microenvironment. This increased immune cell infiltration, including cytotoxic T lymphocytes, transforms the tumor from a state of immune ignorance to one of active immune recognition and attack, thereby making it more susceptible to systemic immunotherapies like checkpoint inhibitors.
Q4: Are there any known resistance mechanisms to this compound therapy?
A4: While this compound shows high efficacy in ablating injected tumors, potential mechanisms of resistance to the abscopal effect could be related to an immunosuppressive tumor microenvironment in the distant tumors. Factors such as the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), or the expression of alternative immune checkpoint molecules could dampen the systemic anti-tumor immune response.
Troubleshooting Guides
Problem 1: Inconsistent or weak abscopal effect observed in preclinical models.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal dosing of this compound. | Titrate the dose of this compound to ensure complete ablation of the primary tumor and maximal induction of ICD. In preclinical mouse models, effective doses have been reported. |
| Insufficient immune checkpoint blockade. | Ensure the dosing and timing of anti-PD-1/anti-CTLA-4 administration are optimal. A schematic of a successful dual-treatment regimen involved intraperitoneal injection of antibodies prior to and following intratumoral TT injection. |
| Tumor model is poorly immunogenic. | The abscopal effect is dependent on tumor immunogenicity. Consider using a more immunogenic tumor model (e.g., CT26 colon carcinoma) for initial experiments. For poorly immunogenic models (e.g., B16-F10 melanoma), combination with immune checkpoint inhibitors is crucial. |
| Timing of treatment. | The sequence of administration of this compound and combination therapy may be critical. In preclinical studies, immune checkpoint inhibitors were administered before and after TT injection. |
Problem 2: Difficulty in assessing the immunogenic cell death (ICD) markers.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect timing of sample collection. | The release of DAMPs is a dynamic process. Collect tumor samples and supernatant at various time points post-treatment to capture the peak release of HMGB1 and ATP, and surface exposure of calreticulin. |
| Inappropriate assay selection. | Use validated and sensitive assays. For example, use ELISA for HMGB1, a luciferase-based assay for ATP, and flow cytometry for surface calreticulin. |
| Sample degradation. | Ensure proper sample handling and storage to prevent the degradation of DAMPs. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound Monotherapy vs. Combination Therapy in B16-F10-OVA Mouse Melanoma Model
| Treatment Group | Metric | Result | Reference |
| Vehicle | Tumor Volume | Uncontrolled Growth | |
| This compound (TT) | Tumor Volume | Delayed Growth | |
| Anti-PD-1 + Anti-CTLA-4 | Tumor Volume | Delayed Growth | |
| TT + Anti-PD-1 + Anti-CTLA-4 | Tumor Volume | Significant Reduction & Prevention of Recurrence | |
| TT + Anti-PD-1 + Anti-CTLA-4 | Overall Survival | Significantly Improved |
Table 2: Clinical Efficacy of this compound in Human Solid Tumors (Phase I/IIa Trial)
| Tumor Type | Response | Percentage of Patients | Reference |
| Various Solid Tumors | Complete Response (injected tumor) | 18% | |
| Various Solid Tumors | Partial Response | 9% | |
| Various Solid Tumors | Stable Disease | 45% | |
| Metastatic Melanoma | Abscopal Response (non-injected tumor) | 2 patients |
Experimental Protocols
1. In Vivo Murine Model for Evaluating the Abscopal Effect
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Animal Model: BALB/c or C57BL/6 mice.
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Tumor Cell Lines: CT26 (syngeneic colon carcinoma) or B16-F10-OVA (melanoma).
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Procedure:
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Inject tumor cells subcutaneously into both flanks of the mice.
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Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
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Randomize mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1/CTLA-4, Combination).
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Administer immune checkpoint inhibitors via intraperitoneal (i.p.) injection at specified time points before and after this compound treatment.
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Inject this compound or vehicle directly into the tumor on one flank only (primary tumor).
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Monitor the growth of both the injected (primary) and non-injected (secondary/abscopal) tumors using calipers.
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Monitor overall survival.
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At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry, immunohistochemistry).
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2. Assessment of Immune Cell Infiltration by Flow Cytometry
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Sample: Single-cell suspension from excised tumors.
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Procedure:
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Mechanically and enzymatically digest tumor tissue to obtain a single-cell suspension.
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Stain cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T cells; F4/80 for macrophages; CD11c for dendritic cells).
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Acquire data on a flow cytometer.
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Analyze the data to quantify the percentage and absolute numbers of different immune cell populations within the tumor microenvironment.
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Visualizations
References
- 1. Research Portal [research.usc.edu.au]
- 2. Immunogenic oncolysis by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthetic yield and purity of tigilanol tiglate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the synthetic yield and purity of tigilanol tiglate. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most practical and commonly used starting material for the laboratory synthesis of this compound is phorbol.[1] Phorbol is a complex diterpene that can be isolated from the seeds of plants such as Croton tiglium. A scalable synthesis of this compound has been developed starting from phorbol.[1][2]
Q2: What is the reported overall yield for the synthetic route from phorbol to this compound?
A2: A practical laboratory synthesis has been reported to produce this compound from phorbol in 12 steps with an overall yield of 12%.[2]
Q3: What is the key challenge in the synthesis of this compound?
A3: A primary challenge in the synthesis of this compound and related compounds is the construction of the specific oxidation pattern on the B-ring of the molecule, specifically the 5β-hydroxy-6α,7α-epoxy functionality.[2]
Q4: How can the purity of the final this compound product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify impurities.
Q5: What are the storage and stability considerations for this compound?
A5: For clinical applications, this compound has been formulated in a solution of 100% propylene glycol mixed with a 30 mM sodium acetate buffer at pH 4.2 to ensure stability and solubility. This suggests that the compound is sensitive to pH and may require specific buffered conditions for long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the initial phorbol extraction | Incomplete extraction from seed material. | Ensure the seed material is finely ground. Optimize the solvent system and extraction time. A robust extraction process can yield upwards of 10 grams of phorbol from 3 kg of Croton tiglium seeds. |
| Formation of multiple byproducts during oxidation steps | Non-selective oxidation of the phorbol backbone. | Carefully control reaction conditions (temperature, reaction time, and stoichiometry of oxidizing agents). The use of specific protecting groups can help direct oxidation to the desired positions. |
| Incomplete epoxidation of the B-ring | Steric hindrance or inappropriate choice of epoxidation agent. | The choice of epoxidation agent is critical. The Wender synthesis utilizes dimethyldioxirane (DMDO) after the installation of an acetonide protecting group to control the facial selectivity of the epoxidation. |
| Difficulty in purifying intermediates | Similar polarity of the desired product and byproducts. | Utilize high-resolution chromatographic techniques. Some intermediates in the Wender synthesis are reported to be sufficiently pure for subsequent steps without chromatography, which can improve overall efficiency. |
| Low final product purity after purification | Presence of closely related impurities or degradation products. | Employ optimized HPLC purification protocols with a suitable stationary phase and mobile phase gradient. Confirm purity using high-field NMR and mass spectrometry. |
| Degradation of this compound during workup or storage | Exposure to harsh pH or temperature conditions. | Use buffered solutions for workup and storage, as suggested by formulation studies. Avoid prolonged exposure to strong acids or bases and high temperatures. |
Experimental Protocols
The following are generalized methodologies for key stages in the synthesis of this compound, based on the published Wender synthesis. For detailed experimental procedures, it is essential to consult the supplementary information of the primary literature.
1. Phorbol Isolation from Croton tiglium Seeds
A robust extraction process is employed to obtain phorbol from the seeds of Croton tiglium. This typically involves grinding the seeds, followed by extraction with an organic solvent. The crude extract then undergoes further purification steps, which may include liquid-liquid extraction and chromatography, to yield pure phorbol.
2. General Synthetic Scheme for this compound from Phorbol
The 12-step synthesis involves a sequence of protection, oxidation, and esterification reactions. A key feature is the strategic installation of the B-ring functionality. The synthesis is designed to be scalable, allowing for the production of gram-scale quantities of this compound.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates Protein Kinase C (PKC), initiating downstream signaling pathways that lead to various cellular responses.
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the 12-step synthesis of this compound from phorbol.
Troubleshooting Logic for Low Synthetic Yield
References
Long-term stability and storage conditions for tigilanol tiglate solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability and storage of tigilanol tiglate solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound solutions?
A1: Based on information for the commercial formulation, Stelfonta®, this compound solutions should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1] The solution should be protected from light by keeping the vial in its outer carton.[1][2] Do not freeze the solution.[1][2] For research purposes, it is recommended to store stock solutions in a dry, dark environment at -20°C for long-term stability (months to years). For short-term storage (days to weeks), refrigeration at 0-4°C is advised.
Q2: What is the known shelf-life of this compound solutions?
A2: The commercial formulation of this compound, Stelfonta®, has a shelf-life of up to 42 months when stored under recommended refrigerated conditions. The stability of research-grade solutions will depend on the specific formulation, concentration, and storage conditions.
Q3: What is the composition of the commercially available this compound solution?
A3: The commercial product, Stelfonta®, is a sterile solution containing 1 mg of this compound per mL. The other ingredients (excipients) are sterile water for injection (60% v/v), propylene glycol (40% v/v), sodium acetate (<0.1% w/v), and glacial acetic acid (<0.1% w/v).
Q4: Is this compound sensitive to light?
A4: Yes, protection from light is a recommended storage condition for the commercial formulation. Phorbol esters, the class of compounds to which this compound belongs, can be susceptible to degradation upon light exposure. Therefore, it is crucial to store this compound solutions in light-protecting containers (e.g., amber vials) or in the dark.
Q5: What are the potential degradation pathways for this compound?
A5: As a diterpenoid ester, this compound is susceptible to hydrolysis of its ester groups, particularly under acidic or basic conditions. Oxidation is another potential degradation pathway for complex organic molecules. While specific degradation products for this compound are not detailed in the public domain, forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify them.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the this compound solution upon storage.
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Possible Cause 1: Temperature fluctuations. Freezing and thawing cycles can lead to precipitation. The commercial formulation explicitly states "Do not freeze".
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Troubleshooting:
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Ensure the solution is stored consistently within the recommended temperature range (2°C to 8°C for commercial product, or as recommended for research-grade solutions).
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If precipitation is observed, gently warm the solution to room temperature and swirl to see if it redissolves. Do not use if the precipitate does not dissolve.
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For research solutions, consider the solubility of this compound in the chosen solvent system at different temperatures.
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Possible Cause 2: Incompatibility with storage container. Leachables from certain plastics may interact with the solution.
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Troubleshooting:
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Use high-quality, inert storage vials, such as Type I borosilicate glass.
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If using plasticware for short-term handling, ensure it is compatible with propylene glycol and the acidic buffer.
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Issue 2: Discoloration of the solution.
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Possible Cause: Degradation of this compound or excipients. Exposure to light or elevated temperatures can cause chemical changes leading to discoloration.
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Troubleshooting:
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Strictly adhere to light protection protocols.
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Verify the storage temperature has been maintained.
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If discoloration is observed, the integrity of the solution may be compromised, and it should not be used for critical experiments. A stability-indicating analytical method (e.g., HPLC) would be required to assess the purity.
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Issue 3: Variability in experimental results.
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Possible Cause 1: Inaccurate concentration due to solvent evaporation.
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Troubleshooting:
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Ensure vials are tightly sealed.
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For long-term storage, consider using vials with septa to minimize evaporation during repeated sampling.
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Possible Cause 2: Degradation of the active compound.
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Troubleshooting:
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Review storage and handling procedures to ensure they align with stability recommendations.
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If possible, re-analyze the concentration and purity of the solution using a validated analytical method.
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Prepare fresh dilutions from a concentrated stock solution for each experiment.
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Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Commercial Formulation (Stelfonta®) | Research-Grade Solutions (General Recommendation) |
| Temperature | 2°C to 8°C | Short-term (days-weeks): 0°C to 4°CLong-term (months-years): -20°C |
| Light Exposure | Protect from light | Store in the dark or in amber vials |
| Freezing | Do not freeze | Avoid freeze-thaw cycles |
| Container | As supplied (glass vial) | Type I borosilicate glass vials |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach to investigate the stability of a this compound solution. Specific concentrations and time points should be optimized based on preliminary studies.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., propylene glycol and aqueous buffer, similar to the commercial formulation).
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Stress Conditions:
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Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ to the this compound solution. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Store the this compound solution at 70°C, protected from light, for 48 hours.
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Photostability: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
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Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is a common approach for the analysis of small molecules like this compound.
-
Column Selection: A C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended to separate the parent compound from potential degradation products.
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Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity.
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Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. The specificity of the method should be demonstrated by its ability to resolve the this compound peak from all degradation product peaks generated during forced degradation studies.
Visualizations
References
Mitigating the inflammatory response to tigilanol tiglate in animal research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tigilanol tiglate in animal research. The information is designed to help mitigate and manage the inherent inflammatory response associated with this novel therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound that causes the inflammatory response?
A1: this compound has a multifactorial mechanism of action that actively induces a localized and acute inflammatory response. Its primary modes of action include:
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Protein Kinase C (PKC) Activation: this compound is a potent activator of several PKC isoforms (specifically α, βI, βII, and γ).[1] This activation triggers downstream signaling cascades that lead to vascular disruption, increased permeability of tumor vasculature, and recruitment of immune cells.[2][3][4]
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Induction of Immunogenic Cell Death (ICD): The drug causes direct oncolysis of tumor cells through mechanisms including mitochondrial disruption and hemorrhagic necrosis.[2] Recent studies show it also induces pyroptosis, a highly inflammatory form of programmed cell death, in a caspase/gasdermin E-dependent manner.
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Endoplasmic Reticulum (ER) Stress: this compound can act as a lipotoxin, leading to ER dysfunction and the unfolded protein response, which contributes to cell death signaling.
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Release of DAMPs: Treatment with this compound promotes the release of damage-associated molecular patterns (DAMPs) such as ATP, HMGB1, and calreticulin from cancer cells, further propagating the inflammatory cascade.
Q2: Is the inflammatory response a side effect or part of the therapeutic mechanism?
A2: The inflammatory response is an integral part of this compound's therapeutic efficacy. The induced inflammation, recruitment of innate immune cells (like neutrophils), and disruption of tumor vasculature are key to the subsequent hemorrhagic necrosis, tumor destruction, and wound healing processes. Therefore, the goal is not to eliminate inflammation entirely, but to manage it to ensure subject welfare without compromising anti-tumor efficacy.
Q3: What are the typical signs and timeline of the inflammatory response and wound formation?
A3: Following intratumoral injection, a predictable sequence of events occurs:
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Within Hours (0-8 hours): Onset of a localized acute inflammatory response, characterized by erythema (redness), edema (swelling), and bruising at the treatment site.
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Days 1-4: The inflammatory response continues, with the tumor beginning to show signs of hemorrhagic necrosis.
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Days 3-14: The necrotic tumor mass sloughs, leaving a tissue deficit or wound. The maximal wound area is typically evident by day 7.
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Days 28-42: In most canine cases, the wound is fully healed (re-epithelialized) by this time, though the exact duration depends on the wound size and location.
Q4: How is the dose of this compound calculated for animal research?
A4: Dosing is based on the tumor volume. The most commonly cited protocol in canine studies is:
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Dose Rate: 0.5 mg of this compound per cm³ of tumor volume. This is often administered as 0.5 mL of a 1 mg/mL solution per cm³ of tumor.
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Tumor Volume Calculation: A modified ellipsoid formula is used: Tumor Volume (cm³) = 0.5 × Length (cm) × Width (cm) × Depth (cm) . Measurements are typically taken with digital calipers.
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Maximum Dose: In canine clinical studies, a maximum treatable tumor volume is often set (e.g., ≤10 cm³).
Troubleshooting Guide
Issue 1: Excessive Local Inflammation and Edema
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Problem: The swelling and bruising extend significantly beyond the tumor margins, causing discomfort or potential functional impairment of the affected area.
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Possible Causes:
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High Sensitivity of the Animal Model: Some species or individuals may have a more robust inflammatory response. For instance, horses have been noted to have a more pronounced inflammatory reaction than dogs.
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Dose Miscalculation: An overestimation of tumor volume can lead to an excessive dose and a correspondingly exaggerated inflammatory response.
-
Injection into Surrounding Healthy Tissue: Leakage of the drug or injection into non-neoplastic tissue can cause a significant local reaction.
-
-
Mitigation Strategies & Protocols:
-
Concomitant Medications (Canine Model): Administer a standard supportive care regimen. A typical protocol involves:
-
Corticosteroids: (e.g., prednisone or prednisolone) to manage the systemic inflammatory response.
-
H1 Receptor Blocker: (e.g., diphenhydramine) to counter histamine release from mast cell degranulation.
-
H2 Receptor Blocker: (e.g., famotidine) to protect against gastrointestinal ulceration from histamine release.
-
This combination is mandatory when treating canine mast cell tumors to prevent potentially life-threatening systemic reactions.
-
-
Dose Reduction (Equine Model): In a pilot study with horses, a 30% reduction in the intratumoral dose rate (to 0.35 mg/cm³) compared to the canine dose was used to manage the inflammatory response.
-
NSAID Administration (Equine Model): The equine protocol also included a regimen of non-steroidal anti-inflammatory drugs (NSAIDs) administered at the time of treatment and in the following days, which successfully controlled inflammation and edema. Note that NSAIDs have been an exclusion criterion in some canine studies.
-
Accurate Dosing and Administration: Ensure precise measurement of the tumor and careful intratumoral injection, fanning the needle to distribute the drug evenly within the tumor mass while minimizing leakage.
-
Issue 2: Delayed or Incomplete Wound Healing
-
Problem: The wound formed after tumor slough is larger than expected or fails to show signs of progressive healing (granulation and re-epithelialization) within the expected timeframe.
-
Possible Causes:
-
Large Initial Tumor Volume: There is a direct correlation between the pre-treatment tumor volume and the subsequent wound size.
-
Secondary Infection: Open wounds are susceptible to bacterial contamination.
-
Location of the Tumor: Wounds in areas of high mobility or poor vascularization may heal more slowly. Wounds on the lower limbs of dogs, for example, heal more slowly than those on the body.
-
Subject's Health Status: Comorbidities such as diabetes or immunosuppression can impair wound healing.
-
-
Mitigation Strategies & Protocols:
-
Wound Management: In most cases, wounds are left to heal by secondary intention with minimal intervention.
-
Prevent Self-Trauma: An Elizabethan collar or a light, non-constrictive bandage may be necessary to prevent the animal from licking or chewing the site. Any bandaging must be loose to accommodate potential edema.
-
Aseptic Technique: Maintain cleanliness to minimize the risk of infection. If signs of infection (e.g., purulent discharge, cellulitis) develop, appropriate antimicrobial therapy based on culture and sensitivity may be required.
-
Careful Case Selection: In a research setting, be mindful that very large tumors will result in very large wounds that require more intensive management and longer healing times.
-
Issue 3: Unexpected Systemic Adverse Events
-
Problem: The animal exhibits systemic signs of distress such as vomiting, diarrhea, lethargy, anorexia, or hypotension, particularly within the first few days post-injection.
-
Possible Causes:
-
Mast Cell Degranulation: This is a primary concern when treating mast cell tumors. The release of large amounts of histamine and other inflammatory mediators can cause systemic effects.
-
Unintentional Systemic Exposure: Inadvertent intravenous administration could cause severe systemic effects.
-
Necrotic Debris Accumulation: For subcutaneous tumors located on the main body trunk (above the elbow or hock), there is a risk of necrotic debris accumulating in the subcutaneous space, leading to an increased risk of systemic adverse reactions.
-
-
Mitigation Strategies & Protocols:
-
Mandatory Concomitant Medications for MCTs: As detailed in Issue 1, the use of corticosteroids and H1/H2 blockers is critical when treating mast cell tumors to mitigate the risk of systemic degranulation.
-
Careful Site Selection: For subcutaneous tumors, clinical guidelines recommend treating only those located at or distal to the elbow or hock to avoid the accumulation of necrotic debris.
-
Vigilant Monitoring: Closely monitor the animal's vital signs and clinical condition, especially during the first 4 days post-treatment. Be prepared to provide supportive care (e.g., intravenous fluids, anti-emetics) as needed.
-
Data and Protocols
Quantitative Data Summary
Table 1: Dose-Response of this compound in Canine Mast Cell Tumors
| Drug Concentration (mg/mL) | Dose Volume per cm³ Tumor | Number of Dogs (n) | Complete Response Rate (at Day 21) |
|---|---|---|---|
| 1.0 | 0.5 mL | 10 | 90% |
| 0.5 | 0.5 mL | 10 | 50% |
| 0.2 | 0.5 mL | 7 | 29% |
(Data sourced from a dose characterization study)
Table 2: Timeline of Local Events Post-Treatment in Dogs
| Event | Median Time to Onset | Time Range |
|---|---|---|
| Tumor Slough | - | 3 - 14 days |
| Maximal Wound Formation | 7 days | 1 - 91 days |
| Complete Wound Healing | 30 days | 14 - 154 days |
(Data compiled from multiple canine clinical studies)
Table 3: In Vitro Cytokine Release from Human Cells Treated with this compound Analogues
| Cytokine | Effect of Treatment |
|---|---|
| IL-1β | Measured |
| IL-6 | Measured |
| IL-8 | Measured |
| IL-10 | Measured |
| IL-12p70 | Measured |
| TNF | Measured |
(This table indicates that a method for measuring inflammatory cytokine release has been established in vitro. Specific quantitative results were not detailed in the source but demonstrate a panel of relevant markers for assessment.)
Experimental Protocols
Protocol 1: Administration of this compound in a Canine Research Model
-
Animal Preparation:
-
If necessary for restraint and to ensure accurate injection, administer sedation at the discretion of the veterinarian.
-
Shave the area over and around the tumor to allow for clear observation and measurement.
-
-
Dose Calculation:
-
Using digital calipers, measure the length, width, and depth of the tumor in centimeters.
-
Calculate the tumor volume using the formula: Volume = 0.5 × L × W × D .
-
The volume of this compound (1 mg/mL solution) to inject is 0.5 mL per cm³ of tumor volume .
-
-
Concomitant Medication Protocol (for Mast Cell Tumors):
-
Administer a corticosteroid (e.g., prednisone), an H1 receptor blocker (e.g., diphenhydramine), and an H2 receptor blocker (e.g., famotidine) prior to, during, and after this compound injection as per the established clinical guidelines to mitigate mast cell degranulation.
-
-
Injection Procedure:
-
Use a Luer-lock syringe with a 23-gauge needle.
-
Insert the needle into the tumor mass.
-
Administer the calculated dose intratumorally. While injecting, "fan" the needle throughout the tumor to ensure even distribution of the drug within the mass.
-
-
Post-Procedure Monitoring:
-
Hospitalize and monitor the animal for at least 24 hours, with close observation of vital signs and the injection site for the first 4 days.
-
Assess and document the injection site at regular intervals (e.g., 2, 4, 8 hours, then daily) for signs of inflammation, necrosis, and wound formation. Use photography to create a visual record.
-
Measure wound dimensions at set time points (e.g., Days 7, 14, 28, 42, 84) to track healing progression.
-
Protocol 2: Assessment of the Inflammatory Response
-
Clinical Scoring:
-
Develop a scoring system (e.g., 0-4 scale) to grade the severity of erythema, edema, and bruising at the injection site at each time point.
-
-
Histopathology:
-
Collect tissue biopsies from the injection site at predetermined endpoints.
-
Perform standard hematoxylin and eosin (H&E) staining.
-
Analyze sections for evidence of vascular disruption, hemorrhagic necrosis, and the nature of the immune cell infiltrate (e.g., quantify neutrophil infiltration).
-
-
Inflammatory Marker Analysis (Translational Approach):
-
Collect blood samples at baseline and at various time points post-injection (e.g., 2, 8, 24, 72 hours).
-
Process samples to isolate serum or plasma.
-
Use multiplex assays (e.g., Luminex) or ELISA to quantify levels of key inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1).
-
Analyze for DAMPs like HMGB1 in circulation.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action for this compound.
Caption: Decision workflow for mitigating inflammatory response.
References
- 1. Activation of PKC supports the anticancer activity of this compound and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of this compound (EBC-46) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the Intratumoural Anticancer Drug this compound in Two Horses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Tigilanol Tiglate and Ingenol Mebutate on Protein Kinase C Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of two potent diterpene esters, tigilanol tiglate and ingenol mebutate, on Protein Kinase C (PKC) isoforms. This analysis is supported by available experimental data and detailed methodologies to facilitate further investigation into these complex signaling molecules.
This compound and ingenol mebutate are both well-documented activators of the Protein Kinase C (PKC) family, a group of serine/threonine kinases pivotal in regulating a myriad of cellular processes. While sharing this common molecular target, emerging evidence suggests distinct isoform selectivity and downstream signaling consequences, which are critical for their respective therapeutic applications. This compound is under investigation as an intratumoral agent for solid tumors, whereas ingenol mebutate has been used for the topical treatment of actinic keratosis. This guide synthesizes the current understanding of their interactions with PKC isoforms to inform future research and drug development.
Data Presentation: Quantitative and Qualitative Comparison of PKC Isoform Activation
The following table summarizes the known effects of this compound and ingenol mebutate on various PKC isoforms. Due to the limited availability of direct head-to-head comparative studies with comprehensive quantitative data, this table combines available quantitative values with qualitative descriptions of isoform activation.
| PKC Isoform | This compound | Ingenol Mebutate |
| Classical (cPKC) | ||
| PKCα | Activator.[1] | Potent Activator; also reported to be downregulated upon prolonged exposure.[2][3] |
| PKCβI | Potent Activator (Predominant target).[1] | Broad-range activator. |
| PKCβII | Potent Activator (Predominant target); EC50 of an analog was 6 nM.[1] | Broad-range activator. |
| PKCγ | Activator. | Broad-range activator. |
| Novel (nPKC) | ||
| PKCδ | Less potent activator compared to cPKCs. | Potent Activator (Key mediator of its pro-apoptotic effects); EC50 of an analog was in the sub-micromolar range. |
| PKCε | Not a primary target. | Broad-range activator. |
| PKCη | Not a primary target. | Broad-range activator. |
| PKCθ | Less potent activator. | Broad-range activator. |
| Atypical (aPKC) | ||
| PKCζ | No translocation observed, indicating no activation. | Generally not activated by phorbol esters and related compounds. |
| PKCι | Not reported. | Not reported. |
EC50 values are highly dependent on the specific assay conditions and cell types used. The data presented here are compiled from various sources and should be interpreted with caution.
Experimental Protocols
The characterization of the effects of this compound and ingenol mebutate on PKC isoforms typically involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of the compounds to activate purified PKC isoforms, leading to the phosphorylation of a substrate.
1. Reagents and Materials:
-
Recombinant human PKC isoforms (α, βI, βII, γ, δ, ε, η, θ, ζ)
-
PKC substrate (e.g., myelin basic protein, histone H1, or a specific peptide substrate)
-
ATP (with γ-³²P-ATP for radioactive detection or unlabeled ATP for antibody-based detection)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)
-
This compound and ingenol mebutate stock solutions (in DMSO)
-
96-well microplates
-
Phosphocellulose paper or substrate-coated ELISA plates
-
Scintillation counter or plate reader
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific PKC isoform, and the substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound or ingenol mebutate to the wells. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., EDTA solution).
-
For radioactive detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (ELISA-based): If using a substrate-coated plate, wash the wells and add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Follow with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate. Measure the signal using a plate reader.
-
Calculate the percentage of PKC activation relative to the positive control and determine the EC50 values by fitting the data to a dose-response curve.
Cellular PKC Translocation Assay
This cell-based assay visualizes the activation of PKC isoforms by monitoring their translocation from the cytosol to cellular membranes upon treatment with the compounds.
1. Reagents and Materials:
-
Cell line expressing the PKC isoform of interest (can be endogenous or transiently/stably transfected with a fluorescently tagged PKC, e.g., PKC-GFP).
-
Cell culture medium and supplements.
-
This compound and ingenol mebutate stock solutions.
-
Fluorescence microscope or high-content imaging system.
-
Hoechst stain for nuclear counterstaining (optional).
2. Procedure:
-
Seed the cells in a suitable imaging plate (e.g., glass-bottom 96-well plate).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or ingenol mebutate. Include appropriate controls.
-
Incubate for a specific time to allow for PKC translocation (e.g., 15-60 minutes).
-
Fix the cells with paraformaldehyde.
-
If not using fluorescently tagged PKC, permeabilize the cells and perform immunofluorescence staining with an antibody specific to the PKC isoform of interest.
-
Acquire images using a fluorescence microscope.
-
Quantify the translocation by measuring the fluorescence intensity in the cytoplasm versus the plasma membrane or specific cellular compartments.
Mandatory Visualization
Caption: Comparative signaling pathways of this compound and Ingenol Mebutate via PKC isoforms.
References
- 1. Activation of PKC supports the anticancer activity of this compound and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Tigilanol Tiglate and Other Phorbol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of tigilanol tiglate with other well-characterized phorbol esters, supported by experimental data. This compound, a novel diterpene ester, is a potent activator of Protein Kinase C (PKC) and is under development as an intratumoral treatment for solid tumors.[1][2] Its unique mechanism of action, which involves rapid tumor destruction and the induction of an immune response, sets it apart from other phorbol esters.[3][4]
Overview of Phorbol Esters and this compound
Phorbol esters are a class of naturally occurring compounds known for their ability to activate PKC, a family of enzymes that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.[5] The most well-known phorbol ester is Phorbol 12-myristate 13-acetate (PMA), which is widely used in biomedical research as a potent PKC activator.
This compound, extracted from the blushwood tree (Fontainea picrosperma), is a newer phorbol ester with a distinct bioactivity profile. While it shares the ability to activate PKC with other phorbol esters, it exhibits a more specific activation profile and demonstrates greater efficacy in in vivo tumor models compared to its in vitro potency.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound in comparison to other phorbol esters.
Protein Kinase C (PKC) Activation
| Compound | PKC Isoform Specificity | EC50 (nM) for PKC Activation | Reference |
| This compound | Preferential activation of PKC-βI, -βII, -α, and -γ | Data not explicitly quantified in reviewed sources | |
| Phorbol 12-myristate 13-acetate (PMA) | Broad-spectrum PKC activator | Active at nanomolar concentrations | |
| Phorbol 12,13-dibutyrate (PDBu) | Broad-spectrum PKC activator | Similar potency to PMA |
Note: Specific EC50 values for this compound's activation of individual PKC isoforms were not available in the reviewed literature.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| This compound | Various cancer and endothelial cell lines | Therapeutically relevant concentrations induce cell death | |
| Phorbol 12-myristate 13-acetate (PMA) | Human keratinocyte (HaCaT) cells | Induces cell viability drop to 36.68% at 100 nM | |
| Phorbol 12-myristate 13-acetate (PMA) | Human diploid fibroblast and various human tumor cell lines | Cytotoxicity observed at concentrations of 0.1 ng/ml or greater |
Note: Direct comparative IC50 values for this compound and other phorbol esters across the same panel of cell lines were not available in the reviewed literature.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for phorbol esters is the activation of PKC. However, the downstream effects and overall biological outcomes can differ significantly, as highlighted by the comparison between this compound and PMA.
This compound's Multifaceted Mechanism
This compound's anti-tumor activity is not solely dependent on direct cytotoxicity. Its intratumoral injection triggers a cascade of events:
-
PKC-Dependent Vascular Disruption: this compound rapidly disrupts the tumor vasculature, leading to hemorrhagic necrosis.
-
Induction of Immunogenic Cell Death: The compound induces a form of cell death that stimulates an immune response. This involves the release of damage-associated molecular patterns (DAMPs), which recruit and activate immune cells.
-
Mitochondrial and Endoplasmic Reticulum Dysfunction: At therapeutic doses, this compound acts as a lipotoxin, causing dysfunction in the mitochondria and endoplasmic reticulum, leading to ATP depletion and ultimately, necrotic cell death.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Portal [research.usc.edu.au]
- 4. Frontiers | Use of the Intratumoural Anticancer Drug this compound in Two Horses [frontiersin.org]
- 5. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of tigilanol tiglate and doxorubicin in breast cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct anti-cancer agents, tigilanol tiglate and doxorubicin, with a focus on their potential applications in breast cancer models. While direct head-to-head preclinical or clinical studies are not yet available, this document synthesizes the existing data on their mechanisms of action, preclinical efficacy, and available clinical findings to offer a comparative overview for the research and drug development community.
Executive Summary
This compound is a novel, first-in-class small molecule being developed for intratumoral administration. Its mechanism of action is rapid, involving disruption of tumor vasculature, direct tumor cell necrosis, and induction of a potent inflammatory response.[1][2][3] In contrast, doxorubicin is a well-established anthracycline antibiotic used systemically in chemotherapy for several decades. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5]
The key distinction lies in their mode of administration and mechanism of anti-tumor activity. This compound offers a localized treatment approach with a unique multi-pronged attack on the tumor microenvironment, while doxorubicin provides a systemic treatment that targets rapidly dividing cells throughout the body.
Quantitative Data Summary
As no direct comparative studies exist, this section summarizes key quantitative data from individual studies on each drug in relevant cancer models.
Table 1: In Vitro Cytotoxicity
| Drug | Cell Line(s) | Assay | Key Findings |
| This compound | Various human tumor cell lines | Not specified | Inhibits growth and induces cell death. |
| Doxorubicin | MCF-7, MDA-MB-231 | MTT Assay | Dose-dependent decrease in cell viability; IC50 values of 4 µM and 1 µM, respectively, after 48h treatment. |
Table 2: In Vivo Efficacy in Animal Models
| Drug | Model | Dosing & Administration | Key Findings |
| This compound | Syngeneic and xenograft tumor models | Single intratumoral injection | Rapid tumor ablation. In a human melanoma xenograft model, a single intratumoral injection of 50 µL at various concentrations showed dose-dependent tumor volume reduction. |
| Doxorubicin | Murine mammary carcinoma (4T1) | Intravenous injection | Administration of Doxil (liposomal doxorubicin) resulted in an 87-fold higher total doxorubicin AUC in the tumor over 7 days compared to free doxorubicin. In a separate study with drug-resistant breast tumors, co-administration of another compound with doxorubicin significantly increased its anti-proliferative effect, with up to a 47% reduction in tumor volume. |
Table 3: Clinical Trial Response Rates
| Drug | Trial Phase | Cancer Type(s) | Response Rate |
| This compound | Phase I (First-in-human) | Various solid tumors | 4/22 patients (18%) achieved a complete response in the injected tumor; 2/22 (9%) had partial responses. |
| Doxorubicin | Phase III (Metastatic Breast Cancer) | Metastatic Breast Cancer | Overall response rate of 59% (doxorubicin + docetaxel) vs. 47% (doxorubicin + cyclophosphamide). |
Mechanism of Action
This compound: A Multi-Pronged Local Attack
This compound's mechanism is characterized by a rapid and localized cascade of events following intratumoral injection:
-
Protein Kinase C (PKC) Activation : this compound is a potent activator of PKC, a family of enzymes crucial for various cellular signaling pathways. This activation is central to its downstream effects.
-
Vascular Disruption : Activation of PKC, particularly the beta isoforms, in the tumor vasculature leads to increased permeability, causing hemorrhagic necrosis and disrupting the tumor's blood supply.
-
Direct Oncolysis : The drug directly induces mitochondrial swelling and disruption, leading to the death of tumor cells it contacts.
-
Induction of an Acute Inflammatory Response : The initial cellular destruction and PKC activation trigger a robust inflammatory response, attracting innate immune cells like neutrophils and macrophages to the tumor site, which further contributes to tumor cell killing. Recent studies suggest this process involves immunogenic cell death (ICD) via a caspase/gasdermin E-dependent pyroptopic pathway, which can lead to systemic anti-tumor T-cell responses.
Caption: Mechanism of action for this compound.
Doxorubicin: Systemic DNA Damage and Apoptosis Induction
Doxorubicin, administered intravenously, circulates throughout the body and primarily affects rapidly dividing cells, including cancer cells. Its key mechanisms include:
-
DNA Intercalation : Doxorubicin inserts itself between the base pairs of the DNA double helix, deforming the DNA structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition : It forms a complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cut. This leads to the accumulation of double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS) : Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, lipids, and proteins.
-
Apoptosis Induction : The extensive DNA damage and cellular stress trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases.
Caption: Mechanism of action for doxorubicin.
Experimental Protocols
This section outlines detailed methodologies for key experiments that would be essential for a direct head-to-head comparison of this compound and doxorubicin in breast cancer models.
In Vitro Cell Viability Assay
Caption: Workflow for in vitro cell viability assay.
-
Cell Culture : Breast cancer cell lines (e.g., MCF-7 for hormone-receptor-positive, MDA-MB-231 for triple-negative) are cultured in appropriate media.
-
Seeding : Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound or doxorubicin. A vehicle control (e.g., DMSO for this compound, saline for doxorubicin) is also included.
-
Incubation : Plates are incubated for 48 to 72 hours.
-
MTT Assay : MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Measurement : The absorbance is read at 570 nm using a microplate reader.
-
Analysis : Cell viability is expressed as a percentage of the control, and IC50 values are calculated.
In Vivo Tumor Growth Inhibition Study
Caption: Workflow for in vivo tumor growth inhibition study.
-
Animal Model : Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude) are used.
-
Tumor Implantation : 1-5 million breast cancer cells (e.g., MDA-MB-231) are injected into the mammary fat pad.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a mean size of approximately 100-150 mm³. Mice are then randomized into treatment groups (n=8-10 per group).
-
Treatment Administration :
-
This compound Group : A single intratumoral injection is administered.
-
Doxorubicin Group : Administered intravenously (e.g., via tail vein) on a defined schedule (e.g., once weekly for 3 weeks).
-
Control Group : Receives the appropriate vehicle control for each drug.
-
-
Monitoring : Tumor volume and body weight are measured twice weekly. Animal health is monitored daily.
-
Endpoint : The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Analysis : Tumors are excised, weighed, and processed for histopathology (H&E staining) and immunohistochemistry to assess necrosis, apoptosis (e.g., cleaved caspase-3), and immune cell infiltration.
Conclusion
This compound and doxorubicin represent two vastly different approaches to cancer therapy. This compound's localized, rapid, and immune-stimulatory mechanism of action makes it a promising candidate for the treatment of accessible solid tumors. Its potential to induce an abscopal effect, where non-injected tumors also respond, warrants further investigation. Doxorubicin remains a cornerstone of systemic chemotherapy for breast cancer, effectively targeting rapidly dividing cells. However, its use is associated with significant systemic toxicities.
Future head-to-head studies are crucial to directly compare the efficacy and safety of these agents in breast cancer models. Such studies should investigate not only the direct anti-tumor effects but also the impact on the tumor microenvironment and the induction of systemic anti-tumor immunity. The potential for combination therapies, for instance, using this compound to debulk a primary tumor and stimulate an immune response followed by systemic therapy like doxorubicin to target metastases, presents an exciting avenue for future research.
References
- 1. Human Oncology - QBiotics [qbiotics.com]
- 2. qbiotics.com [qbiotics.com]
- 3. Facebook [cancer.gov]
- 4. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Comparative Analysis of Gene Expression in Tumors: Tigilanol Tiglate vs. Phorbol 12-Myristate 13-Acetate
A detailed examination of the molecular mechanisms and downstream genetic impacts of two potent Protein Kinase C activators.
This guide provides a comparative overview of the gene expression profiling of tumors treated with tigilanol tiglate and the well-characterized phorbol ester, Phorbol 12-Myristate 13-Acetate (PMA). While both compounds are known activators of Protein Kinase C (PKC), their distinct molecular structures and activation profiles lead to different downstream signaling cascades and cellular outcomes. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanisms of PKC activation and its implications for cancer therapy.
Introduction
This compound (also known as EBC-46) is a novel diterpene ester derived from the blushwood tree (Fontainea picrosperma) and is under development as an intratumoral treatment for solid tumors.[1][2] It has demonstrated potent anticancer properties, leading to rapid tumor necrosis and an associated inflammatory response.[1] Phorbol 12-myristate 13-acetate (PMA), on the other hand, is a well-known tumor promoter that has been extensively studied for its role in activating a broad range of PKC isoforms and its pleiotropic effects on cellular signaling.[3][4] Understanding the differential gene expression profiles induced by these two molecules is crucial for elucidating their respective mechanisms of action and therapeutic potential.
Mechanism of Action and Signaling Pathways
Both this compound and PMA exert their biological effects primarily through the activation of the Protein Kinase C (PKC) family of serine/threonine kinases. However, the specificity and consequences of this activation appear to differ significantly.
This compound: This compound has a more specific PKC activation profile. Its mode of action is characterized by a rapid, localized inflammatory response, direct oncolysis of tumor cells, and disruption of the tumor vasculature, culminating in hemorrhagic necrosis. Recent studies have shown that this compound can induce immunogenic cell death, enhancing the response to immune checkpoint blockade. This is linked to a caspase/gasdermin E-dependent pyroptotic pathway. Furthermore, this compound has been shown to be a negative regulator of the pro-tumorigenic c-MET signaling pathway.
Phorbol 12-Myristate 13-Acetate (PMA): PMA is a potent activator of a wide range of PKC isoforms. Its activation of PKC mimics the action of the endogenous second messenger diacylglycerol (DAG). PMA is known to be a tumor promoter, capable of inducing the expression of a broad range of genes and affecting multiple signaling pathways, including the canonical Wnt signaling pathway. In some contexts, PMA can induce cellular apoptosis in cancer cells.
Comparative Data on Molecular and Cellular Effects
The following table summarizes the known differences in the molecular and cellular effects of this compound and PMA based on the current literature. A direct, head-to-head study on global gene expression profiling is not yet available.
| Feature | This compound | Phorbol 12-Myristate 13-Acetate (PMA) |
| Primary Target | Protein Kinase C (PKC) isoforms | Protein Kinase C (PKC) isoforms |
| PKC Activation Profile | More specific activation of PKC isoforms (e.g., PKC-βI, -βII, -α, -γ) | Broad activation of classical and novel PKC isoforms |
| Key Signaling Pathways | - Induction of immunogenic cell death (pyroptosis)- Disruption of tumor vasculature- Negative regulation of c-MET signaling | - Activation of a wide range of promoters- Activation of canonical Wnt signaling- Modulation of apoptosis-related pathways |
| Primary Cellular Outcomes | - Rapid tumor necrosis- Localized inflammation- Oncolysis | - Tumor promotion- Induction of gene expression- Cell differentiation or apoptosis depending on cell type |
| Therapeutic Application | Investigational intratumoral cancer therapy | Primarily a research tool; considered a tumor promoter |
Visualizing the Signaling Pathways
The following diagrams illustrate the known signaling pathways activated by this compound and PMA.
Caption: this compound Signaling Pathway.
Caption: PMA Signaling Pathway.
Experimental Protocols for Gene Expression Profiling
While a direct comparative study is not available, a general workflow for conducting gene expression profiling of tumors treated with these compounds would follow established molecular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Appropriate cancer cell lines (e.g., melanoma, mast cell tumor, head and neck cancer) would be cultured under standard conditions.
-
Treatment: Cells would be treated with various concentrations of this compound or PMA for different time points to capture both early and late gene expression changes. A vehicle control (e.g., DMSO) would be used for comparison.
RNA Extraction
-
Total RNA would be extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard protocol like TRIzol extraction.
-
RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
-
Microarray Analysis: Labeled cRNA would be synthesized from the total RNA and hybridized to a microarray chip containing probes for thousands of genes. The chip is then scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
RNA-Sequencing (RNA-Seq): This next-generation sequencing technique provides a more comprehensive and quantitative view of the transcriptome. It involves the construction of a cDNA library from the RNA, followed by high-throughput sequencing. The resulting sequence reads are then aligned to a reference genome to quantify the expression of each gene.
Data Analysis
-
Differential Gene Expression: Statistical analysis would be performed to identify genes that are significantly upregulated or downregulated in the treated cells compared to the control cells.
-
Pathway and Gene Ontology Analysis: The differentially expressed genes would be analyzed using bioinformatics tools to identify enriched biological pathways, molecular functions, and cellular components. This helps to understand the biological significance of the observed gene expression changes.
The following diagram outlines a typical experimental workflow for gene expression profiling.
Caption: Experimental Workflow for Gene Expression Profiling.
Conclusion
This compound and PMA, while both potent PKC activators, exhibit distinct mechanisms of action that are likely to translate into significantly different gene expression profiles in treated tumors. This compound's more specific PKC activation appears to drive a pro-inflammatory and oncolytic response, making it a promising candidate for cancer therapy. In contrast, PMA's broad PKC activation and its role as a tumor promoter suggest a more complex and potentially pro-tumorigenic gene expression signature in many contexts. A direct comparative gene expression profiling study would be highly valuable to further elucidate the precise molecular distinctions between these two compounds and to better understand the therapeutic window of PKC activation in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inducible gene expression from multiple promoters by the tumor-promoting agent, PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Validation of Preclinical Studies on Tigilanol Tiglate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of tigilanol tiglate, a novel intratumoral cancer therapy, with alternative local treatments. The data presented is synthesized from a range of multi-center preclinical studies, offering insights into the reproducibility and efficacy of this emerging therapeutic agent. While formal inter-laboratory validation studies are not yet published, the consistency of findings across different laboratories and preclinical models provides a degree of confidence in the observed outcomes.
Executive Summary
This compound is a small molecule activator of protein kinase C (PKC) that induces rapid, localized tumor necrosis and promotes an anti-tumor immune response. Preclinical studies in canine patients with mast cell tumors and in murine xenograft models of various cancers have demonstrated high complete response rates following a single intratumoral injection. When compared to surgical excision, the current standard of care for local tumor control, this compound offers a comparable, and in some instances, more targeted approach to tumor ablation, particularly in challenging anatomical locations. This guide summarizes the quantitative data from these studies, details the experimental protocols, and visualizes the key mechanisms of action.
Data Presentation: Performance of this compound in Preclinical Models
The following tables summarize the key quantitative data from preclinical studies on this compound, focusing on its efficacy in canine mast cell tumors and murine xenograft models.
Table 1: Efficacy of this compound in Canine Mast Cell Tumors (Multi-center Studies)
| Study Type | Number of Dogs | Treatment Group | Control Group | Complete Response (CR) Rate at Day 28 | Recurrence Rate in CR Dogs at Day 84 | Citation |
| Randomized, controlled, multi-center | 123 | This compound (n=81) | Untreated Control (n=42) | 75% | 7% (of 59 dogs with CR) | [1] |
| Retrospective, multi-center | 149 | This compound | Not Applicable | 75% (after 1 dose) | 36% (at 1 year, of 88 evaluable dogs) | [2] |
Table 2: Efficacy of this compound in Murine Xenograft Models
| Cancer Model | Mouse Strain | Treatment | Outcome | Citation |
| Human Melanoma (MM649) | BALB/c Foxn1nu | Intratumoral this compound | Dose-dependent tumor ablation | [3] |
| Head and Neck Squamous Cell Carcinoma (SCC-15) | BALB/c Foxn1nu & NOD/SCID | Intratumoral this compound | Greater efficacy in BALB/c Foxn1nu mice, suggesting a role for the innate immune system | [4] |
| Colon Carcinoma (CT-26) & Melanoma (B16-F10-OVA) | Syngeneic mice | Intratumoral this compound +/- anti-PD-1/anti-CTLA-4 | Induces immunogenic cell death and enhances response to immune checkpoint blockade |
Comparison with Alternative Local Therapies
A key aspect of evaluating a new therapy is its performance relative to existing standards of care. The following table compares this compound with surgical excision, the most common local treatment for solid tumors.
Table 3: Comparison of this compound and Surgical Excision for Canine Mast Cell Tumors
| Feature | This compound | Surgical Excision | Citation |
| Procedure | Intratumoral injection | Surgical removal of the tumor with margins | |
| "Margins" | Creates a "drug-induced" margin of tissue destruction. In many cases, these margins are smaller and more targeted than surgical margins. | Requires physical removal of a margin of healthy tissue around the tumor to ensure complete excision. | |
| Anatomical Limitations | Can be used in locations where surgery is challenging or would result in significant morbidity. | May be difficult or impossible in certain anatomical locations without extensive reconstruction. | |
| Healing | Healing occurs by second intention, with the wound left open to heal naturally. | Typically involves primary closure with sutures. | |
| Anesthesia | Often requires only light sedation. | Requires general anesthesia. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Canine Mast Cell Tumor Studies
-
Animal Models: Client-owned dogs with naturally occurring, cytologically confirmed mast cell tumors were enrolled in multi-center, randomized, controlled studies.
-
Drug Administration: this compound (1 mg/mL) was injected intratumorally at a dose based on tumor volume. Concomitant medications such as corticosteroids and H1/H2 blockers were administered to manage potential mast cell degranulation.
-
Outcome Assessment: Tumor response was evaluated using modified Response Evaluation Criteria in Solid Tumors (RECIST) at 28 and 84 days post-treatment. Adverse events and quality of life were also monitored.
-
Control Group: In the randomized controlled study, the control group consisted of dogs who did not receive this compound treatment in the initial phase.
Murine Xenograft Studies
-
Animal Models: Immunocompromised (e.g., BALB/c Foxn1nu, NOD/SCID) or syngeneic mice were used. Human or murine cancer cell lines were implanted subcutaneously to establish tumors.
-
Drug Administration: A single dose of this compound was injected directly into the established tumors.
-
Outcome Assessment: Tumor volume was measured over time to assess tumor growth inhibition or regression. In some studies, survival was also a primary endpoint. Immunohistochemical analysis was used to evaluate changes in the tumor microenvironment.
-
In Vitro Assays: A variety of in vitro techniques were used to elucidate the mechanism of action, including microscopy, luciferase assays, immunofluorescence, immunoblotting, and flow cytometry to assess cell death pathways and immune responses.
Mechanism of Action: Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action involves the activation of Protein Kinase C (PKC), which triggers a cascade of downstream events leading to tumor cell death and the stimulation of an anti-tumor immune response.
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway initiated by this compound, leading to pyroptotic cell death and the release of damage-associated molecular patterns (DAMPs).
Experimental Workflow for Preclinical Efficacy Studies
The following diagram outlines a typical experimental workflow used in the preclinical evaluation of this compound in a murine xenograft model.
Conclusion
The preclinical data from multi-center studies on this compound consistently demonstrate its potential as a potent and rapid-acting local anticancer agent. Its unique mechanism of action, involving both direct tumor cell killing and the induction of an anti-tumor immune response, sets it apart from traditional local therapies. While direct inter-laboratory validation studies would further strengthen the existing data, the available evidence from diverse preclinical models provides a strong foundation for its continued development and clinical investigation. This guide serves as a valuable resource for researchers and drug development professionals seeking to understand the preclinical profile of this compound and its potential role in the evolving landscape of cancer therapy.
References
- 1. Randomized controlled clinical study evaluating the efficacy and safety of intratumoral treatment of canine mast cell tumors with this compound (EBC‐46) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of PKC supports the anticancer activity of this compound and related epoxytiglianes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape of Tigilanol Tiglate: A Comparative Guide Across Species
For Immediate Release
Brisbane, Australia - Tigilanol tiglate, a novel intratumoral cancer therapy, has demonstrated significant promise in veterinary oncology. This guide provides a comprehensive comparison of its therapeutic window in various animal species, offering valuable insights for researchers, scientists, and drug development professionals. By examining experimental data and detailed protocols, this document aims to facilitate a deeper understanding of this innovative treatment and its potential applications.
This compound, commercially known as Stelfonta®, is a small molecule drug that works by activating Protein Kinase C (PKC), leading to localized inflammation, disruption of tumor vasculature, and ultimately, tumor necrosis.[1][2][3] Its efficacy and safety profile, however, appear to vary across different species, highlighting the importance of species-specific dosing and administration strategies.
Quantitative Comparison of Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimal effective dose and the dose at which unacceptable toxicity occurs. The following table summarizes the available quantitative data on the therapeutic window of this compound in canines, equines, and murine models.
| Species | Tumor Type | Effective Dose (ED) | Toxic Dose (TD) / Adverse Events | Therapeutic Window | Source(s) |
| Canine | Mast Cell Tumors (MCTs) | 1 mg/mL injected at 0.5 mL per cm³ of tumor volume (50% v/v) resulted in a 90% complete response.[4][5] A single treatment removed 75% of MCTs by Day 28, with no recurrence in 93% of dogs at Day 84. | Adverse events are generally low-grade, mild, and transient, directly associated with the drug's mode of action (e.g., localized inflammation, swelling, bruising). A maximum dose of <0.25 mg/kg body weight has been suggested. | The therapeutic window in dogs appears to be wide for local administration, with high efficacy at well-tolerated doses. | |
| Equine | Sarcoids and Squamous Cell Carcinomas (SCCs) | A 30% lower intratumoral dose rate compared to dogs (0.35 mg/cm³ for sarcoids; 0.2 mg/cm³ for melanomas) resulted in complete tumor resolution. | Horses exhibit a more robust inflammatory response and extensive local edema compared to dogs at similar doses. A maximum dose of 2 mg per animal for sarcoids and melanomas has been used. A typical dose ranges from 0.4 mg to 4 mg. | The therapeutic window in horses is narrower than in dogs, requiring a lower dose and concomitant anti-inflammatory medications to manage the inflammatory response. | |
| Murine (Mouse) | Human Melanoma Xenograft (MM649) | Intratumoral doses lower than 15 µg (266 µM) were less efficacious at promoting tumor ablation. A single injection of 30 µg resulted in complete tumor destruction in 75% of mice. | Animal toxicity studies have shown an acceptable safety profile with local reactions like erythema, edema, and eschar formation being more significant with intratumoral injection compared to injection into normal skin. | Preclinical studies suggest a favorable therapeutic window in mouse models, allowing for effective tumor ablation with localized and manageable side effects. | |
| Feline | Mast Cell Tumors | No specific studies or case reports on the use of this compound in cats were identified in the conducted research. | Not available. | Not determined. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following section outlines the key experimental protocols for the administration of this compound in different animal models.
Canine Mast Cell Tumor Treatment Protocol
-
Patient Selection: Dogs with non-metastatic cutaneous or subcutaneous mast cell tumors.
-
Dose Calculation: The dose is based on tumor volume, calculated using the modified ellipsoid formula: 0.5 × length (cm) × width (cm) × depth (cm). The volume of this compound (1 mg/mL) to be administered is 50% of the tumor volume. A minimum dose of 0.1 mL is recommended for tumors <0.2 cm³.
-
Pre-medication: To minimize the risk of mast cell degranulation, concomitant medications such as corticosteroids and H1/H2 receptor antagonists are administered prior to treatment.
-
Administration: The drug is delivered intratumorally using a Luer lock syringe. A "fanning" technique is employed, where the needle is inserted at a single point and the drug is distributed throughout the tumor mass by changing the direction of the needle without withdrawing it completely.
-
Post-treatment Monitoring: Patients are monitored for local reactions (swelling, bruising, necrosis) and systemic signs. The tumor site is typically left uncovered to heal by secondary intention.
Equine Sarcoid and Squamous Cell Carcinoma Treatment Protocol
-
Patient Management: Treatment is typically performed under standing sedation with local anesthesia.
-
Dose Calculation: A dose rate of 0.35 mg/cm³ for sarcoids and 0.2 mg/cm³ for melanomas is used, which is approximately 30% lower than the canine dose. The maximum total dose is generally limited to 2-4 mg per animal.
-
Concomitant Medication: A regime of non-steroidal anti-inflammatory drugs (NSAIDs) is administered at the time of and in the days following treatment to manage the robust inflammatory response. In some cases, intravenous NSAIDs or dexamethasone may be used.
-
Administration: Similar to canines, a single injection point with a fanning technique is used to perfuse the tumor tissue.
-
Post-treatment Care: The resulting wound after tumor slough is typically left to heal by secondary intention.
Murine Xenograft Tumor Model Protocol
-
Animal Model: Immunocompromised mice (e.g., BALB/c Foxn1nu or SCID) are commonly used for xenograft studies with human cancer cell lines.
-
Tumor Induction: A specific number of cancer cells (e.g., 2 million B78 melanoma cells) are injected subcutaneously into the flank of the mouse. Tumors are allowed to grow to a specified volume (e.g., 100 mm³) before treatment.
-
Dose and Administration: A defined volume (e.g., 50 µL) of this compound at various concentrations is injected intratumorally into 3-4 sites within the tumor.
-
Efficacy and Toxicity Assessment: Tumor volume is measured over time to assess treatment efficacy. Animal survival and any signs of local or systemic toxicity are monitored.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
The available data indicates that this compound possesses a promising therapeutic window for the intratumoral treatment of various cancers in canines, equines, and murine models. However, significant species-specific differences in response, particularly the heightened inflammatory reaction in horses, necessitate careful dose adjustments and supportive care. The established efficacy in dogs for mast cell tumors is particularly noteworthy. Further research is warranted to explore the therapeutic potential of this compound in other species, most notably felines, where a clear data gap exists. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the ongoing development and optimization of this innovative cancer therapy.
References
- 1. Treatment of multiple synchronous canine mast cell tumours using intratumoural this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dogcancer.com [dogcancer.com]
- 3. qbiotics.com [qbiotics.com]
- 4. Frontiers | Intratumoural Treatment of 18 Cytologically Diagnosed Canine High-Grade Mast Cell Tumours With this compound [frontiersin.org]
- 5. Frontiers | Dose Characterization of the Investigational Anticancer Drug this compound (EBC-46) in the Local Treatment of Canine Mast Cell Tumors [frontiersin.org]
Tigilanol Tiglate: A Novel Oncolytic Agent Demonstrates Efficacy in Chemotherapy-Resistant Tumor Models
For Immediate Release
A comprehensive analysis of preclinical and early-phase clinical data reveals that tigilanol tiglate, a novel small molecule protein kinase C (PKC) activator, shows significant promise in the treatment of solid tumors, including those resistant to conventional chemotherapy. This guide provides a comparative overview of this compound's efficacy and mechanism of action against standard-of-care chemotherapies in resistant tumor models, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound, administered via intratumoral injection, induces rapid, localized tumor destruction through a multi-pronged mechanism involving oncolytic and immunogenic cell death. This approach presents a potential paradigm shift in treating tumors notorious for their resistance to systemic chemotherapeutic agents. While direct head-to-head comparative studies with conventional chemotherapies in resistant models are not yet available in published literature, this guide synthesizes existing data to facilitate an objective comparison.
Mechanism of Action: A Dual Approach to Tumor Ablation
This compound's primary mechanism centers on the activation of Protein Kinase C (PKC) isoforms, initiating a cascade of events leading to hemorrhagic necrosis and tumor cell death.[1] This process is characterized by vascular disruption within the tumor, followed by an acute inflammatory response.[2]
Recent studies have further elucidated that this compound induces a form of immunogenic cell death (ICD), characterized by the release of damage-associated molecular patterns (DAMPs).[3][4][5] This process stimulates an anti-tumor immune response, potentially leading to systemic effects and the regression of non-injected tumors, an effect that has been observed in preclinical models of immune checkpoint inhibitor-refractory melanoma. The proposed signaling pathway for this compound is depicted below.
Signaling pathway of this compound.
In contrast, conventional chemotherapies like dacarbazine, cisplatin, and doxorubicin primarily act by inducing DNA damage, which leads to apoptosis in rapidly dividing cancer cells. However, tumor cells can develop resistance to these agents through various mechanisms, including increased DNA repair, drug efflux, and alterations in apoptotic pathways.
Comparative Efficacy Data
Direct comparative efficacy data from single, controlled studies assessing this compound against standard chemotherapies in resistant models is limited. The following tables summarize available data from separate studies to provide an overview of their performance.
Table 1: Efficacy of this compound in Preclinical and Clinical Models
| Tumor Model | Treatment Protocol | Key Efficacy Results | Reference |
| Immune Checkpoint Inhibitor-Refractory Melanoma (B16-F10-OVA) | Intratumoral injection of this compound | Significantly improved survival and reduced tumor volume when combined with immune checkpoint inhibitors. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft (SCC-15) | Single intratumoral injection of 30 µg this compound in 40% propylene glycol. | Greater efficacy observed in BALB/c Foxn1nu mice compared to NOD/SCID mice, suggesting a role for the innate immune system. | |
| Canine Mast Cell Tumors (High-Grade) | Intratumoral injection based on tumor volume (0.5 mg/cm³). | A complete response was achieved in 56% of dogs after one or two treatments. | |
| Human Soft Tissue Sarcoma (Phase IIa Clinical Trial) | Intratumoral injection. | 80% objective response rate in injected tumors. |
Table 2: Efficacy of Standard Chemotherapies in Preclinical Resistant Models
| Tumor Model | Treatment | Key Efficacy Results | Reference |
| Dacarbazine-Resistant Melanoma (SB2-D, MeWo-D) | In vitro exposure to increasing concentrations of dacarbazine. | Resistant cell lines exhibited increased tumor growth and metastatic behavior in vivo. | |
| Cisplatin-Resistant HNSCC | In vitro generation of resistant cell lines. | Resistant cells show metabolic shifts to neutralize oxidative stress. | |
| Doxorubicin-Resistant Soft Tissue Sarcoma | Patient-derived xenograft models. | Doxorubicin showed limited efficacy in a significant portion of patient-derived xenografts. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the experimental workflows for evaluating the efficacy of this compound and a representative standard chemotherapy.
This compound In Vivo Efficacy Study Workflow
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of this compound in a mouse tumor model.
In vivo experimental workflow for this compound.
Methodology Details:
-
Cell Lines and Animal Models: Studies have utilized various cancer cell lines, including B16-F10-OVA melanoma and SCC-15 HNSCC, inoculated into immunocompromised (e.g., BALB/c Foxn1nu, NOD/SCID) or immunocompetent mice.
-
This compound Formulation and Administration: this compound is typically formulated in 40% propylene glycol and administered as a single intratumoral injection. The dosage is often based on tumor volume, for example, 0.5 mg of this compound per cm³ of tumor.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition, complete response rates, and overall survival. Secondary endpoints may involve histological analysis and assessment of the immune cell infiltrate within the tumor microenvironment.
Standard Chemotherapy In Vivo Efficacy Study Workflow
The workflow for evaluating systemic chemotherapies shares similarities with local treatments but differs in the administration route.
In vivo experimental workflow for chemotherapy.
Methodology Details:
-
Generation of Resistant Cell Lines: Chemotherapy-resistant cell lines are often generated in vitro by exposing parental cell lines to gradually increasing concentrations of the chemotherapeutic agent over an extended period.
-
Drug Administration: Standard chemotherapies are typically administered systemically, for example, via intraperitoneal or intravenous injection, on a defined schedule.
-
Efficacy Endpoints: In addition to tumor growth and survival, studies on chemotherapy resistance often investigate the development of metastases and molecular markers of resistance.
Conclusion
This compound represents a promising therapeutic agent for solid tumors, with a unique mechanism of action that combines direct oncolysis with the induction of an anti-tumor immune response. This dual action may be particularly effective in tumors that have developed resistance to traditional DNA-damaging chemotherapies. While direct comparative data is needed to definitively establish its superiority, the existing evidence strongly supports its continued development, both as a monotherapy and in combination with other cancer treatments like immune checkpoint inhibitors. Future research should focus on conducting head-to-head preclinical studies and advancing clinical trials to clearly define the role of this compound in the oncology treatment landscape.
References
- 1. qbiotics.com [qbiotics.com]
- 2. Frontiers | Use of the Intratumoural Anticancer Drug this compound in Two Horses [frontiersin.org]
- 3. Research Portal [research.usc.edu.au]
- 4. This compound is an oncolytic small molecule that induces immunogenic cell death and enhances the response of both target and non-injected tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Tigilanol Tiglate and Novel Viral Oncolytic Agents in Solid Tumor Therapy
A detailed examination of two distinct intratumoral therapeutic strategies for solid tumors, this guide provides a comparative analysis of the small molecule drug tigilanol tiglate and a selection of novel viral oncolytic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, and the experimental methodologies used in their evaluation.
This comparison guide delves into the distinct and, in some aspects, convergent pathways by which this compound and viral oncolytic agents induce tumor cell death and stimulate an anti-tumor immune response. While both are administered directly into the tumor, their fundamental biological nature dictates their specific interactions with cancer cells and the surrounding microenvironment. This analysis will focus on this compound and three representative novel oncolytic viruses: Talimogene laherparepvec (T-VEC), a herpes simplex virus-based agent; CG0070, an adenovirus-based agent; and Olvimulogene nanivacirepvec (Olvi-Vec), a vaccinia virus-based agent.
Mechanism of Action: A Tale of Two Approaches
This compound, a diterpene ester, operates through a multi-faceted mechanism that is both rapid and potent. It primarily functions as a protein kinase C (PKC) activator, leading to a cascade of events including disruption of the tumor vasculature, direct tumor cell necrosis, and the induction of an acute inflammatory response. Recent studies have further elucidated that this compound induces immunogenic cell death (ICD) through a caspase/gasdermin E-dependent pyroptotic pathway. This process involves the release of damage-associated molecular patterns (DAMPs), which play a crucial role in activating a systemic anti-tumor immune response.
Oncolytic viruses, on the other hand, are either naturally occurring or genetically engineered viruses that selectively replicate in and lyse cancer cells while sparing normal tissues. This tumor selectivity is often achieved by exploiting the defective antiviral pathways present in many cancer cells. The oncolytic process itself releases tumor-associated antigens (TAAs) and DAMPs, which, similar to this compound, stimulates an innate and adaptive immune response against the tumor. Furthermore, many novel oncolytic viruses are "armed" with transgenes, such as granulocyte-macrophage colony-stimulating factor (GM-CSF), to further enhance this immune-stimulatory effect.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and clinical trial data for this compound and the selected novel viral oncolytic agents.
| Feature | This compound | Novel Viral Oncolytic Agents (T-VEC, CG0070, Olvi-Vec) |
| Agent Type | Small molecule, diterpene ester | Biologic, genetically modified viruses (Herpes Simplex Virus, Adenovirus, Vaccinia Virus) |
| Primary Mechanism | Protein Kinase C (PKC) activation, vascular disruption, induction of pyroptosis | Selective viral replication and oncolysis, induction of anti-tumor immunity |
| Immune Stimulation | Induction of immunogenic cell death (ICD) via pyroptosis, release of DAMPs | Release of TAAs and DAMPs from lysed cells, expression of immunostimulatory transgenes (e.g., GM-CSF) |
| Administration | Intratumoral injection | Intratumoral or intravesical injection |
Table 1: General Comparative Features
| Agent | Indication | Phase | Key Efficacy Results |
| This compound | Soft Tissue Sarcoma | Phase IIa | 80% Objective Response Rate (ORR) in injected tumors in Stage 1[1][2][3][4]. |
| Canine Mast Cell Tumors | Approved (Veterinary) | 75% complete response with a single treatment[5]. | |
| T-VEC (Imlygic®) | Advanced Melanoma | Approved | Clinically demonstrated benefit in patients with melanoma. |
| CG0070 | Non-muscle invasive bladder cancer | Phase II/III | 47% complete response rate at 6 months in a Phase II study. |
| Olvi-Vec | Platinum-resistant/refractory ovarian cancer | Phase III | Demonstrated responsiveness to platinum-based therapy in previously resistant patients in a Phase 2 study. |
Table 2: Summary of Recent Clinical Trial Data
Experimental Protocols
This section details the methodologies for key experiments frequently cited in the evaluation of this compound and oncolytic viruses.
In Vivo Tumor Model
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude) for human cancer cell line xenografts, or syngeneic models (mouse tumor cell lines in immunocompetent mice) for immunotherapy studies.
-
Tumor Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or orthotopically into the flank of the mice.
-
Treatment Administration: Once tumors reach a predetermined volume (e.g., 100-200 mm³), intratumoral injection of the therapeutic agent or vehicle control is performed.
-
Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Survival Analysis: Animals are monitored until a predetermined endpoint (e.g., tumor volume exceeding a certain limit, or signs of morbidity) to assess the impact on overall survival.
-
Immunohistochemistry for CD8+ T Cell Infiltration
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the sections in a citrate buffer (pH 6.0).
-
Staining:
-
Sections are incubated with a primary antibody specific for CD8 (e.g., rabbit anti-human CD8 antibody).
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then applied.
-
A chromogenic substrate (e.g., DAB) is added to visualize the antibody-antigen complexes, resulting in a colored precipitate at the site of CD8+ T cells.
-
-
Analysis: The density of CD8+ T cells within the tumor microenvironment is quantified using light microscopy and image analysis software.
Immunogenic Cell Death (ICD) Assays
-
Calreticulin (CRT) Surface Exposure (Flow Cytometry):
-
Treated and control cancer cells are harvested.
-
Cells are incubated with a primary antibody against calreticulin.
-
A fluorescently labeled secondary antibody is then added.
-
The percentage of cells with surface-exposed calreticulin is quantified using a flow cytometer.
-
-
ATP Release Assay: The concentration of ATP released into the cell culture supernatant is measured using a luciferase-based luminescence assay.
-
HMGB1 Release Assay: The amount of High Mobility Group Box 1 (HMGB1) protein released into the cell culture supernatant is quantified using an ELISA kit.
Pyroptosis Assays
-
Caspase-3/7 Activity Assay:
-
Cell lysates from treated and control cells are prepared.
-
A luminogenic or colorimetric substrate containing the DEVD peptide sequence (a target for caspase-3 and -7) is added to the lysates.
-
The cleavage of the substrate, which generates a luminescent or colored product, is measured to determine caspase-3/7 activity.
-
-
Gasdermin E (GSDME) Cleavage (Western Blot):
-
Protein lysates from treated and control cells are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with a primary antibody specific for gasdermin E.
-
A secondary antibody conjugated to a detection enzyme is used for visualization. The appearance of the cleaved N-terminal fragment of GSDME indicates pyroptosis.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in tumor cells.
Caption: Experimental workflow of novel oncolytic virus therapy.
Caption: Logical relationship between the therapeutic agents and outcomes.
References
- 1. Preclinical and clinical trials of oncolytic vaccinia virus in cancer immunotherapy: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Genelux Corporation | Product Candidates [genelux.com]
- 4. urotoday.com [urotoday.com]
- 5. Molecular Pathways: Mechanism of Action for Talimogene Laherparepvec, a New Oncolytic Virus Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Essential Role of Specific PKC Isoforms in Tigilanol Tiglate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tigilanol tiglate's performance with other Protein Kinase C (PKC) activators, focusing on the validation of specific PKC isoforms essential for its therapeutic action. Experimental data, detailed protocols, and visual workflows are presented to facilitate a deeper understanding of its mechanism and to aid in the development of novel cancer therapies.
Introduction to this compound and its PKC-Dependent Action
This compound (also known as EBC-46) is a novel small molecule, a diterpene ester, isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma. It is being developed as an intratumoral treatment for a range of solid tumors.[1] The anticancer activity of this compound is, at least in part, dependent on the activation of Protein Kinase C (PKC) isoforms.[1] A single intratumoral injection of this compound leads to rapid hemorrhagic necrosis and tumor ablation in various cancer models.[1] The use of a pan-PKC inhibitor, bisindolylmaleimide-1 (BIM-1), has been shown to partially inhibit the efficacy of this compound, confirming the role of PKC in its mechanism of action.[1]
Comparative Analysis of PKC Isoform Activation
This compound distinguishes itself from other PKC activators, such as the well-studied phorbol 12-myristate 13-acetate (PMA), by activating a more specific subset of PKC isoforms.[2] This specificity is crucial as different PKC isoforms can have opposing roles in cancer, with some acting as tumor suppressors.
Table 1: Quantitative Comparison of PKC Isoform Activation by this compound and PMA
| PKC Isoform | This compound (500 nM) - % Cells with Translocation | PMA (500 nM) - % Cells with Translocation |
| Classical PKCs | ||
| PKCα | Moderate | High |
| PKCβI | High | High |
| PKCβII | High | High |
| PKCγ | Moderate | High |
| Novel PKCs | ||
| PKCδ | Low | High |
| PKCε | Not specified | High |
| PKCη | Not specified | Not specified |
| PKCθ | Low | High |
| Atypical PKCs | ||
| PKCζ | No translocation | No translocation |
Data based on translocation assays in HeLa cells. "High" indicates a high percentage of cells showing translocation, "Moderate" a lesser extent, and "Low" minimal translocation.
As the data indicates, this compound demonstrates a preference for the classical PKC isoforms, particularly PKCβI and PKCβII. In contrast, PMA, a less specific activator, potently activates a wider range of both classical and novel PKC isoforms. This broader activation profile of PMA can lead to a more varied and potentially less desirable range of cellular responses.
Signaling Pathway of this compound
The activation of specific PKC isoforms by this compound initiates a cascade of downstream events culminating in tumor destruction. The proposed signaling pathway is outlined below.
Caption: this compound Signaling Pathway.
Alternative PKC Activators and Inhibitors
While this compound shows promise due to its specific PKC activation profile, other compounds are available for research and potential therapeutic development that target PKC isoforms.
Table 2: Comparison of this compound with Other PKC Modulators
| Compound | Type | Primary PKC Isoform Target(s) | Key Characteristics |
| This compound (EBC-46) | Activator | Primarily PKCβI and PKCβII | Induces rapid tumor necrosis; in clinical development. |
| Phorbol 12-myristate 13-acetate (PMA) | Activator | Pan-activator of classical and novel PKCs | Widely used research tool; tumor-promoting properties. |
| Bryostatin-1 | Activator/Inhibitor | Classical and novel PKCs | Biphasic activity; explored in clinical trials for cancer and other diseases. |
| Ingenol Mebutate | Activator | Classical and novel PKCs | Used topically for actinic keratosis; potent PKC modulator. |
| Ruboxistaurin (LY333531) | Inhibitor | Selective for PKCβI and PKCβII | Investigated for diabetic complications. |
| Enzastaurin (LY317615) | Inhibitor | Selective for PKCβ | Investigated in clinical trials for various cancers. |
| Bisindolylmaleimide-1 (BIM-1) | Inhibitor | Pan-inhibitor of classical and novel PKCs | Common research tool to confirm PKC dependence. |
Performance in Clinical and Preclinical Studies
This compound has demonstrated significant efficacy in both veterinary and human clinical trials.
Table 3: Summary of this compound Clinical Trial Data
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase I/II | Canine Mast Cell Tumors | 75% complete response rate after a single treatment. | |
| Phase I | Various Solid Tumors (Human) | Well-tolerated; signs of efficacy in 9 tumor types with 4 complete responses. | |
| Phase IIa | Soft Tissue Sarcoma (Human) | 80% objective response rate in injected tumors. |
For comparison, another intratumoral therapy, PV-10 (Rose Bengal) , has also been investigated in clinical trials for melanoma. In a Phase II study, PV-10 demonstrated a 51% overall response rate in injected lesions. While a direct head-to-head comparison is not available, these findings highlight the potential of intratumoral therapies.
Experimental Protocols
Validating the specific PKC isoforms essential for a compound's action requires robust experimental methodologies. Below are summaries of key experimental protocols.
PKC Translocation Assay
This assay is used to visualize the activation of specific PKC isoforms by observing their movement from the cytosol to the cell membrane.
Caption: PKC Translocation Assay Workflow.
Detailed Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HeLa) on glass-bottom dishes. Transfect cells with plasmids encoding for specific PKC isoforms tagged with a fluorescent protein (e.g., GFP).
-
Treatment: After 24-48 hours, replace the medium with a serum-free medium. Add the test compound (e.g., this compound, PMA) at various concentrations. Include a vehicle control.
-
Imaging: After a defined incubation period (e.g., 1 hour), visualize the subcellular localization of the fluorescently tagged PKC isoform using a fluorescence microscope.
-
Quantification: For each treatment group, quantify the percentage of cells showing clear translocation of the fluorescent signal from the cytosol to the plasma membrane.
In Vitro PKC Kinase Assay (using radiolabeled ATP)
This assay directly measures the enzymatic activity of a specific PKC isoform by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Caption: In Vitro PKC Kinase Assay Workflow.
Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a reaction buffer containing purified recombinant PKC isoform, a suitable substrate (e.g., myelin basic protein or a specific peptide), and lipid cofactors (phosphatidylserine and diacylglycerol). Add the test compound at the desired concentration.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding a solution containing a high concentration of EDTA, which chelates the Mg²⁺ ions required for kinase activity.
-
Separation and Quantification: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. The amount of ³²P incorporated into the substrate is then quantified using a scintillation counter.
Conclusion
References
Long-Term Survival in Animal Models: A Comparative Analysis of Tigilanol Tiglate and Alternative Intratumoral Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of intratumoral cancer therapy is rapidly evolving, with novel agents demonstrating the potential to induce robust and durable anti-tumor responses. This guide provides a comparative analysis of long-term survival outcomes in animal models following treatment with tigilanol tiglate and other prominent intratumoral therapies, including electrochemotherapy, talimogene laherparepvec (T-VEC), CpG oligodeoxynucleotides (ODNs), and STING agonists. The data presented herein is intended to inform preclinical research and drug development efforts in the field of immuno-oncology.
Comparative Efficacy: Long-Term Survival Data
The following tables summarize long-term survival data from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and variations in tumor models, animal species, and experimental protocols should be considered when interpreting these results.
Table 1: Long-Term Survival Data for this compound in Animal Models
| Animal Model | Tumor Type | Treatment Protocol | Key Survival Outcomes | Citation |
| BALB/c Foxn1nu Mice | Head and Neck Squamous Cell Carcinoma (SCC-15 xenograft) | Single intratumoral injection of 30 μg this compound in 40% propylene glycol. | Statistically significant difference in survival time between treated and vehicle control groups (P=0.0028). | [1] |
| Dogs | Mast Cell Tumors (MCTs) | Single intratumoral injection. | 64% of dogs with a complete response at 1 month remained tumor-free at 1 year.[2] | [2] |
| Dogs | High-Grade Mast Cell Tumors | Intratumoral injection, repeated if complete response not achieved. | 56% achieved and maintained a complete response to at least 84 days after the first or second treatment. |
Table 2: Long-Term Survival Data for Alternative Intratumoral Therapies in Animal Models
| Therapy | Animal Model | Tumor Type | Treatment Protocol | Key Survival Outcomes | Citation |
| Electrochemotherapy | Dogs | Soft Tissue Sarcomas | Intravenous bleomycin (20 mg/m²) and intratumoral cisplatin (0.5 mg/cm²), followed by electric pulses. | Median estimated disease-free survival was 857 days. | |
| Immunocompetent BALB/c Mice | Colon Cancer (CT26) | Intravenous injection of 15 µg of bleomycin followed by electric pulses. | Treatment was much more efficient in immunocompetent animals than in immunodeficient ones, causing complete regressions. | ||
| Talimogene Laherparepvec (T-VEC) | Mice | Melanoma | Intratumoral injection. | In combination with anti-CTLA-4, cured all injected tumors and around half of non-injected tumors. | |
| Mice | A20 Lymphoma | Intratumoral injection of T-VEC encoding GM-CSF. | Resulted in the rejection of contralateral, uninjected tumors and the development of long-term memory. | ||
| CpG ODN | Mice | B16 Melanoma | Intratumoral CpG ODN and B16 lysate-pulsed DC. | Reduced tumor burden and prolonged survival. | |
| BALB/c Mice | A20 Lymphoma | Intratumoral CpG ODN with systemic anti-OX40 and anti-CTLA4 antibodies. | Cured approximately 20-30% of mice, whereas CpG alone did not cure any. | ||
| STING Agonist | Dogs | Glioblastoma | Intratumoral injection of IACS-8779, repeated every 4-6 weeks for at least two cycles. | Median overall survival time was 32 weeks. | |
| UPS-bearing Mice | Undifferentiated Pleomorphic Sarcoma | Single intratumoral injection of DMXAA. | Durable cure in up to 60% of mice. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections outline the experimental protocols for the key treatments discussed.
This compound Administration
-
Animal Models: Studies have utilized various models, including BALB/c Foxn1nu mice with SCC xenografts and client-owned dogs with spontaneous mast cell tumors.
-
Dosing and Administration: In mice, a single 30 μg dose of this compound in 40% propylene glycol was injected intratumorally. For canine mast cell tumors, dosing is based on tumor volume, with a concentration of 1.0 mg/mL being highly efficacious. The drug is injected into the tumor at a single point and distributed radially. In horses, the dose rate is 0.35 mg this compound (1 mg/mL) per cm³ of estimated tumor volume.
-
Monitoring: Tumor response is typically assessed using RECIST criteria at specified time points post-treatment. Long-term follow-up involves monitoring for tumor recurrence.
Electrochemotherapy Protocol
-
Animal Models: Commonly studied in canine and feline patients with spontaneous tumors, as well as murine cancer models.
-
Chemotherapeutic Agents: Bleomycin and cisplatin are the most frequently used drugs. Bleomycin can be administered intravenously (e.g., 20 mg/m² in dogs) or intratumorally. Cisplatin is typically given intratumorally (e.g., 0.5 mg/cm² in dogs).
-
Electroporation Parameters: Standard parameters involve the delivery of 8 monopolar square-wave electric pulses of 100 µs duration at a frequency of 1-5,000 Hz, with a voltage-to-distance ratio of 1,000–1,300 V/cm. Pulses are applied using plate or needle electrodes to encompass the entire tumor.
-
Treatment Schedule: Often effective as a single treatment, but can be repeated at 1-2 week intervals.
Talimogene Laherparepvec (T-VEC) Administration
-
Animal Models: Preclinical studies have been conducted in various murine models, including melanoma and lymphoma.
-
Dosing and Administration: The initial dose is typically lower (e.g., 10⁶ pfu/mL) to seroconvert HSV-seronegative animals, followed by higher doses (e.g., 10⁸ pfu/mL) administered every two weeks. The virus is injected directly into the tumor.
-
Monitoring: Tumor growth of both injected and distant, uninjected tumors is monitored to assess local and systemic efficacy.
CpG ODN Administration
-
Animal Models: Murine models of lymphoma and melanoma are commonly used.
-
Dosing and Administration: CpG ODNs are administered via intratumoral injection. For example, in a lymphoma model, daily intratumoral injections were performed. They are often used in combination with other immunotherapies, such as checkpoint inhibitors or dendritic cell vaccines.
-
Monitoring: Tumor growth at both the injected and a contralateral site is measured to evaluate local and systemic anti-tumor immune responses.
STING Agonist Administration
-
Animal Models: Studies have been conducted in canine models of glioblastoma and murine models of sarcoma and pancreatic cancer.
-
Dosing and Administration: STING agonists, such as IACS-8779 and DMXAA, are delivered directly into the tumor. In dogs with glioblastoma, treatment was repeated every 4-6 weeks.
-
Monitoring: Radiographic imaging (e.g., MRI) is used to assess tumor response, and survival times are recorded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow for evaluating intratumoral therapies.
References
Safety Operating Guide
Safe Disposal of Tigilanol Tiglate: A Procedural Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the antineoplastic agent, tigilanol tiglate, ensuring personnel safety and regulatory compliance.
This compound, the active ingredient in Stelfonta®, is a novel small molecule drug used for the intratumoral treatment of solid tumors.[1][2] As with any potent pharmaceutical compound, adherence to strict safety and disposal protocols is paramount in a laboratory setting to mitigate risks of exposure and environmental contamination. This guide provides a step-by-step operational plan for the proper disposal of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the safety protocols outlined in the product's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear disposable impervious gloves and protective eyeglasses when handling this compound.[3]
-
Skin Contact: In case of accidental skin contact, wash the affected area thoroughly with plenty of water and remove contaminated clothing.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.
-
Animal Waste: Low levels of this compound residues may be present in the wound debris of treated animals. Handle any such materials with disposable gloves.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations for medical and chemical waste.
-
Segregation of Waste:
-
Properly segregate all materials that have come into contact with this compound. This includes unused product, empty vials, syringes, needles, contaminated labware (e.g., pipette tips, culture plates), and contaminated PPE.
-
Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic or antineoplastic waste.
-
-
Disposal of Unused Product and Empty Vials:
-
This compound is supplied in single-use vials.
-
Any unused product or empty vials should be disposed of as routine medical waste, in accordance with local requirements.
-
Do not attempt to empty residual amounts into the general laboratory waste or sewer system. Place the entire vial into a designated sharps or pharmaceutical waste container.
-
-
Disposal of Contaminated Sharps:
-
To minimize the risk of accidental self-injection, dispose of any uncapped needles and syringes used for administration immediately after use.
-
Place all sharps into a designated, puncture-proof sharps container that is clearly labeled for cytotoxic waste.
-
-
Bulk Solution and Solid Residue Disposal:
-
For larger quantities of the bulk solution or solid residues, these must be disposed of at an authorized waste management site.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper collection and disposal by a licensed hazardous waste contractor.
-
-
Decontamination of Surfaces and Equipment:
-
In case of a spill, contain the area immediately.
-
Use an appropriate absorbent material for liquid spills.
-
Decontaminate the area using a cleaning agent recommended by your institution's EHS department for cytotoxic compounds.
-
All materials used for cleaning up spills (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous chemical waste.
-
Quantitative Data Summary
The following table summarizes key quantitative information related to the handling and storage of this compound (Stelfonta®).
| Parameter | Value | Source |
| Storage Temperature | 2°C - 8°C (35.6°F - 46.4°F) | |
| Freezing Precaution | Do not freeze | |
| Light Sensitivity | Keep in carton to protect from light | |
| Product Concentration | 1 mg/mL |
Experimental Protocols and Signaling Pathways
This compound functions primarily as a protein kinase C (PKC) activator. Upon administration, it disrupts mitochondrial function and activates PKC signaling cascades, leading to an acute inflammatory response, destruction of tumor vasculature, and oncolysis.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
